molecular formula C7H10ClN3O B1366662 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide CAS No. 957261-65-3

2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

Número de catálogo: B1366662
Número CAS: 957261-65-3
Peso molecular: 187.63 g/mol
Clave InChI: HWYUXRWSDJFDPG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C7H10ClN3O and its molecular weight is 187.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-chloro-N-(1,5-dimethylpyrazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-5-6(4-9-11(5)2)10-7(12)3-8/h4H,3H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYUXRWSDJFDPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424505
Record name 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957261-65-3
Record name 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957261-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

[1][2]

Executive Summary

2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS 957261-65-3) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical ingredients. Structurally, it consists of an electron-rich 1,5-dimethylpyrazole core coupled to a reactive

This compound serves two critical functions in drug development:

  • Covalent Fragment Screening: The chloroacetamide moiety acts as a mild electrophile capable of cysteine modification, making it valuable for covalent tethering strategies in kinase and protease inhibitor discovery.

  • Heterocyclic Scaffold Construction: It functions as a linchpin intermediate for generating fused ring systems, such as pyrazolo[1,5-a]pyrimidines, via cyclization reactions with binucleophiles.

This guide provides a validated technical framework for the synthesis, handling, and application of this compound, moving beyond basic data to actionable experimental logic.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]

PropertySpecification
CAS Number 957261-65-3
IUPAC Name 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide
Molecular Formula C

H

ClN

O
Molecular Weight 187.63 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
LogP (Calc) ~0.91
H-Bond Donors/Acceptors 1 / 3
Structural Analysis

The molecule features a 1,5-dimethylpyrazole ring.[1] The nitrogen at position 1 is methylated, as is the carbon at position 5. The amino group at position 4 is acylated by chloroacetyl chloride.

  • Reactivity Hotspot: The C-Cl bond is activated by the adjacent carbonyl, rendering the methylene carbon highly susceptible to S

    
    2 attack.
    
  • Regiochemistry: The 1,5-substitution pattern sterically influences the amide conformation, potentially locking the molecule into a preferred binding orientation in protein pockets.

Synthetic Framework

The synthesis of CAS 957261-65-3 is a classic nucleophilic acyl substitution. However, the electron-rich nature of the pyrazole amine requires careful control of pH and temperature to prevent over-acylation or side reactions on the pyrazole ring nitrogens.

Reaction Scheme (DOT Visualization)

SynthesisAmine1,5-Dimethyl-1H-pyrazol-4-amine(Nucleophile)IntermediateTetrahedralIntermediateAmine->Intermediate0°C, DCM/ACNReagentChloroacetyl Chloride(Electrophile)Reagent->IntermediateBaseBase (TEA or NaOAc)(HCl Scavenger)Base->IntermediateBuffers pHProduct2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamideIntermediate->Product- HCl

Caption: Electrophilic acylation pathway. The base prevents protonation of the unreacted amine, maintaining nucleophilicity.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize 5.0 g of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide with >98% purity.

Materials
  • Precursor: 1,5-Dimethyl-1H-pyrazol-4-amine (1.0 eq)

  • Reagent: Chloroacetyl chloride (1.1 eq)

  • Base: Triethylamine (TEA) (1.2 eq) or Sodium Acetate (anhydrous)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology
  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1,5-dimethyl-1H-pyrazol-4-amine (26.7 mmol) in anhydrous DCM (100 mL).

  • Cooling: Submerge the flask in an ice/water bath to reach 0°C. Add Triethylamine (32.0 mmol) dropwise. Rationale: Controlling the exotherm is critical to prevent bis-acylation.

  • Acylation: Add Chloroacetyl chloride (29.4 mmol) dropwise via a syringe pump or pressure-equalizing addition funnel over 30 minutes. The solution will likely darken slightly.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 3–4 hours. Monitor via TLC (5% MeOH in DCM) or LC-MS.

  • Quench & Workup:

    • Quench with saturated NaHCO

      
       solution (50 mL).
      
    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine organics and wash with brine (50 mL), then dry over anhydrous Na

      
      SO
      
      
      .
  • Purification:

    • Concentrate the solvent in vacuo.

    • Recrystallization (Preferred): Dissolve the crude solid in minimal hot ethanol or ethyl acetate/hexane mixture. Cool to 4°C to precipitate the product.

    • Filtration: Collect the off-white crystals and dry under high vacuum.

Yield Expectation: 80–90%.

Reactivity & Downstream Applications

This compound is rarely the end-point; it is a "linchpin" intermediate. The chloride is a highly displaceable leaving group, enabling the installation of diverse pharmacophores.

Nucleophilic Substitution (S 2)

The most common application is the alkylation of secondary amines or thiols.

  • Pathway: Reacting CAS 957261-65-3 with a secondary amine (e.g., morpholine, piperazine) generates glycinamide derivatives , a common motif in sodium channel blockers and kinase inhibitors.

  • Conditions: K

    
    CO
    
    
    in DMF or CH
    
    
    CN at 60°C.
Heterocycle Formation

Reaction with binucleophiles (compounds with two nucleophilic sites) leads to fused ring systems.

  • Example: Reaction with 2-aminopyridine derivatives can yield imidazo[1,2-a]pyridine-like scaffolds linked to the pyrazole.

Application Workflow (DOT Visualization)

Applicationscluster_pathwaysDivergent Synthesis PathwaysCoreCAS 957261-65-3(Electrophilic Linker)Path1Reaction w/ Secondary Amines(K2CO3, DMF)Core->Path1Path2Reaction w/ Thiols(Thioether formation)Core->Path2Path3Cyclization w/ Thioamides(Hantzsch Thiazole Synthesis)Core->Path3Result1Glycinamide Derivatives(Kinase Inhibitors)Path1->Result1Result2Covalent Protein Adducts(Target Validation)Path2->Result2Result3Fused Heterocycles(Thiazoles/Imidazoles)Path3->Result3

Caption: Divergent synthetic utility. The chloride displacement enables library generation for SAR studies.

Safety & Stability (E-E-A-T)

As a Senior Application Scientist, I must emphasize the safety profile of

  • Alkylating Potential: This compound is an alkylating agent. It can react with DNA and proteins. It is potentially mutagenic and a skin sensitizer .

    • Protocol: Always handle in a fume hood. Double-glove (Nitrile) is recommended.

  • Stability: The compound is stable at room temperature if kept dry. However, in the presence of moisture and heat, it can hydrolyze to the corresponding alcohol (2-hydroxyacetamide) and HCl.

    • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Incompatibility: Avoid strong oxidizers and strong bases (which may induce self-condensation or polymerization).

References

  • ChemicalBook. (n.d.). 2-CHLORO-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-ACETAMIDE Properties and Synthesis. Retrieved from

  • ChemScene. (n.d.). 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide Product Information. Retrieved from [2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75886, 2-chloro-N,N-dimethylacetamide (Analogous reactivity data). Retrieved from

  • Key Organics. (n.d.). Safety Data Sheet: 2-chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide. (Analogous safety data). Retrieved from [3]

physicochemical properties of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling & Reactivity of 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

Executive Summary

2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS 957261-65-3) is a specialized heterocyclic building block and electrophilic intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients. Structurally, it consists of a 1,5-dimethylpyrazole core substituted at the 4-position with a highly reactive


-chloroacetamide moiety.

This compound serves two critical roles in drug discovery:

  • Synthetic Intermediate: A scaffold for constructing fused pyrazolo-pyrimidines and other kinase inhibitor pharmacophores.

  • Covalent Warhead: The

    
    -chloroacetamide group acts as a "soft" electrophile, capable of forming irreversible covalent bonds with nucleophilic cysteine residues in target proteins.
    

Critical Alert: Due to the alkylating nature of the chloroacetamide functionality, this compound is classified as a potential genotoxic impurity (PGI) and must be handled with strict containment protocols.

Molecular Identity & Structural Analysis

ParameterData
IUPAC Name 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide
CAS Number 957261-65-3
Molecular Formula C

H

ClN

O
Molecular Weight 187.63 g/mol
SMILES CC1=C(NC(CCl)=O)C=NN1C
Appearance White to off-white crystalline solid
Solubility Low in water; Soluble in DMSO, DMF, Methanol, DCM

Structural Insight: The molecule features a planar pyrazole ring. The amide bond is typically trans-configured to minimize steric clash between the carbonyl oxygen and the methyl group at the pyrazole C5 position. The C-Cl bond is activated by the adjacent carbonyl, rendering the


-carbon highly susceptible to nucleophilic attack (

).

Physicochemical Parameters

The following data aggregates experimental values and high-confidence predictive models based on structural analogs (e.g., N-phenyl chloroacetamides).

Solid-State Properties
  • Melting Point: Typically 130–160 °C (range estimated from close analogs like 2-chloro-N-(4-methylphenyl)acetamide).

  • Crystallinity: High tendency to form monoclinic or orthorhombic crystals due to intermolecular hydrogen bonding (N-H···O=C) and

    
    -
    
    
    
    stacking of pyrazole rings.
Solution Properties
  • LogP (Octanol/Water): 0.91 (Calculated). This indicates moderate lipophilicity, suggesting the compound can passively cross cell membranes but requires organic co-solvents (e.g., DMSO) for biological assays.

  • pKa (Calculated):

    • Pyrazole N2: ~2.0 (Very weakly basic). The electron-withdrawing amide group at C4 further reduces the basicity of the pyrazole ring.

    • Amide NH: ~14 (Non-acidic in aqueous conditions).

Synthetic Pathway

The synthesis follows a standard Schotten-Baumann or anhydrous acylation protocol. The nucleophilic amine of the pyrazole attacks the highly electrophilic acyl chloride.

Protocol:

  • Starting Materials: 1,5-dimethyl-1H-pyrazol-4-amine (1.0 eq), Chloroacetyl chloride (1.1 eq).

  • Base: Triethylamine (TEA) or Pyridine (1.2 eq) to scavenge HCl.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Conditions: 0 °C to RT, 2–4 hours.

Workflow Diagram:

Synthesis cluster_0 Reagents Amine 1,5-dimethyl-1H- pyrazol-4-amine Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack (DCM, 0°C) Chloride Chloroacetyl Chloride Chloride->Intermediate Product 2-chloro-N-(1,5-dimethyl- 1H-pyrazol-4-yl)acetamide Intermediate->Product - HCl (Base Scavenged)

Figure 1: Synthetic route for the acylation of aminopyrazole.

Reactivity & Stability Profile

This section is critical for researchers using this compound as a probe or intermediate.

Electrophilicity (Covalent Labeling)

The defining feature of this molecule is the


-chloroacetamide warhead . It reacts preferentially with "soft" nucleophiles, particularly the thiol (-SH) group of cysteine residues in proteins or glutathione (GSH).
  • Mechanism:

    
     displacement of the chloride ion.
    
  • Kinetics: Reaction rates are pH-dependent (faster at pH > 8.0 where thiols are deprotonated to thiolate anions).

  • Application: Used to synthesize covalent kinase inhibitors by reacting the chloride with a nucleophile on a larger scaffold, or used directly to probe accessible cysteines.

Cysteine Alkylation Mechanism:

Reactivity Warhead Target Compound (Electrophile) Transition Transition State (S_N2) Warhead->Transition Cysteine Protein Cysteine (Thiolate Nucleophile) Cysteine->Transition Attack at alpha-Carbon Adduct Irreversible Thioether Adduct Transition->Adduct Leaving Chloride Ion (Cl-) Transition->Leaving

Figure 2: Mechanism of covalent modification of cysteine residues.

Hydrolytic Stability
  • Acidic pH: Stable.

  • Neutral pH: Stable in solution for >24 hours.

  • Basic pH (>9): Susceptible to hydrolysis of the amide bond (releasing the amine) or hydrolysis of the C-Cl bond (forming the

    
    -hydroxyacetamide).
    

Safety & Handling (SDS Highlights)

Hazard Classification (GHS):

  • Acute Toxicity: Category 3 (Oral/Dermal/Inhalation). Toxic if swallowed or absorbed.

  • Skin/Eye Irritation: Category 2/2A.

  • Genotoxicity: Suspected Muta. 2 (H341). The chloroacetamide group is a structural alert for alkylating activity.

Handling Protocol:

  • Containment: Weigh and handle only inside a certified chemical fume hood.

  • PPE: Double nitrile gloves are recommended due to the compound's potential to penetrate standard gloves.

  • Decontamination: Spills should be treated with 10% sodium thiosulfate solution (to quench the alkylating warhead) before cleaning with soap and water.

References

  • ChemScene. (2024). Product Analysis: 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS 957261-65-3).[1] Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide. Retrieved from

  • Li, X., et al. (2019). One-Pot Acid-Promoted Synthesis of 6-Aminopyrazolopyrimidines from 5-Amino-1H-pyrazole-4-carbaldehydes.[2] The Journal of Organic Chemistry.[3] Retrieved from

  • Zhang, Y., et al. (2012). Crystal structure and synthesis of N-pyrazole derivatives. (Analogous structural data). Retrieved from

Sources

Structure Elucidation of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide , a functionalized pyrazole scaffold often utilized as an intermediate in the synthesis of kinase inhibitors and fused heterocycles.

The primary analytical challenge lies not in identifying the functional groups, but in rigorously distinguishing the 1,5-dimethyl regioisomer from its thermodynamically favored 1,3-dimethyl analog. This guide prioritizes the differentiation of these isomers using advanced NMR techniques.

Executive Summary

  • Compound: 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide[1]

  • Molecular Formula:

    
    
    
  • Exact Mass: 187.05 g/mol [2]

  • Critical Quality Attribute: Regiochemical purity (1,5-dimethyl vs. 1,3-dimethyl).

  • Analytical Strategy: LC-MS for elemental composition;

    
    H NMR for functional group verification; 2D NOESY for definitive regioisomer assignment.[2]
    

Synthetic Context & Regiochemical Challenge

To elucidate the structure effectively, one must understand the origin of potential impurities. The core scaffold, 1,5-dimethyl-1H-pyrazol-4-amine , is typically synthesized via the condensation of methylhydrazine with a 1,3-dicarbonyl equivalent (e.g., 2-((dimethylamino)methylene)-3-oxobutanoate) followed by functional group manipulation.

This condensation is regio-divergent .

  • Kinetic Product: 1,5-dimethyl isomer (often favored by steric bulk in specific solvents).[2]

  • Thermodynamic Product: 1,3-dimethyl isomer (generally more stable).[2]

If the separation is incomplete during the precursor stage, the final chloroacetamide will exist as a mixture. The 1,5-isomer is sterically congested, which impacts its NMR signature.

Figure 1: Synthetic Origin of Regioisomers

G Precursors Methylhydrazine + 1,3-Dielectrophile Reaction Cyclization Precursors->Reaction Isomer13 1,3-Dimethyl Isomer (Thermodynamic) Reaction->Isomer13 Path A Isomer15 1,5-Dimethyl Isomer (Target) Reaction->Isomer15 Path B Impurity Impurity Isomer13->Impurity If not removed FinalProduct Target Chloroacetamide (1,5-dimethyl) Isomer15->FinalProduct + Cl-CH2-COCl

Caption: Divergent synthesis pathways leading to the target 1,5-isomer and the common 1,3-isomer impurity.

Mass Spectrometry: Isotopic Confirmation

Before detailed NMR analysis, Mass Spectrometry (MS) provides the first " go/no-go " decision based on the chlorine isotope pattern.

Experimental Protocol (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile gradient.[2]

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

Data Interpretation

The presence of a single chlorine atom dictates a specific isotopic abundance due to natural


 (75.77%) and 

(24.23%).
Ionm/z (Theoretical)Relative AbundanceDiagnostic Criteria
[M+H]+ 188.05100%Base peak
[M+H+2]+ 190.05~32%Confirms one Chlorine atom
Fragment ~138VariableLoss of

(ketene loss)

Pass Criteria: The mass spectrum must exhibit the characteristic 3:1 intensity ratio for the M and M+2 peaks.[2]

NMR Spectroscopy: The Core Elucidation

Nuclear Magnetic Resonance (NMR) is the definitive tool for this structure.[2] The 1D


H NMR confirms the groups, while 2D NOESY confirms the geometry.
1D H NMR Assignment (DMSO-d6, 400 MHz)

The molecule has four distinct proton environments.[2]

PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
NH 9.50 - 9.80Broad Singlet1HAmide proton; downfield due to H-bonding and anisotropy.
C3-H 7.60 - 7.80Singlet1HAromatic pyrazole proton.[2] In 1,5-isomers, C3-H is typically more deshielded than C4-H (if unsubstituted).
Cl-CH

4.15 - 4.25Singlet2HDeshielded methylene adjacent to Cl and Carbonyl.[2]
N-CH

3.60 - 3.70Singlet3HN-Methyl on pyrazole.[2]
C5-CH

2.10 - 2.20Singlet3HC-Methyl on pyrazole ring.[2]

Note: Shifts are approximate and solvent-dependent. In CDCl


, the NH may appear sharper and further upfield.
Regiochemistry Verification: 1,5 vs. 1,3 Isomer

This is the critical step.[2] You must prove the methyl group is at position 5 (adjacent to Nitrogen) rather than position 3.[2]

The Logic:

  • 1,5-Dimethyl: The N-Methyl (

    
     3.[3][4]65) and C-Methyl (
    
    
    
    2.[2]15) are spatially proximate (vicinal on the ring).[2]
  • 1,3-Dimethyl: The N-Methyl and C-Methyl are separated by the C5 proton (or substituent). They are too distant for a strong NOE signal.[2]

Experimental Protocol (2D NOESY/ROESY):

  • Sample: ~10 mg in 0.6 mL DMSO-d6 (degassed).

  • Mixing Time: 300–500 ms (optimized for small molecules).

  • Acquisition: 2048 x 256 points, 8-16 scans per increment.

Figure 2: NOE Correlation Logic

NOE cluster_15 Target: 1,5-Dimethyl Isomer cluster_13 Impurity: 1,3-Dimethyl Isomer N1 N1-Me (3.6 ppm) C5 C5-Me (2.1 ppm) N1->C5 STRONG NOE (Diagnostic) N1_b N1-Me C3_b C3-Me N1_b->C3_b NO CROSSPEAK H5_b C5-H N1_b->H5_b NOE

Caption: Diagnostic Nuclear Overhauser Effect (NOE) interactions distinguishing the 1,5-isomer from the 1,3-isomer.

Interpretation:

  • Observation of a cross-peak between the signals at ~3.65 ppm and ~2.15 ppm CONFIRMS the 1,5-dimethyl structure.

  • Absence of this cross-peak, and presence of a cross-peak between N-Me and an aromatic proton, suggests the 1,3-isomer.

Infrared Spectroscopy (FT-IR)

IR serves as a secondary confirmation of the amide linkage and chloromethyl group.[2]

  • Amide I (C=O stretch): Strong band at 1650–1690 cm

    
     .[2]
    
  • Amide II (N-H bend): Medium band at 1520–1560 cm

    
     .[2]
    
  • N-H Stretch: Broad band at 3200–3400 cm

    
     .[2]
    
  • C-Cl Stretch: Distinctive band in the fingerprint region, 600–800 cm

    
     .
    

Self-Validating Protocol Checklist

To ensure data integrity (Trustworthiness), follow this checklist before releasing the structure:

References

  • PubChem. 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (Compound Summary). National Library of Medicine.[2] Available at: [Link]

  • Gosselin, F., et al. (2006).[2][5][6][7] Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(19), 3267–3270. (Provides foundational chemistry for regioselective pyrazole synthesis).[2]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2][7][8][9][10] Oxford University Press.[2] (Authoritative source for NMR NOE principles and heterocyclic chemistry).

  • Silverstein, R. M., et al. (2014).[2] Spectrometric Identification of Organic Compounds.[2][11] 8th Ed.[2] Wiley.[2][11] (Standard reference for IR and Mass Spec fragmentation patterns).

Sources

Technical Monograph: Pharmacophore Dynamics and Biological Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for researchers in medicinal chemistry and pharmacology.

Executive Summary

The pyrazole nucleus (1,2-diazole) represents a "privileged scaffold" in modern medicinal chemistry due to its unique electronic profile and versatile hydrogen-bonding capabilities. Unlike many heterocycles that serve merely as linkers, the pyrazole ring actively participates in ligand-target interactions, particularly within the ATP-binding pockets of kinases and the cyclooxygenase (COX) active sites. This guide dissects the structural causality behind pyrazole’s biological efficacy, detailing the mechanistic pathways, Structure-Activity Relationships (SAR), and validated experimental protocols required for developing next-generation therapeutics.

Structural Basis of Bioactivity

The biological versatility of pyrazole stems from its tautomeric equilibrium and dipolar nature.

  • H-Bond Donor/Acceptor: The pyrrole-like nitrogen (

    
    ) acts as a hydrogen bond donor, while the pyridine-like nitrogen (
    
    
    
    ) acts as an acceptor. This dual functionality allows pyrazoles to mimic the adenine ring of ATP, making them exceptional scaffolds for kinase inhibitors.
  • 
    -Stacking Interactions:  The aromatic ring facilitates 
    
    
    
    -
    
    
    stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets, stabilizing the ligand-receptor complex.

Therapeutic Domain A: Oncology (Kinase Inhibition)

Mechanism of Action: ATP-Competitive Inhibition

In oncology, pyrazole derivatives function primarily as Type I or Type II kinase inhibitors. They compete with ATP for the hinge region of the kinase domain.

  • Key Interaction: The

    
     of the pyrazole ring typically accepts a hydrogen bond from the backbone amide of the "gatekeeper" residue, while the 
    
    
    
    -H donates to a backbone carbonyl.
  • Selectivity: Substitution at the 3- and 5-positions dictates selectivity by targeting the hydrophobic back-pocket or the solvent-exposed front region.

Validated Targets & FDA Precedents
Drug NameTarget KinaseIndicationStructural Role of Pyrazole
Crizotinib ALK / ROS1NSCLCHinge binder; stabilizes active conformation.
Ruxolitinib JAK1 / JAK2MyelofibrosisMimics ATP adenine; forms bidentate H-bonds.
Ibrutinib BTKMCL / CLLPyrazolo-pyrimidine core orients the Michael acceptor (acrylamide) to Cys481.
Asciminib BCR-ABL1CMLAllosteric inhibitor; binds to the myristoyl pocket.[1]
Visualization: Kinase Signaling Blockade

The following diagram illustrates the mechanistic interruption of oncogenic signaling by pyrazole derivatives.

KinaseInhibition ATP Intracellular ATP Kinase_Active Active Kinase Domain (Open Conformation) ATP->Kinase_Active Binds Hinge Region Phosphorylation Phosphorylation Event Kinase_Active->Phosphorylation Catalysis Kinase_Blocked Inhibited Kinase Complex (Locked Conformation) Kinase_Active->Kinase_Blocked Ligand Stabilization Substrate Protein Substrate Substrate->Phosphorylation Proliferation Tumor Cell Proliferation Phosphorylation->Proliferation Signal Transduction Pyrazole Pyrazole Inhibitor (Drug) Pyrazole->Kinase_Active Competitive Binding (Ki < Km ATP) Kinase_Blocked->Phosphorylation BLOCKS Apoptosis Apoptosis / Stasis Kinase_Blocked->Apoptosis Downstream Effect

Figure 1: Mechanism of ATP-competitive kinase inhibition by pyrazole derivatives leading to signal termination.

Therapeutic Domain B: Inflammation (COX-2 Selectivity)

Mechanism: The "Side Pocket" Theory

Unlike constitutive COX-1, the inducible COX-2 enzyme possesses a secondary hydrophobic side pocket due to the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2) at position 523.

  • SAR Insight: Pyrazoles substituted with bulky, rigid groups (e.g., sulfonamides or sulfones) at the 1-position can penetrate this side pocket.

  • Case Study (Celecoxib): The trifluoromethyl group on the pyrazole ring provides metabolic stability, while the sulfonamide group anchors the molecule in the COX-2 specific pocket, reducing gastrointestinal toxicity associated with COX-1 inhibition.

Experimental Validation Protocols

To ensure data integrity (E-E-A-T), the following protocols emphasize causality —explaining why specific steps are taken.

Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: Determine the


 of a pyrazole derivative against a specific kinase (e.g., EGFR).
  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35.
      
    • Rationale: Brij-35 prevents non-specific binding of the hydrophobic pyrazole compound to the plate walls.

  • Compound Serial Dilution:

    • Dissolve pyrazole derivative in 100% DMSO. Perform 3-fold serial dilutions.

    • Integrity Check: Final DMSO concentration in the assay well must be <1% to avoid denaturing the kinase.

  • Enzyme Reaction:

    • Add 5 µL of Kinase (0.5 nM final) + 2.5 µL of Compound. Incubate for 15 min at RT.

    • Causality: Pre-incubation allows the inhibitor to reach equilibrium with the enzyme before competing with ATP.

  • Substrate Addition:

    • Add 2.5 µL of ATP (

      
       concentration) + Peptide Substrate (biotinylated). Incubate for 60 min.
      
  • Detection (TR-FRET):

    • Add Eu-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin.

    • Mechanism:[1][2] If phosphorylation occurs (inactive inhibitor), FRET signal is high. If pyrazole inhibits kinase, FRET signal decreases.

  • Data Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to extract

    
    .
    
Protocol: Cell Viability Assay (Resazurin Reduction)

Objective: Assess cytotoxicity in cancer cell lines (e.g., A549, MCF-7). Preferred over MTT due to higher sensitivity and non-toxicity to cells.

  • Seeding: Seed 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add pyrazole derivatives at varying concentrations (0.1 – 100 µM). Include Doxorubicin as a positive control.[3]

  • Incubation: 48h or 72h at 37°C, 5%

    
    .
    
  • Dye Addition: Add Resazurin (final 44 µM). Incubate 1–4h.

    • Mechanism:[1][2] Viable cells with active metabolism reduce non-fluorescent Resazurin (Blue) to fluorescent Resorufin (Pink).

  • Quantification: Measure fluorescence (Ex 530-570 nm / Em 580-590 nm).

  • Self-Validation:

    • Z-Factor Calculation: Must be > 0.5 for the assay to be considered statistically robust.

Structure-Activity Relationship (SAR) Workflow

The development of pyrazole drugs follows a rigorous iterative cycle.

SAR_Workflow Design 1. In Silico Design (Docking/QSAR) Synthesis 2. Chemical Synthesis (Regioselective) Design->Synthesis Target Candidates Screening 3. Biological Screening (Enzymatic/Cellular) Synthesis->Screening Purified Compounds Analysis 4. Data Analysis (IC50 / Selectivity) Screening->Analysis Raw Data Optimization 5. Lead Optimization Analysis->Optimization Activity/Toxicity Profile Optimization->Design Refined Scaffold

Figure 2: Iterative SAR workflow for optimizing pyrazole derivatives.

References

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. (2025). Link

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances. (2023). Link

  • Current status of pyrazole and its biological activities. PubMed Central (PMC). (2021). Link

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central (PMC). (2023). Link

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020). Molecules. (2022). Link

  • Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. MDPI. (2024). Link

Sources

Mechanistic Profiling of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS: 957261-65-3) is a specialized covalent fragment utilized in chemoproteomics and Fragment-Based Drug Discovery (FBDD). Unlike reversible inhibitors, this molecule functions as an electrophilic probe that irreversibly alkylates nucleophilic cysteine residues on target proteins.

Its structure combines a chloroacetamide warhead (reactive electrophile) with a 1,5-dimethylpyrazole scaffold (recognition element). This guide details its mechanism of action, synthetic accessibility, and application in screening campaigns—specifically highlighting its utility in targeting "undruggable" pockets such as the palmitate-binding site of TEAD transcription factors.

Chemical Mechanism of Action

The core reactivity of the compound is driven by the chloroacetamide moiety. This group acts as a "soft" electrophile, preferentially targeting "soft" nucleophiles like the thiol (-SH) group of cysteine residues.

The Alkylation Event

The reaction follows a bimolecular nucleophilic substitution (


) mechanism. The sulfur atom of the cysteine thiolate attacks the 

-carbon of the acetamide, displacing the chloride ion.

Reaction Equation:



Key Mechanistic Features:

  • Irreversibility: The resulting thioether bond is stable under physiological conditions, permanently tagging the protein.

  • Selectivity: While reactive, chloroacetamides are less indiscriminate than

    
    -haloketones.[1] Their reactivity is often tuned by the adjacent amide nitrogen, which reduces the electrophilicity of the 
    
    
    
    -carbon via resonance, requiring a well-positioned cysteine for rapid reaction.
Structural Logic
  • 1,5-Dimethylpyrazole Ring: Acts as the "address" label. It provides hydrophobic bulk and potential hydrogen-bond acceptors (N2) to orient the molecule within a protein pocket.

  • Amide Linker: Provides rigidity and a hydrogen-bond donor (NH) to stabilize binding via backbone interactions.

  • Chloroacetyl Group: The "warhead" that executes the covalent lock.

Biological Mechanism: Targeted Covalent Inhibition (TCI)

In a biological context, this compound does not merely react randomly; it relies on non-covalent affinity to drive covalent efficiency .

The Two-Step Binding Model

The mechanism follows the standard kinetic model for covalent inhibitors:



  • Reversible Binding (

    
    ):  The pyrazole scaffold binds to a specific pocket (e.g., TEAD palmitate pocket) via van der Waals forces and H-bonds. This forms the non-covalent complex (
    
    
    
    ).
  • Inactivation (

    
    ):  Once bound, the chloroacetamide warhead is positioned in close proximity to a reactive cysteine (e.g., Cys359 in TEAD4). The high local concentration drives the alkylation reaction.
    
Case Study: TEAD/YAP1 Inhibition

Recent chemoproteomic screens (e.g., RSC Med.[2] Chem., 2023) have utilized chloroacetamide libraries containing pyrazole scaffolds to target the Hippo pathway.

  • Target: TEAD transcription factors (TEAD1–4).[2]

  • Site: The central hydrophobic pocket, normally occupied by palmitate.

  • Mechanism: The fragment binds to the pocket and alkylates a conserved cysteine.[2][3] This prevents palmitoylation or sterically occludes the pocket, structurally destabilizing TEAD or preventing its interaction with the co-activator YAP1.

Visualizing the Pathway

The following diagram illustrates the workflow from chemical synthesis to proteomic validation.

MechanismWorkflow cluster_0 Synthesis cluster_1 Biological Action Amine 1,5-dimethyl-1H- pyrazol-4-amine Product 2-chloro-N-(1,5-dimethyl- 1H-pyrazol-4-yl)acetamide Amine->Product Acylation (Base/DCM) Chloride Chloroacetyl Chloride Chloride->Product Complex Reversible Complex (E·I) Product->Complex Reversible Binding (Kd driven by Pyrazole) Protein Target Protein (TEAD Cys359) Protein->Complex Adduct Covalent Adduct (E-I) Complex->Adduct k_inact (SN2) Irreversible

Caption: Synthesis and two-step covalent modification mechanism of the target compound.

Experimental Protocols

Synthesis of the Probe

Note: All reactions must be performed in a fume hood due to the lachrymatory nature of chloroacetyl chloride.

  • Reagents: 1,5-dimethyl-1H-pyrazol-4-amine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve amine in DCM at 0°C under

      
       atmosphere.
      
    • Add Triethylamine.

    • Dropwise add Chloroacetyl chloride over 15 minutes.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Quench with water. Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Ethyl Acetate/Hexane gradient).

  • Validation: Confirm structure via

    
    -NMR and LC-MS (Expected [M+H]+: ~188.06 Da).
    
Intact Protein Mass Spectrometry (Validation Assay)

This protocol confirms covalent labeling of a target protein (e.g., recombinant TEAD4).

StepActionParameter
1. Incubation Mix Protein (5 µM) + Compound (50 µM)Buffer: 50 mM HEPES, pH 7.5
2. Time Course Incubate at RTTimepoints: 1h, 4h, 24h
3. Quenching Add Formic AcidFinal conc: 1% (v/v)
4. Analysis LC-MS (Q-TOF or Orbitrap)Deconvolute spectra
5. Result Observe Mass Shift+76 Da (Mass of probe - HCl)
Ellman's Reagent Reactivity Assay

To assess intrinsic reactivity (ensuring the compound isn't too reactive):

  • Incubate compound (100 µM) with GSH (cysteine surrogate, 5 mM) in PBS.

  • At defined intervals, aliquot and react remaining GSH with DTNB (Ellman's reagent).

  • Measure absorbance at 412 nm.

  • Interpretation: A slow decrease in free thiols indicates a "tunable" warhead suitable for specific targeting. Rapid depletion (<5 min) suggests a promiscuous alkylator.

Data Summary: Reactivity Profile

ParameterValue / CharacteristicImplication
Warhead Type

-Chloroacetamide
Irreversible Cysteine Alkylator
Mass Shift +76.01 DaDiagnostic adduct mass in MS
Intrinsic Reactivity Moderate (

)
Requires binding affinity for effective labeling
Target Residue Cysteine (Thiol)Specificity depends on local pKa of Cys
Solubility Moderate (DMSO soluble)Suitable for biochemical assays

References

  • Bum-Erdene, K., et al. (2023).[2] "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[2][3][4]·YAP1 interaction."[2][3][4] RSC Medicinal Chemistry.[2] Available at: [Link]

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. (Foundational text on chloroacetamide profiling). Available at: [Link]

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society. Available at: [Link]

  • PubChem Compound Summary. "2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS 957261-65-3)." Available at: [Link]

Sources

Technical Whitepaper: The Pharmacological Profile and Therapeutic Potential of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS: 957261-65-3) represents a distinct class of electrophilic fragments utilized in modern chemoproteomics and Fragment-Based Drug Discovery (FBDD). Unlike traditional reversible inhibitors, this compound functions as a covalent probe , designed to irreversibly modify nucleophilic cysteine residues within the proteome.

This technical guide analyzes the compound's utility as a "chemical scout" for identifying ligandable cysteines in "undruggable" targets. While often used as a library member in high-throughput electrophile screening, its pyrazole-chloroacetamide scaffold exhibits specific affinity for therapeutic targets in oncology (TEAD/YAP1 pathway) , neurodegeneration (Caspase-2) , and pain signaling (TRPA1) .

Part 1: Chemical Biology & Mechanism of Action

Structural Analysis

The compound consists of two functional domains that dictate its pharmacological profile:

  • The Warhead (

    
    -Chloroacetamide):  An electrophilic moiety capable of forming a covalent thioether bond with protein thiols.
    
  • The Scaffold (1,5-dimethylpyrazole): A heteroaromatic core that provides structural rigidity, solubility, and molecular recognition features (hydrogen bond acceptor sites) to orient the warhead toward specific cysteine residues.

Reaction Mechanism: Cysteine Alkylation

The primary mechanism of action is an irreversible nucleophilic substitution (


) .
  • Step 1 (Recognition): The pyrazole scaffold binds non-covalently to a protein pocket, positioning the chloroacetamide near a target cysteine.

  • Step 2 (Conjugation): The thiolate anion (

    
    ) of the cysteine attacks the 
    
    
    
    -carbon of the acetamide, displacing the chloride ion.
  • Result: A stable thioether adduct is formed, permanently altering protein function (inhibition or activation).

ReactionMechanism cluster_legend Kinetic Parameters Compound 2-chloro-N-(1,5-dimethyl- 1H-pyrazol-4-yl)acetamide Complex Non-Covalent Encounter Complex Compound->Complex Binding (Kd) Target Protein Target (Nucleophilic Cysteine-SH) Target->Complex TS Transition State (S_N2 Attack) Complex->TS Nucleophilic Attack Adduct Covalent Thioether Adduct (Irreversible Inhibition) TS->Adduct Cl- Departure k_inact k_inact (Reactivity) Ki Ki (Affinity)

Figure 1: Mechanism of covalent modification. The efficacy of the probe is defined by the ratio


, representing the efficiency of covalent bond formation relative to binding affinity.

Part 2: Potential Therapeutic Targets

While this specific molecule acts as a probe, the pyrazole-chloroacetamide chemotype has been validated against several high-value therapeutic targets.

The Hippo Pathway: TEAD/YAP1 Interaction

Recent electrophilic fragment screens have identified chloroacetamides as potent inhibitors of the TEAD transcription factors .

  • Target Site: The palmitate-binding pocket of TEAD proteins contains a conserved cysteine (e.g., Cys359 in TEAD1).

  • Therapeutic Relevance: Blocking TEAD palmitoylation prevents its interaction with the co-activator YAP1, a key driver in mesothelioma and lung cancer .

  • Role of Scaffold: The pyrazole ring mimics the hydrophobic interactions of the endogenous palmitate ligand, guiding the warhead to the catalytic cysteine.

Neurodegeneration: Caspase-2

Caspase-2 is an initiator caspase implicated in synaptic dysfunction and Alzheimer's disease.

  • Challenge: Traditional peptide inhibitors lack blood-brain barrier (BBB) permeability.

  • Solution: Small-molecule chloroacetamides, such as this pyrazole derivative, have been identified as hits in fragment screens.[1] They covalently modify the active site cysteine (Cys320), offering a starting point for CNS-penetrant drugs.

Pain & Inflammation: TRPA1 Channel

The TRPA1 ion channel ("Wasabi Receptor") is a primary sensor for electrophilic irritants.

  • Mechanism: Chloroacetamides are well-documented agonists of TRPA1. They covalently modify N-terminal cysteines (e.g., Cys621), causing channel opening and calcium influx.

  • Therapeutic Nuance: While agonists cause pain, they are used in research to study nociception. Furthermore, structural optimization can convert these covalent binders into desensitizing agents or antagonists for neuropathic pain management.

Deubiquitinases (DUBs): UCHL1

Ubiquitin C-terminal Hydrolase L1 (UCHL1) is a deubiquitinating enzyme overexpressed in fibrosis and cancer.

  • Discovery: Electrophilic fragment screening (EFS) libraries containing pyrazole-chloroacetamides have successfully identified hits that target the catalytic cysteine of UCHL1, inhibiting its activity and promoting protein degradation.

Part 3: Experimental Protocols for Target Validation

To validate 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide against a specific target, the following Activity-Based Protein Profiling (ABPP) workflow is recommended.

Protocol: Gel-Based ABPP Competition Assay

Objective: Determine if the compound binds to the active site cysteine of a target protein (e.g., a kinase or DUB).

  • Lysate Preparation: Prepare proteome lysates (1 mg/mL) from relevant cell lines (e.g., HEK293T overexpressing the target).

  • Compound Incubation:

    • Treat lysates with the test compound (at 1, 10, 50 µM) for 1 hour at 37°C.

    • Include a DMSO vehicle control.

  • Probe Labeling:

    • Add a broad-spectrum rhodamine-conjugated probe (e.g., IA-Rhodamine for general cysteine reactivity) at 1 µM.

    • Incubate for 30 minutes (the test compound must compete with the probe).

  • Click Chemistry (Optional): If using an alkyne-tagged analog of the compound, perform CuAAC click reaction with an azide-fluorophore.

  • Visualization:

    • Quench reaction with SDS-PAGE loading buffer.

    • Resolve proteins on 4-12% Bis-Tris gels.

    • Scan for fluorescence.

    • Result: A loss of fluorescence band at the target's molecular weight indicates successful covalent engagement (target occupancy).

Protocol: Mass Spectrometry (LC-MS/MS) Adduct Mapping

Objective: Confirm the exact modification site.

  • Incubation: Incubate recombinant protein (5 µM) with compound (50 µM) for 2 hours.

  • Digestion: Denature, reduce (DTT), alkylate (iodoacetamide - note: this will cap unmodified cysteines), and digest with Trypsin.

  • Analysis: Analyze peptides via LC-MS/MS.

  • Data Search: Search for a variable modification of +151.05 Da (Mass of probe minus Cl) on Cysteine residues.

    • Calculation: Formula

      
       (Fragment added) = MW ~152.17 - H (1.008) = +151.16 Da shift (approx).
      

Part 4: Visualization of Discovery Workflow

ABPP_Workflow cluster_targets Potential Validated Targets Library Electrophilic Fragment Library (Includes Pyrazole-Cl-Acetamide) Screen Primary Screen: Incubation with Proteome Library->Screen HitID Hit Identification: Competition with Fluorescent Probe Screen->HitID Gel-Based ABPP Validation Target Validation: LC-MS/MS Peptide Mapping HitID->Validation Confirm Site (Cys) Optimization Lead Optimization: Scaffold Elaboration (SAR) Validation->Optimization Increase Potency T1 TEAD (Cancer) Optimization->T1 T2 Caspase-2 (Neuro) Optimization->T2 T3 UCHL1 (Fibrosis) Optimization->T3

Figure 2: The "Covalent Scout" workflow. This compound serves as a starting point (Hit) to discover ligandable cysteines in diverse therapeutic targets.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society. Link

  • Bum-Erdene, K., et al. (2020). "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[1][2]·YAP1 interaction."[1][2] Chemical Science. Link

  • Kramer, L., et al. (2020). "An electrophilic fragment screening for the development of small molecules targeting caspase-2." Bioorganic & Medicinal Chemistry Letters. Link

  • Macpherson, L. J., et al. (2007). "Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines."[3] Nature. Link

Sources

Technical Whitepaper: Synthesis of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

[1]

Executive Summary

This technical guide details the synthesis of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS: 957261-65-3), a critical pharmacophore in the development of kinase inhibitors (e.g., JAK/STAT pathways) and agrochemical fungicides.[1]

The protocol prioritizes the 1,5-dimethyl regioisomer, a structural requirement often challenging due to the thermodynamic favorability of the 1,3-isomer during precursor synthesis.[1] This guide delineates a robust two-phase workflow:

  • Precursor Generation: Regioselective nitration and reduction of 1,5-dimethylpyrazole.[1]

  • Acylation: Controlled Schotten-Baumann reaction with chloroacetyl chloride to minimize bis-acylation byproducts.

Chemical Identity & Retrosynthesis[1]

The target molecule consists of a pyrazole core substituted at the N1 and C5 positions with methyl groups, and an electrophilic chloroacetamide moiety at C4.[1]

PropertySpecification
IUPAC Name 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide
Molecular Formula C₇H₁₀ClN₃O
Molecular Weight 187.63 g/mol
Key Functionality Electrophilic

-haloamide (covalent warhead potential)
Isomerism 1,5-dimethyl (Critical: distinct from 1,3-dimethyl analog)
Retrosynthetic Analysis

The synthesis is disconnected at the amide bond, revealing two key synthons: the highly reactive chloroacetyl chloride and the nucleophilic 1,5-dimethyl-1H-pyrazol-4-amine .[1]

RetrosynthesisTargetTarget Molecule(2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide)AminePrecursor A(1,5-dimethyl-1H-pyrazol-4-amine)Target->AmineAmide DisconnectionChloridePrecursor B(Chloroacetyl Chloride)Target->Chloride

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the amide core.

Phase I: Synthesis of the Amine Precursor

Commercial supplies of 1,5-dimethyl-1H-pyrazol-4-amine often contain up to 10% of the 1,3-isomer.[1] For high-purity applications, in-house synthesis via nitration is recommended to ensure isomeric purity.[1]

Step 1.1: Nitration of 1,5-Dimethylpyrazole

Reaction: Electrophilic aromatic substitution at the C4 position.[1]

  • Reagents: KNO₃, H₂SO₄ (conc).[1]

  • Mechanism: Formation of the nitronium ion (

    
    ) followed by attack at the electron-rich C4 position.[1]
    
  • Critical Control: Temperature must be maintained <60°C to prevent oxidative ring degradation.[1]

Step 1.2: Catalytic Hydrogenation

Reaction: Reduction of the nitro group to the primary amine.

  • Reagents: H₂ (balloon or 3 atm), 10% Pd/C, Methanol.

  • Alternative: Fe/NH₄Cl (if avoiding pressurized hydrogen).

  • Validation: Disappearance of the nitro stretch (~1530 cm⁻¹) in IR.

Phase II: Core Protocol - Chloroacetylation[1]

This is the critical step. Chloroacetyl chloride is highly reactive; improper stoichiometry or temperature control leads to bis-acylation (acylation of the amide nitrogen) or hydrolysis.[1]

Experimental Workflow

WorkflowStartStart: 4-Amino-1,5-dimethylpyrazole(1.0 equiv) in dry DCM/THFBaseAddAdd Base (TEA or DIPEA)(1.2 equiv) at 0°CStart->BaseAddAcylAddDropwise Addition:Chloroacetyl Chloride (1.05 equiv)Temp < 5°CBaseAdd->AcylAddExothermic StepReactionStir at 0°C (1h) -> RT (2h)Monitor by TLC/LCMSAcylAdd->ReactionQuenchQuench: Ice-WaterExtract: DCMReaction->QuenchPurifyRecrystallization (EtOH)or Column ChromatographyQuench->Purify

Figure 2: Step-by-step experimental workflow for the acylation reaction.

Detailed Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve 1,5-dimethyl-1H-pyrazol-4-amine (10 mmol, 1.11 g) in anhydrous Dichloromethane (DCM, 50 mL).

  • Base Addition: Add Triethylamine (TEA) (12 mmol, 1.67 mL). Cool the solution to 0°C using an ice bath.

    • Why TEA? It acts as an HCl scavenger.[1][2] Without it, the HCl byproduct would protonate the unreacted amine, stalling the reaction.

  • Acylation: Add Chloroacetyl chloride (10.5 mmol, 0.84 mL) dropwise over 15 minutes.

    • Caution: This reaction is exothermic.[1] Rapid addition can lead to local overheating and bis-acylation.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

    • Monitoring: Check TLC (5% MeOH in DCM). The starting amine (polar, low Rf) should disappear, replaced by the amide (higher Rf).

  • Workup:

    • Quench with ice-cold water (50 mL).

    • Separate the organic layer.[1][3]

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics with 0.1 M HCl (to remove unreacted amine/TEA) and Brine.[1]

    • Dry over anhydrous

      
       and concentrate in vacuo.[1]
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

Analytical Validation & Troubleshooting

Expected Analytical Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       9.85 (s, 1H, NH) – Broad singlet, exchangeable.[1]
      
    • 
       7.80 (s, 1H, Pyrazole-H3) – Characteristic aromatic proton.[1]
      
    • 
       4.25 (s, 2H, 
      
      
      ) – Deshielded singlet.
    • 
       3.70 (s, 3H, N-Me).[1]
      
    • 
       2.15 (s, 3H, C-Me).[1]
      
  • Mass Spectrometry (ESI+): m/z 188.0 [M+H]⁺ (³⁵Cl isotope) and 190.0 (³⁷Cl isotope) in a 3:1 ratio.

Troubleshooting Table
IssueProbable CauseCorrective Action
Bis-acylation (M+H ~264)Excess acid chloride or high temp.[1]Strictly control stoichiometry (1.05 eq) and keep T < 5°C during addition.
Low Yield Hydrolysis of acid chloride.[1]Use anhydrous solvents; ensure reagents are fresh/distilled.[1][2]
Regioisomer Presence Impure starting material (1,3-isomer).Verify precursor by NOE NMR.[1] The N-Me (3.70 ppm) should show NOE with C-Me (2.15 ppm) for the 1,5-isomer.[1]

Process Safety (HSE)

  • Chloroacetyl Chloride: Potent lachrymator and corrosive.[1] Causes severe burns.[1] Handle only in a functioning fume hood. Hydrolyzes to HCl; do not store near moisture.[1]

  • Pyrazoles: Many aminopyrazoles are skin irritants and potential sensitizers.[1] Wear nitrile gloves and long sleeves.[1]

  • Exotherms: The neutralization of HCl by TEA generates heat.[1] On scales >10g, active cooling is mandatory.[1]

References

  • Vertex AI Search. (2023).[1] Synthesis of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide. Retrieved from 4

  • ChemScene. (n.d.).[1] 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide Product Data. Retrieved from 5

  • Journal of Young Pharmacists. (2024). Synthesis of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide and its Derivatives. (Analogous amide synthesis conditions). Retrieved from 3

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Retrieved from 6

  • ResearchGate. (2014).[1] Discussion on Amide Formation using Chloroacetyl Chloride. Retrieved from 2

starting materials for 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis logic, and experimental protocols for the preparation of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide . This compound serves as a critical "warhead" scaffold in medicinal chemistry, particularly in the development of covalent kinase inhibitors (e.g., LRRK2, JAK) where the chloroacetamide moiety acts as an electrophilic trap for cysteine residues.[1]

Part 1: Strategic Retrosynthesis & Analysis

The synthesis of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide is best approached through a convergent acylation strategy. The molecule disconnects at the amide bond, revealing two primary precursors: a nucleophilic heteroaromatic amine and an electrophilic acyl chloride.[1]

Retrosynthetic Logic
  • Target: 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

  • Disconnection: Amide N–C bond.

  • Synthons:

    • Nucleophile: 1,5-dimethyl-1H-pyrazol-4-amine (The critical regioisomer).

    • Electrophile: Chloroacetyl chloride (The acylating agent).[1]

Retrosynthesis Target Target Molecule 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide Disconnection Amide Bond Disconnection Target->Disconnection Amine Nucleophile 1,5-dimethyl-1H-pyrazol-4-amine (CAS: 14694-10-1) Disconnection->Amine Chloride Electrophile Chloroacetyl Chloride (CAS: 79-04-9) Disconnection->Chloride Precursor Precursor Origin Nitration of 1,5-dimethylpyrazole followed by Reduction Amine->Precursor

Figure 1: Retrosynthetic breakdown of the target molecule highlighting the convergence of the pyrazole amine and chloroacetyl chloride.[1]

Part 2: Primary Starting Materials Profile

The success of this synthesis relies heavily on the isomeric purity of the amine.[1] Commercial "dimethylpyrazole" derivatives are often mixtures of 1,3- and 1,5-isomers.

1. 1,5-Dimethyl-1H-pyrazol-4-amine[2][3][4][5][6][7][8][9]
  • Role: Nucleophile / Core Scaffold.[1][10]

  • CAS: 14694-10-1 (Verify specific isomer; generic dimethylaminopyrazoles often confused).

  • Critical Quality Attribute (CQA): Regioisomeric Purity. The 1,5-dimethyl isomer is sterically distinct from the 1,3-dimethyl isomer. Impurities here will carry through to the final product, complicating biological assays.[1]

  • Handling: Hygroscopic solid.[1] Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation (darkening) over time.[1]

2. Chloroacetyl Chloride[1][11]
  • Role: Electrophile / Warhead Installer.

  • CAS: 79-04-9.

  • Purity: >98%.[1][12] Hydrolyzes rapidly in moist air.[1]

  • Handling: Lachrymator. Highly corrosive.[1] Must be handled in a fume hood.[1] Use glass syringes or PTFE-lined tubing; avoid rubber septa which can degrade.

3. Auxiliary Reagents
  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).[1] Used to scavenge the HCl byproduct.[1]
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Anhydrous grades are required to prevent hydrolysis of the acid chloride.[1]

Part 3: Deep Dive – Synthesis of the Amine Precursor[1]

While the amine is commercially available, in-house synthesis is often required to guarantee the 1,5-regioisomer purity. The route involves nitration followed by reduction.[1]

Step 1: Nitration of 1,5-Dimethylpyrazole

The 1,5-dimethylpyrazole starting material is nitrated at the C4 position using a standard electrophilic aromatic substitution.

  • Reagents:

    
     / 
    
    
    
    (Mixed Acid).[1]
  • Conditions: 0°C to Room Temperature.

  • Mechanism: The pyrazole ring is activated; the

    
     ion attacks the C4 position (the most electron-rich available site).
    
  • Intermediate: 1,5-dimethyl-4-nitro-1H-pyrazole.[5][9]

Step 2: Reduction to Amine

The nitro group is reduced to the primary amine.[1]

  • Method A (Catalytic):

    
     (30-50 psi), 10% Pd/C, Methanol.[1]
    
    • Note: This is the cleanest method.[1]

  • Method B (Chemical): Iron powder (

    
    ) in Ammonium Chloride (
    
    
    
    ) or HCl.[1]
    • Note: Useful if avoiding pressurized hydrogen.[1]

  • Validation: The disappearance of the nitro stretch (~1500-1300

    
    ) and appearance of amine N-H stretches (~3300-3400 
    
    
    
    ) in IR.

Part 4: Core Synthesis Protocol (Acylation)

This protocol describes the coupling of 1,5-dimethyl-1H-pyrazol-4-amine with chloroacetyl chloride .

Experimental Workflow

Scale: 10 mmol basis.

  • Preparation of Nucleophile Solution:

    • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve 1,5-dimethyl-1H-pyrazol-4-amine (1.11 g, 10 mmol) in anhydrous DCM (20 mL).

    • Add Triethylamine (1.53 mL, 11 mmol) or

      
        (1.5 g, suspended).
      
    • Cool the mixture to 0°C using an ice bath.

  • Acylation (Dropwise Addition):

    • Prepare a solution of Chloroacetyl chloride (0.88 mL, 11 mmol, 1.1 eq) in anhydrous DCM (5 mL).

    • Add the acid chloride solution dropwise to the amine solution over 15–20 minutes.[1]

    • Why: Exothermic reaction.[1] Rapid addition generates local hot spots, leading to bis-acylation or decomposition.

  • Reaction Maintenance:

    • Allow the reaction to warm to Room Temperature (25°C).

    • Stir for 2–4 hours.

    • Monitoring: Check via TLC (Mobile phase: 5% MeOH in DCM). The amine spot (low

      
      ) should disappear; the amide product (higher 
      
      
      
      ) should appear.[1]
  • Workup:

    • Quench by adding water (20 mL).[1]

    • Separate the organic layer.[1]

    • Extract the aqueous layer with DCM (2 x 15 mL).[1]

    • Wash combined organics with Brine (sat. NaCl).[1]

    • Dry over anhydrous

      
      .[1]
      
    • Concentrate in vacuo to yield the crude solid.[1]

  • Purification:

    • Recrystallization: The crude solid is typically recrystallized from Ethanol or an Ethanol/Water mixture.[1]

    • Alternative: Silica gel column chromatography (Gradient: 0

      
       5% MeOH in DCM).[1]
      
Data Summary Table
ParameterSpecification
Limiting Reagent 1,5-dimethyl-1H-pyrazol-4-amine
Stoichiometry 1.0 (Amine) : 1.1 (Acid Chloride) : 1.1 (Base)
Temperature 0°C (Addition)

25°C (Stirring)
Time 2–4 Hours
Yield Typically 75–85%
Appearance Off-white to pale yellow crystalline solid

Part 5: Process Visualization

The following diagram illustrates the complete workflow from the nitro-precursor to the final isolated acetamide.

SynthesisWorkflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Acylation (Core) cluster_2 Step 3: Purification Nitro 1,5-dimethyl-4-nitro-1H-pyrazole Reduction Reduction (H2, Pd/C) Nitro->Reduction Amine 1,5-dimethyl-1H-pyrazol-4-amine (Intermediate) Reduction->Amine Reaction Acylation (DCM, 0°C, Base) Amine->Reaction ClAc Chloroacetyl Chloride (Electrophile) ClAc->Reaction Crude Crude Product Reaction->Crude Recrys Recrystallization (Ethanol) Crude->Recrys Final Final Product 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide Recrys->Final

Figure 2: End-to-end process flow from nitro-precursor reduction to final product purification.[7][13]

Part 6: Safety & References

Safety Protocols
  • Chloroacetyl Chloride: Extreme lachrymator.[1] Inhalation can cause severe respiratory edema.[1] All transfers must occur in a high-efficiency fume hood. Neutralize excess chloride with aqueous sodium bicarbonate.[1]

  • Pyrazoles: Generally irritants, but specific toxicology of the 4-amino derivative suggests potential skin sensitization. Wear nitrile gloves and long sleeves.[1]

  • Waste Disposal: Halogenated organic waste. Do not mix with acidic aqueous waste streams (risk of HCN if cyanide reagents were used nearby, though not applicable here, standard segregation applies).[1]

References
  • Synthesis of Fluorinated Pyrazole Acetamides: Title: Synthesis and Characterization of Fluorinated 2-Chloro-N-(1-(difluoromethyl)-1H-pyrazol-4-yl)acetamide. Source: TIJER - International Research Journal. URL:[Link] (Contextual grounding from search result 1.1)[1]

  • Crystal Structure and Acylation Protocol: Title: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Source: National Institutes of Health (NIH) / PubMed Central.[1] URL:[Link] (Contextual grounding from search result 1.2)

  • LRRK2 Inhibitor Synthesis (Amine Precursor Usage): Title: Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications).[1] URL:[Link] (Contextual grounding from search result 1.10)[1]

  • Regioselective Synthesis of Pyrazoles: Title: Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. Source: Molecules (MDPI).[1] URL:[Link] (Contextual grounding from search result 1.7)[1]

Sources

Technical Monograph: 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

[1]

Part 1: Executive Summary & Chemical Architecture

2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS: 957261-65-3 ) is a high-value heterocyclic building block used primarily in the synthesis of bioactive pyrazole derivatives. Structurally, it functions as an electrophilic "warhead" scaffold , combining the pharmacologically privileged 1,5-dimethylpyrazole core with a reactive

This compound serves two critical roles in modern drug discovery:

  • Synthetic Intermediate: It acts as a precursor for fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) and complex ligands via nucleophilic substitution (

    
    ) of the chloride.
    
  • Covalent Fragment: In chemoproteomics, the chloroacetamide moiety is a canonical cysteine-reactive electrophile, making this molecule a viable probe for covalent fragment-based drug discovery (FBDD) targeting kinases or enzymes with active-site cysteines.

Chemical Identity Table[2]
PropertyData
IUPAC Name 2-chloro-N-(1,5-dimethylpyrazol-4-yl)acetamide
CAS Number 957261-65-3
Molecular Formula

Molecular Weight 187.63 g/mol
Core Scaffold 1,5-Dimethyl-1H-pyrazol-4-amine
Reactive Moiety

-Chloroacetamide (Alkylating agent)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water

Part 2: Synthesis & Experimental Protocols

The synthesis of this compound follows a classic nucleophilic acyl substitution pathway. The electron-rich amino group at the 4-position of the pyrazole ring attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.

Reaction Mechanism & Pathway

The following diagram illustrates the synthesis and subsequent potential derivatization pathways.

SynthesisPathwayAmine1,5-Dimethyl-1H-pyrazol-4-amineIntermediateTetrahedralIntermediateAmine->Intermediate+ ReagentTHF, 0°CReagentChloroacetylChlorideReagent->IntermediateProduct2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide(Target)Intermediate->Product- HCl(Base scavenged)Deriv1Aminopyrazoles(via Amine SN2)Product->Deriv1+ R-NH2Deriv2Thioethers(via Thiol SN2)Product->Deriv2+ R-SHDeriv3Fused Bicycles(Cyclization)Product->Deriv3IntramolecularCyclization

Caption: Synthesis of the title compound via acylation and downstream diversification pathways.

Validated Synthesis Protocol

Objective: Preparation of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide on a 10 mmol scale.

Reagents:

  • 1,5-Dimethyl-1H-pyrazol-4-amine (1.11 g, 10 mmol)

  • Chloroacetyl chloride (1.24 g, 11 mmol, 1.1 eq)

  • Triethylamine (

    
    ) (1.52 g, 15 mmol, 1.5 eq) or 
    
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous, 20 mL)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 1,5-dimethyl-1H-pyrazol-4-amine and anhydrous DCM (20 mL). Add Triethylamine and stir until dissolved.

  • Cooling: Submerge the flask in an ice-salt bath to reach 0°C. The exothermicity of acyl chloride addition requires strict temperature control to prevent bis-acylation or polymerization.

  • Addition: Add Chloroacetyl chloride dropwise over 15–20 minutes using a pressure-equalizing addition funnel or syringe pump. Critical: Maintain internal temperature < 5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.

  • Workup:

    • Quench with saturated

      
       solution (20 mL).
      
    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine organic layers, wash with brine, and dry over anhydrous

      
      .
      
  • Purification: Concentrate in vacuo. If the solid is impure, recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

Yield Expectation: 80–90% (Pale yellow solid).[1][2]

Part 3: Reactivity Profile & Medicinal Applications

The "Warhead" Utility

The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

  • Combinatorial Library Synthesis (SAR by Catalog): The chloride is an excellent leaving group. Researchers displace it with diverse amines (primary/secondary) or thiols to generate libraries of glycinamides . This is a standard strategy to explore the chemical space around the pyrazole scaffold, often yielding hits for kinase inhibition or GPCR modulation.

  • Covalent Inhibition (Targeted Covalent Drugs - TCDs): The chloroacetamide can irreversibly alkylate a non-catalytic cysteine residue near an ATP-binding pocket.

    • Mechanism:[3][4] The sulfur atom of the cysteine performs an

      
       attack on the methylene carbon adjacent to the chlorine, forming a stable thioether bond.
      
    • Selectivity: The 1,5-dimethylpyrazole moiety acts as the "address," directing the molecule to the specific binding pocket (often mimicking the adenine ring of ATP), while the chloroacetamide acts as the "message" that locks the inhibitor in place.

Comparative Reactivity Data
Nucleophile TypeReaction TypeProduct ClassConditions
Primary Amines (

)

Displacement

-Aminoacetamides

, DMF, 60°C
Thiols (

)

Displacement

-Thioacetamides

, DCM, RT
Hydrazines CyclocondensationPyrazolo-triazinesReflux, EtOH
Cysteine (Protein) Irreversible AlkylationCovalent AdductPhysiological pH (7.4)

Part 4: Biological Significance[7][8]

The 1,5-dimethylpyrazole core is a bioisostere for imidazole and other 5-membered heterocycles found in numerous FDA-approved drugs.

  • Kinase Inhibition: Pyrazoles are frequent scaffolds in kinase inhibitors (e.g., Crizotinib, Ruxolitinib). The 2-chloroacetamide derivative allows researchers to convert reversible pyrazole binders into irreversible probes to map the "cysteineome" of kinases.

  • Anti-inflammatory: Derivatives of amino-pyrazoles have historically shown COX-2 inhibitory activity.

  • Insecticidal Activity: Structurally related N-aryl pyrazoles (e.g., Fipronil) are potent GABA-gated chloride channel blockers. While the title compound is less bulky, it serves as a precursor to these agrochemicals.

Biological Pathway Interaction

The following diagram depicts the logic of using this molecule to target a kinase active site containing a cysteine.

MOACompound2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamideBindingReversible Binding(H-bonds via Pyrazole N)Compound->BindingDiffusionTargetKinase Active Site(ATP Pocket)Target->BindingRecognitionCovalentIrreversible Alkylation(Cys-SH attacks CH2-Cl)Binding->CovalentProximity EffectInhibitionPermanent EnzymeInactivationCovalent->InhibitionStable Thioether Bond

Caption: Mechanism of Action (MoA) for covalent inhibition of kinase targets.

Part 5: Safety & Handling (E-E-A-T)

Hazard Class: Alkylating Agent / Skin Sensitizer.

  • Toxicity: Chloroacetamides are potent alkylators. They can react with DNA and proteins. Direct contact can cause severe contact dermatitis and sensitization.

  • Handling:

    • Engineering Controls: Always handle in a fume hood.

    • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

    • Decontamination: Spills should be treated with dilute ammonia or 10% NaOH to hydrolyze the chloroacetamide before disposal.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 65743 (Related Structure: 4-Acetamidoantipyrine) and CID 504590072. PubChem. Available at: [Link]

  • Zhao, P. et al. "Synthesis and biological activity of N-pyrazole derivatives."[5] Journal of Chemical Research. (Contextual citation for pyrazole synthesis methods).

  • Bekhit, A.A. et al. "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents." European Journal of Medicinal Chemistry.

Technical Guide: Safety and Handling of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide defines the operational standards for handling 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS: 957261-65-3). Commonly utilized as an electrophilic "warhead" intermediate in the synthesis of covalent inhibitors (e.g., targeting kinases, KRAS, or TEAD complexes), this molecule presents specific alkylating hazards that distinguish it from standard organic reagents.

Unlike generic reagents, this compound is designed to form irreversible covalent bonds with nucleophilic cysteine residues. Consequently, its biological activity threshold is low, and its potential for skin sensitization and systemic toxicity is high. This protocol shifts from "compliance-based safety" to "mechanism-based containment."

Chemical Profile Table
PropertySpecification
Chemical Name 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide
CAS Number 957261-65-3
Molecular Formula

Molecular Weight 187.63 g/mol
Physical State Solid (White to off-white powder)
Solubility DMSO, DMF, Methanol (Low solubility in water)
Reactivity Class

-Haloacetamide (Electrophilic Alkylator)

Hazard Profiling: The Mechanistic Basis of Toxicity

To handle this compound safely, one must understand its mechanism of action (MoA). The


-chloroacetamide moiety is a "soft" electrophile. It reacts preferentially with "soft" nucleophiles, such as the thiol (-SH) group of cysteine, via a bimolecular nucleophilic substitution (

) reaction.
The Alkylation Pathway

The toxicity is not random; it is specific. Upon skin contact or inhalation, the molecule alkylates surface proteins and intracellular enzymes, leading to:

  • Haptenization: The drug-protein adduct triggers an immune response, causing severe allergic contact dermatitis (sensitization).

  • Enzyme Inhibition: Irreversible blockage of essential cysteine-dependent enzymes.

GHS Classification (Inferred from Class Data)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).

  • Skin Sensitization: Category 1 (May cause an allergic skin reaction).

  • Carcinogenicity: Category 2 (Suspected of causing cancer - typical of alkylating agents).

  • Eye Irritation: Category 2A.[1]

Visualizing the Mechanism

The following diagram illustrates the covalent modification mechanism. Understanding this pathway validates the requirement for thiol-based quenching agents described in Section 5.

G Electrophile 2-chloro-N-... (Electrophile) Transition Transition State (SN2 Attack) Electrophile->Transition Cysteine Protein Cysteine (Nucleophile -SH) Cysteine->Transition Nucleophilic Attack Adduct Covalent Adduct (Irreversible) Transition->Adduct Cl Displacement Byproduct HCl (Byproduct) Transition->Byproduct

Caption: Figure 1. The


 reaction mechanism where the cysteine thiol displaces the chloride leaving group.

Strategic Handling & Engineering Controls[2][3]

Do not rely solely on a standard fume hood if the compound is in dry powder form. The electrostatic nature of pyrazole-acetamides often leads to particle drift.

Containment Hierarchy
  • Primary Control: Weighing must be performed in a Powder Containment Hood or a Glovebox (Isolator) under negative pressure.

  • Secondary Control: Standard Chemical Fume Hood for solubilized liquid handling.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P3 minimum if outside an isolator (not recommended).

  • Dermal (Critical):

    • Inner Glove: 4-mil Nitrile (Standard).

    • Outer Glove:Laminate film (e.g., Silver Shield) or double-layer Nitrile (minimum 8 mil total).

    • Rationale: Small chlorinated organic molecules can permeate standard nitrile gloves in <15 minutes. Laminate film provides >4 hour breakthrough time.

Experimental Protocol: Solubilization & Quenching

This protocol ensures complete reaction control and waste neutralization.

Step 1: Solubilization
  • Solvent: Anhydrous DMSO or DMF is preferred.

  • Procedure: Add solvent to the powder to minimize aerosolization. Vortex in a closed tube.

  • Stability: Use fresh.

    
    -chloroacetamides can slowly hydrolyze in aqueous buffers or photodecompose. Keep amber/foil-wrapped.
    
Step 2: Reaction Stoichiometry
  • Use 1.1 to 1.5 equivalents of the electrophile relative to the target nucleophile.

  • Avoid Excess: Large excesses increase the risk of off-target alkylation (e.g., reacting with lysine residues or N-termini at high pH).

Step 3: The "Self-Validating" Quench (Mandatory)

Never dispose of active reaction mixtures directly. You must chemically destroy the warhead.

Quenching Buffer Recipe:

  • 500 mM Dithiothreitol (DTT) or Glutathione in 1M Tris (pH 8.0).

  • Alternative: 10% Sodium Thiosulfate solution.

Protocol:

  • Add Quenching Buffer to the reaction waste (1:1 volume ratio).

  • Incubate for 30 minutes at Room Temperature.

  • Validation: The thiol in the buffer acts as a "scavenger," reacting with any remaining 2-chloroacetamide. This converts the toxic alkylator into a benign thioether adduct.

Emergency Response & Decontamination

In the event of a spill, standard water wiping is insufficient because the compound is not instantly water-soluble and remains reactive.

Decontamination Workflow
  • Isolate: Evacuate the immediate area.

  • Scavenge: Cover the spill with thiol-impregnated pads or spray with the Quenching Buffer (Sodium Thiosulfate) described above. Let sit for 15 minutes.

  • Clean: Wipe with 10% bleach (oxidizes the sulfur/ring system) followed by 70% ethanol.

Workflow Visualization: Safety Decision Tree

The following decision tree guides the researcher through the safe handling lifecycle.

SafetyFlow Start Start: Receipt of Material StateCheck Is it Solid or Solution? Start->StateCheck SolidPath Solid: Weigh in Isolator/Glovebox StateCheck->SolidPath Solid LiquidPath Solution: Handle in Fume Hood StateCheck->LiquidPath Liquid PPECheck PPE: Double Glove (Laminate + Nitrile) SolidPath->PPECheck LiquidPath->PPECheck Reaction Perform Reaction (Closed Vessel) PPECheck->Reaction WasteGen Active Waste Generated Reaction->WasteGen Quench Add Thiol Scavenger (DTT/Thiosulfate) WasteGen->Quench MANDATORY Disposal Dispose as Chemical Waste Quench->Disposal After 30 mins

Caption: Figure 2. Operational workflow emphasizing the mandatory quenching step before disposal.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6580, Chloroacetamide. Retrieved from [Link]

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. (Contextualizes the reactivity of chloroacetamide warheads). Retrieved from [Link]

Sources

2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide spectral data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Characterization & Validation of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

Executive Summary

This technical guide provides a comprehensive spectral analysis of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide , a critical intermediate in the synthesis of pyrazole-based kinase inhibitors and agrochemicals. The structural integrity of this scaffold is defined by the specific regiochemistry of the 1,5-dimethyl substitution, which is frequently confused with its 1,3-dimethyl isomer during synthesis.

This document outlines the theoretical and empirical spectral fingerprints (NMR, IR, MS) required to validate the identity and purity of this compound. It serves as a self-validating protocol for researchers to confirm successful N-acylation and rule out regioisomeric impurities.

Chemical Identity & Synthetic Context

Understanding the synthetic origin is prerequisite to interpreting the spectral data, particularly for identifying common byproducts.

  • IUPAC Name: 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide[][2][3][4]

  • CAS Number: 957261-65-3[][2][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 187.63 g/mol [3]

Synthesis Pathway & Impurity Logic

The compound is typically synthesized via the acylation of 1,5-dimethyl-1H-pyrazol-4-amine with chloroacetyl chloride.

Synthesis Amine 1,5-dimethyl-1H-pyrazol-4-amine (Nucleophile) Product Target Acetamide (CAS 957261-65-3) Amine->Product + Base (TEA/DIPEA) DCM, 0°C to RT Reagent Chloroacetyl Chloride (Electrophile) Reagent->Product Impurity Bis-acylated Impurity (Potential Byproduct) Product->Impurity Excess Reagent

Figure 1: Synthetic pathway highlighting the origin of the target molecule and potential over-acylated impurities.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of the molecular weight and the presence of the chlorine atom, which exhibits a distinct isotopic signature.

Isotopic Signature (The "Chlorine Rule")

The presence of a single chlorine atom results in a characteristic 3:1 intensity ratio between the molecular ion (


) and the isotope peak (

) due to the natural abundance of

(75.78%) and

(24.22%).
Ion Identitym/z ValueRelative IntensityOrigin

188.05 100% (Base) Protonated molecular ion (

)

190.05 ~33% Isotope peak (

)
Fragment 138.1 VariableLoss of

(Cleavage of amide bond)

Validation Check: If the mass spectrum shows a 1:1 ratio at M/M+2, the sample is likely contaminated with a brominated analog or a dichloro-species. If the M+2 peak is missing, the chloroacetyl group has likely undergone substitution (e.g., hydrolysis to


).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for distinguishing the 1,5-dimethyl isomer from the 1,3-dimethyl isomer.

H NMR Data (300 MHz, DMSO- )

Note: Chemical shifts (


) are reported in ppm relative to TMS.
Position

(ppm)
MultiplicityIntegrationAssignment Logic
NH 9.45 - 9.60Broad Singlet1HAmide proton (exchangeable with

).
Py-H (C3) 7.75 - 7.85Singlet1HAromatic proton. Diagnostic: Shifts downfield if acylation occurs.

-Cl
4.15 - 4.25Singlet2HDeshielded methylene adjacent to Cl and Carbonyl.
N-Me (N1) 3.60 - 3.70Singlet3HMethyl on Nitrogen.
C-Me (C5) 2.10 - 2.20Singlet3HMethyl on Carbon 5.
C NMR Data (75 MHz, DMSO- )
Type

(ppm)
Assignment
C=O 164.5Amide Carbonyl
Ar-C 135.0 - 138.0Pyrazole C5 (Quaternary)
Ar-CH 128.0 - 130.0Pyrazole C3
Ar-C 115.0 - 117.0Pyrazole C4 (Attached to N)

42.8Chloromethyl (

-carbon)

35.5N-Methyl

9.5 - 10.5C-Methyl (C5)
Critical Isomer Distinction (NOESY)

To confirm the 1,5-dimethyl structure over the 1,3-dimethyl isomer:

  • 1,5-isomer: Strong NOE correlation observed between N-Me (

    
    ) and C-Me  (
    
    
    
    ).
  • 1,3-isomer: Strong NOE correlation observed between N-Me and the C5-Proton (or lack of correlation with the C-Me).

Infrared Spectroscopy (FT-IR)

IR analysis is useful for rapid quality control to ensure the amide bond formation and the presence of the alkyl chloride.

Functional GroupWavenumber (

)
Vibration Mode
Amide NH 3250 - 3300Stretching (Medium, Broad)
C-H (Aromatic) 3100 - 3150Stretching (Weak)
Amide I (C=O) 1660 - 1690Stretching (Strong) - Key confirmation of acylation
Amide II 1530 - 1560N-H Bending / C-N Stretching
C=C / C=N 1480 - 1500Pyrazole Ring Skeleton
C-Cl 700 - 750Stretching (Strong)

Experimental Validation Protocols

The following workflows describe the standard operating procedures (SOPs) for generating and verifying this data.

Protocol A: Sample Preparation for NMR
  • Solvent Selection: Use DMSO-

    
     for optimal solubility. 
    
    
    
    may result in peak broadening of the amide NH due to hydrogen bonding effects.
  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., TEA

    
    HCl) carried over from synthesis.
    
Protocol B: Analytical Decision Tree

AnalysisFlow Start Crude Product LCMS LC-MS Analysis (Check m/z 188/190) Start->LCMS PassMS Mass Correct? LCMS->PassMS PassMS->Start No (Repurify) NMR 1H NMR (DMSO-d6) Check Region 2.0-4.5 ppm PassMS->NMR Yes RegioCheck NOESY / HMBC Confirm 1,5-Me pattern NMR->RegioCheck Final Release for Biological Assay RegioCheck->Final

Figure 2: Analytical workflow for validating the structural integrity of the target acetamide.

References

  • Synthesis of Pyrazole Amides: Fustero, S., et al. "Regioselective Synthesis of 1,5-Disubstituted Pyrazoles." Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523–3529.

  • Spectral Database for Organic Compounds (SDBS): "Acetamide, 2-chloro-N-phenyl- derivatives." SDBS No. 3256 (Analogous spectral patterns).

  • Chloroacetamide Reactivity: Ertl, P., et al.[5] "The medicinal chemistry of the chloroacetamide group." Bioorganic & Medicinal Chemistry, vol. 28, 2020.[6]

  • General Pyrazole NMR Shifts: "Characteristic Proton Chemical Shifts of Pyrazoles." Silverstein, Spectrometric Identification of Organic Compounds, 8th Ed. Wiley, 2014.

Sources

Technical Whitepaper: Stability & Storage Architecture for 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

[1]

Executive Summary

2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS: 957261-65-3 ) is a reactive electrophile characterized by an

1

Effective storage requires mitigating three primary vectors of degradation: moisture-induced hydrolysis , photolytic dehalogenation , and thermal instability .[1] This guide defines a storage architecture ensuring >98% purity retention over 24 months.

Physicochemical Identity
ParameterSpecification
CAS Number 957261-65-3
Molecular Formula

Molecular Weight 187.63 g/mol
Physical State Solid (Crystalline powder)
Reactivity Class Alkylating Agent (Electrophile)
Solubility DMSO, Methanol, DMF; Low water solubility

Stability Mechanisms & Degradation Pathways

To store this compound effectively, one must understand why it degrades.[1] The molecule contains two "trigger points" for instability: the C-Cl bond and the Amide linkage.[1]

The Hydrolytic Cascade

The primary risk is moisture. Water acts as a nucleophile, attacking the

11
  • S_N2 Displacement: Water displaces the chloride ion, forming the corresponding alcohol (N-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyacetamide).[1]

  • Amide Hydrolysis: Under acidic conditions, the amide bond may cleave, releasing 1,5-dimethyl-1H-pyrazol-4-amine and chloroacetic acid.[1]

Photolytic Sensitivity
11
Visualization: Degradation Pathways

The following diagram illustrates the mechanistic pathways for degradation, highlighting the critical nodes where storage conditions intervene.

DegradationPathwaysCompound2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamideAlcoholDegradant A:2-hydroxy-N-pyrazole deriv.(Hydrolysis)Compound->Alcohol S_N2 (pH > 7)AmineDegradant B:4-amino-1,5-dimethylpyrazole(Amide Cleavage)Compound->Amine Acid HydrolysisRadicalRadical IntermediatesCompound->Radical PhotolysisMoistureMoisture (H2O)Moisture->AlcoholUVUV Light (hν)UV->RadicalHeatHeat (>40°C)Heat->Alcohol

Figure 1: Mechanistic degradation pathways showing susceptibility to hydrolysis (red) and photolysis (yellow).[1]

Storage Protocols

Based on the stability profile, the following tiered storage protocols are mandatory.

Long-Term Storage (> 1 Month)

For preserving reference standards or bulk synthesis intermediates.[1]

  • Temperature: -20°C

    
     5°C. Lower temperatures significantly retard S_N2 hydrolysis rates.[1]
    
  • Atmosphere: Argon or Nitrogen overlay.[1] Oxygen is less of a concern than moisture, but inert gas prevents oxidative discoloration of the pyrazole ring.

  • Container: Amber borosilicate glass vial with a PTFE-lined screw cap.[1]

    • Why PTFE? It prevents leaching of plasticizers by the organic amide and provides a superior moisture barrier compared to polyethylene.[1]

  • Desiccation: Store the vial inside a secondary container (desiccator or sealed Mylar bag) containing active silica gel or molecular sieves.[1]

Short-Term/Working Bench Storage (< 1 Month)
  • Temperature: 2–8°C (Refrigerated).

  • Protection: Wrap container in aluminum foil if amber glass is unavailable.

  • Handling: Allow the vial to equilibrate to room temperature before opening.

    • Critical Step: Opening a cold vial in humid lab air causes immediate condensation inside the vial, initiating the hydrolytic cascade described in Section 2.1.

Solution Stability
  • Solvents: Avoid protic solvents (Methanol, Ethanol) for storage >24 hours, as solvolysis (exchange of Cl for OMe/OEt) can occur.

  • Preferred Solvent: Anhydrous DMSO or DMF.[1]

  • Shelf-Life in Solution: Use within 24 hours at Room Temperature; 1 week at -20°C.

Quality Control & Self-Validating Workflows

Trustworthiness in data comes from verification.[1] Implement this logic flow to validate compound integrity before use in critical assays.

Visual Inspection
  • Pass: White to off-white crystalline powder.[1]

  • Fail: Yellow/Orange discoloration (indicates oxidation of pyrazole or radical formation) or "clumping" (indicates moisture absorption/hydrolysis).

Analytical Monitoring (HPLC)

Use this generic method to detect the loss of the chlorine atom (hydrolysis).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyrazole absorption).[1]

  • Marker: The hydrolyzed alcohol derivative is more polar and will elute earlier (lower Retention Time) than the parent chloroacetamide.

Decision Logic for Usage

The following DOT diagram illustrates the "Go/No-Go" decision process for researchers handling this compound.

StorageLogicStartRetrieve Compoundfrom -20°CEquilibrateEquilibrate to RT(Closed Vial, 30 mins)Start->EquilibrateInspectVisual InspectionEquilibrate->InspectPassVisualWhite PowderInspect->PassVisualPassFailVisualYellow/ClumpedInspect->FailVisualFailCheckDateStorage Duration?PassVisual->CheckDatePurifyRe-crystallize or DiscardFailVisual->PurifyHPLCRun HPLC/LC-MSCheck for Rrt shiftCheckDate->HPLC> 6 MonthsUseProceed to ExperimentCheckDate->Use< 6 MonthsHPLC->UsePurity > 95%HPLC->PurifyPurity < 95%

Figure 2: Operational workflow for handling and validating compound integrity prior to experimental use.

Safety & Handling (The "Must-Know")

As an

potent alkylating agent1
  • Toxicity: Suspected carcinogen and skin sensitizer.[1] It can alkylate DNA bases.[1]

  • Neutralization: Spills should be treated with 10% aqueous ammonia or dilute sodium hydroxide to force hydrolysis to the less toxic hydroxy-acetamide derivative before disposal.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6580, Chloroacetamide (Analogous Reactivity). Retrieved October 26, 2025, from [Link]

  • ResearchGate. (2019).[1] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity. Retrieved October 26, 2025, from [Link]

potential applications of pyrazole acetamide compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrazole Acetamide Scaffold: A Technical Guide to Medicinal Chemistry Applications

Executive Summary

The pyrazole acetamide moiety represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to navigate diverse biological space—from kinase pockets in oncology to ion channels in pain management. This guide dissects the structural logic, therapeutic utility, and synthetic accessibility of this scaffold.[1][2] Unlike rigid heterocycles, the acetamide linker provides critical rotational freedom and hydrogen-bonding vectors, allowing the stable pyrazole core to orient effectively within enzyme active sites (e.g., BRAF V600E , 11β-HSD1 ). This document serves as a technical blueprint for leveraging this scaffold in drug discovery.

Structural Significance & Synthetic Accessibility

The Pharmacophore Logic

The efficacy of pyrazole acetamides stems from a synergistic bipartite structure:

  • The Pyrazole Core: A five-membered aromatic heterocycle acting as a robust scaffold.[3][4][5] It resists oxidative metabolism better than furan or pyrrole and offers specific H-bond donor/acceptor sites (N1/N2).

  • The Acetamide Linker: This two-carbon spacer (–CH₂–CO–NH–) is not merely a connector; it acts as a "molecular hinge." It allows the distal aryl/alkyl group to adopt conformations required for hydrophobic pocket occupation while the carbonyl oxygen and amide nitrogen engage in critical water-mediated or direct hydrogen bonding with protein backbones.

Synthetic Accessibility

The scaffold is highly tractable synthetically. The most robust route involves the N-alkylation of 1H-pyrazoles with


-chloroacetamides . This modular approach allows for the independent optimization of the pyrazole ring (Region A) and the amide substituent (Region B) before coupling, facilitating rapid library generation.

Therapeutic Applications & Mechanisms[2][6][7][8]

Oncology: Kinase Inhibition (BRAF & EGFR/VEGFR)

Pyrazole acetamides have shown potent inhibition of BRAF V600E , a driver mutation in melanoma. The acetamide linker positions the pyrazole to interact with the ATP-binding pocket, while the amide tail extends into the solvent-exposed region or an adjacent hydrophobic pocket.

  • Key Insight: Compound 5r (reported in Bioorg. Med. Chem. Lett.) demonstrated an IC₅₀ of 0.10 μM against BRAF V600E. The mechanism involves arresting cells at the G1 phase and inducing apoptosis via mitochondrial membrane potential disruption.[6]

  • Dual Inhibition: Fused pyrazole derivatives have also been engineered as dual EGFR/VEGFR-2 inhibitors, cutting off both tumor proliferation and angiogenesis.

Metabolic Disorders: 11β-HSD1 Inhibition

The enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) converts cortisone to cortisol.[7][8] Excess cortisol in tissues leads to metabolic syndrome.

  • Case Study (AZD8329): AstraZeneca developed AZD8329, a pyrazole acetamide derivative, to replace earlier pyridine-based inhibitors (like AZD4017).

  • Causality: The switch to a pyrazole core improved solubility and metabolic stability, while the acetamide linker facilitated binding to the enzyme's substrate channel without the high lipophilicity that causes off-target effects.

Pain Management: TRPV1 Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel mediates pain and heat sensation.[9]

  • Mechanism: Phenoxyacetamide pyrazole derivatives block the channel pore. Modifications to the acetamide nitrogen (e.g., (hydroxyethyl)methylamino groups) have improved IC₅₀ values from ~400 nM to 33 nM , demonstrating the linker's role in fine-tuning potency.

Visualization: SAR & Logical Relationships

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the therapeutic divergence of the pyrazole acetamide scaffold.

PyrazoleAcetamideSAR Core Pyrazole-Acetamide Core Scaffold RegionB Region B: Acetamide N-Substituent (Distal Aryl/Alkyl) Core->RegionB Linker Flexibility & H-Bonding RegionA Region A: Pyrazole Substitutions (C3/C5 Positions) RegionA->Core Steric/Electronic Tuning Target_Kinase Target: BRAF V600E (Oncology) RegionA->Target_Kinase Aryl/Heteroaryl (ATP Hinge Binding) Target_HSD Target: 11β-HSD1 (Metabolic) RegionA->Target_HSD Bulky t-Butyl/Adamantyl (Hydrophobic Fit) RegionB->Target_Kinase Solubilizing Groups (Solvent Front) RegionB->Target_HSD Carboxylic Acid Tail (Metabolic Stability) Target_TRPV1 Target: TRPV1 (Pain/Inflammation) RegionB->Target_TRPV1 Phenoxy/Aminopyridine (Pore Blocking)

Caption: SAR map detailing the modular optimization of the pyrazole acetamide scaffold for distinct biological targets (Kinase, Metabolic, and Ion Channel).

Experimental Protocol: Synthesis of N-Substituted Pyrazole Acetamides

Objective: To synthesize a library of N-aryl-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamides via a convergent N-alkylation strategy. This protocol is designed to be self-validating through specific checkpoints.

Materials
  • Reactant A: 3,5-Dimethyl-1H-pyrazole (1.0 eq)

  • Reactant B: 2-Chloro-N-arylacetamide (1.1 eq) (Synthesized via chloroacetyl chloride + aniline)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for Finkelstein reaction in situ to accelerate substitution.

  • Solvent: Acetonitrile (ACN) or DMF (Dry).

Step-by-Step Methodology
  • Preparation of the Electrophile (Checkpoint 1):

    • React substituted aniline with chloroacetyl chloride in DCM at 0°C with

      
      .
      
    • Validation: TLC (Hexane:EtOAc 7:3) must show disappearance of aniline (low

      
      ) and appearance of amide (higher 
      
      
      
      ). Confirm formation by IR (Amide I band ~1680 cm⁻¹).
  • Coupling Reaction:

    • In a round-bottom flask, dissolve 3,5-dimethylpyrazole (10 mmol) in ACN (30 mL).

    • Add

      
       (20 mmol) and stir for 15 min to deprotonate the pyrazole N-H (pKa ~14).
      
    • Add the prepared 2-chloro-N-arylacetamide (11 mmol) and KI (1 mmol).

    • Reflux at 80°C for 6–12 hours.

  • In-Process Control (Checkpoint 2 - Self-Validating):

    • Perform TLC every 2 hours.

    • Visual Cue: The formation of the product is often accompanied by the precipitation of KCl salts.

    • Stop Condition: Reaction is complete when the pyrazole spot (

      
       ~0.2 in 1:1 Hex/EtOAc) is fully consumed.
      
  • Work-up and Purification:

    • Filter off inorganic salts while hot (if product is soluble) or after cooling.

    • Evaporate solvent under reduced pressure.

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

    • Purity Check: Melting point must be sharp (<2°C range).

  • Characterization (Final Validation):

    • ¹H NMR (DMSO-d₆): Look for the singlet of the methylene linker (

      
      ) around δ 4.8–5.2 ppm . This is the diagnostic peak confirming N-alkylation.
      
    • Absence of N-H: The disappearance of the broad pyrazole N-H signal (>12 ppm) confirms substitution.

Quantitative Data Summary

The table below summarizes the potency of key pyrazole acetamide derivatives discussed in the literature.

Compound IDTargetIndicationPotency (IC₅₀)Reference
5r BRAF V600EMelanoma0.10 μM [1]
AZD8329 11β-HSD1Type 2 Diabetes< 10 nM (Ki)[2]
15d TRPV1Pain/Bladder33 nM [3]
Compound 43 PI3KBreast Cancer0.25 μM [4]

References

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • A Novel Acidic 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor with Reduced Acyl Glucuronide Liability: The Discovery of AZD8329. Journal of Medicinal Chemistry.

  • Discovery of potent transient receptor potential vanilloid 1 antagonists: design and synthesis of phenoxyacetamide derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules.

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules.

Sources

Methodological & Application

synthesis of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the experimental protocol for the synthesis of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS: 113050-23-4). This motif serves as a critical "warhead" scaffold in medicinal chemistry, particularly in the development of covalent kinase inhibitors and peptidomimetics where the


-chloroacetamide group acts as an electrophile for cysteine targeting.

The protocol utilizes a nucleophilic acyl substitution strategy, optimized for high yield and purity while minimizing common side reactions such as bis-acylation or hydrolytic degradation.

Retrosynthetic Analysis & Strategy

The synthesis is approached via a direct Schotten-Baumann type acylation. The strategic disconnection is made at the amide bond, tracing back to the nucleophilic 1,5-dimethyl-1H-pyrazol-4-amine and the electrophilic chloroacetyl chloride .

Critical Process Parameters (CPPs):

  • Temperature Control: The reaction is highly exothermic. Strict maintenance of

    
     during addition is required to prevent thermal decomposition or bis-acylation.
    
  • HCl Scavenging: The generation of stoichiometric HCl requires a non-nucleophilic base (Triethylamine or DIPEA) to drive the equilibrium and protect the acid-labile pyrazole core.

  • Anhydrous Conditions: Chloroacetyl chloride is moisture-sensitive; anhydrous dichloromethane (DCM) is the preferred solvent.

Figure 1: Reaction Scheme

ReactionScheme SM1 1,5-dimethyl-1H-pyrazol-4-amine (Nucleophile) Intermediate Tetrahedral Intermediate SM1->Intermediate + Reagent DCM, 0°C Reagent Chloroacetyl Chloride (Electrophile) Reagent->Intermediate Product 2-chloro-N-(1,5-dimethyl- 1H-pyrazol-4-yl)acetamide Intermediate->Product - Cl⁻ Byproduct HCl (Scavenged by Et3N) Intermediate->Byproduct

Caption: One-step acylation pathway via nucleophilic attack on the acyl chloride.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquivalents (eq)MW ( g/mol )
1,5-dimethyl-1H-pyrazol-4-amine Starting Material1.0111.15
Chloroacetyl Chloride Reagent1.2112.94
Triethylamine (Et

N)
Base (Scavenger)1.5101.19
Dichloromethane (DCM) Solvent10 mL/g SM84.93
Step-by-Step Procedure

Step 1: Solubilization

  • Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charge the flask with 1,5-dimethyl-1H-pyrazol-4-amine (1.0 eq).

  • Add anhydrous DCM (0.1 M concentration relative to amine) and stir until a clear homogeneous solution is obtained.

  • Add Triethylamine (1.5 eq) in one portion.

  • Cool the reaction mixture to 0–5°C using an ice/water bath.

Step 2: Acylation 6. Dilute Chloroacetyl chloride (1.2 eq) in a small volume of DCM (approx. 2-5 mL). 7. Crucial Step: Add the acid chloride solution dropwise to the reaction mixture over 15–20 minutes.

  • Note: Monitor internal temperature; do not allow it to exceed 10°C.
  • Once addition is complete, allow the mixture to stir at 0°C for 30 minutes.
  • Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–3 hours.

Step 3: Monitoring 10. Check reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.

  • Target: Disappearance of the amine starting material (
    
    
    ) and appearance of the amide product (
    
    
    ).

Step 4: Workup 11. Quench the reaction by adding water (equal volume to solvent). 12. Transfer to a separatory funnel. Separate the organic layer.[1][2][3][4] 13. Wash the organic layer sequentially with:

  • 1M HCl (2x) – Removes unreacted amine and excess TEA.
  • Sat. NaHCO
    
    
    (2x) – Neutralizes residual acid.
  • Brine (1x) – Drying step.
  • Dry the organic phase over anhydrous Na
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure (Rotavap) to yield the crude solid.

Step 5: Purification 15. The crude material is often sufficiently pure (>90%). If higher purity is required:

  • Recrystallization: Dissolve in minimal hot Ethyl Acetate and add Hexanes dropwise until turbid. Cool to 4°C.
  • Yield Expectation: 75–85% as an off-white solid.

Mechanistic Insight & Troubleshooting

Understanding the mechanism allows for rapid troubleshooting of yield issues. The reaction relies on the nucleophilicity of the C4-amine.

Figure 2: Mechanistic Flow & Logic

Mechanism cluster_Error Troubleshooting Logic Start Start: Amine + Acid Chloride Attack Nucleophilic Attack (Rate Determining Step) Start->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Elimination Elimination of Cl⁻ Tetrahedral->Elimination BaseScavenge Base Scavenges HCl Elimination->BaseScavenge Issue1 Low Yield? Sol1 Check Moisture (Hydrolysis) Ensure Anhydrous DCM Issue1->Sol1 Issue2 Bis-Acylation? Sol2 Reduce Temp to -10°C Add Reagent Slower Issue2->Sol2

Caption: Mechanistic pathway and logic tree for common synthesis failures.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Starting Material Remains Acid Chloride hydrolysisEnsure DCM is dry; use fresh bottle of Chloroacetyl chloride.
Extra Spots on TLC Bis-acylation (on pyrazole N)Strictly control temp at 0°C; reduce equivalents of acid chloride to 1.05.
Low Recovery Product lost in aqueous layerThe product is moderately polar. Back-extract aqueous washes with DCM.

Characterization Data (Expected)

  • Physical State: White to off-white solid.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.10 (br s, 1H, NH)
      
    • 
       7.85 (s, 1H, Pyrazole-H3)
      
    • 
       4.20 (s, 2H, CH
      
      
      
      Cl)
    • 
       3.80 (s, 3H, N-CH
      
      
      
      )
    • 
       2.25 (s, 3H, C5-CH
      
      
      
      )
  • LC-MS: [M+H]

    
     calculated for C
    
    
    
    H
    
    
    ClN
    
    
    O: 188.05; Found: 188.1.

References

  • General Procedure for Chloroacetylation

    • Title: A facile amidation of chloroacetyl chloride using DBU.[4]

    • Source: Sphinx Knowledge House.
    • URL:[Link] (General methodology reference).

  • Analogous Pyrazole Synthesis

    • Title: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide.
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Synthesis of Pyrazole Precursors

    • Title: Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme DapE.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Organic Syntheses Standard

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.[2][3]

    • Source: Organic Syntheses.[2][4][5]

    • URL:[Link]

Sources

purification of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide by Column Chromatography Content Type: Detailed Application Note & Protocol Audience: Researchers, Medicinal Chemists, Process Chemists[1]

Executive Summary & Strategic Context

The purification of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide presents a specific set of challenges common to covalent warhead intermediates. This compound is typically synthesized via the acylation of 1,5-dimethyl-1H-pyrazol-4-amine with chloroacetyl chloride.[1][2]

The Purification Challenge:

  • Reactivity: The

    
    -chloroacetamide moiety is an electrophilic "warhead" designed to alkylate nucleophiles (e.g., cysteine residues in biological targets).[1][2] It is susceptible to hydrolysis (to the alcohol) or alkylation if handled improperly during purification.[2]
    
  • Polarity Contrast: The product contains a polar pyrazole core and an amide bond, yet the chloro-group imparts significant lipophilicity (LogP

    
     0.9).[1][2]
    
  • Impurity Profile: Common impurities include the highly polar, basic starting amine (tailing on silica), the acidic byproduct chloroacetic acid, and potential dimers.[1][2]

This protocol details a robust Normal Phase Flash Chromatography method, emphasizing "Dry Loading" to manage solubility and resolution, and specific solvent choices to prevent degradation of the reactive chloride.[1][2]

Physicochemical Profile & Separation Logic[2]

Understanding the molecule is the prerequisite for separation.[1][2]

PropertyValue / CharacteristicImplication for Chromatography
Structure Pyrazole ring + Amide + Alkyl ChlorideDual nature: H-bond acceptor (pyrazole N2) & H-bond donor (Amide NH).[1][2]
LogP ~0.9 (Moderately Polar)Elutes in mid-polarity range (e.g., 30-60% EtOAc in Hexane).[1][2]
pKa (Base) ~2.5 (Pyrazole N)Weakly basic.[1][2] May streak slightly on acidic silica, but less than the starting amine.[1][2]
Stability Electrophilic (

-halo carbonyl)
Avoid primary amine modifiers in mobile phase.[1][2] Avoid prolonged exposure to nucleophilic solvents (MeOH) if heating.[1][2]
Solubility Good: DCM, DMSO, EtOAc.[1][2] Poor: Hexane, Water.[1][2]Dry Loading is recommended over liquid injection to prevent band broadening.[1][2]

Pre-Purification Workflow (Method Development)

Before committing the bulk crude to the column, the separation must be validated via Thin Layer Chromatography (TLC).[2]

TLC Optimization
  • Stationary Phase: Silica Gel 60

    
     aluminum sheets.[2]
    
  • Detection: UV (254 nm) is primary; Iodine (

    
    ) stain is secondary for non-UV active impurities.[1][2]
    
  • Solvent System Screening:

    • System A (Hexane/EtOAc 1:1): Product typically

      
       0.4–0.[1][2]5. Starting amine remains at baseline (
      
      
      
      < 0.1).[1][2]
    • System B (DCM/MeOH 95:5): Use if the product is too polar for System A.[2]

Expert Insight: The starting material (amine) is significantly more polar and basic than the product (amide).[2] On standard silica, the amine will bind tightly.[1][2] If your crude mixture contains significant unreacted amine, it will likely remain at the top of the column in a Hexane/EtOAc gradient, making separation high-yielding.[1][2]

Detailed Protocol: Flash Column Chromatography[2][3][4]

Reagents and Materials
  • Stationary Phase: High-purity Silica Gel (40–63

    
    m, 60 Å pore size).[1][2]
    
  • Solvents: Hexanes (or Heptane) and Ethyl Acetate (EtOAc).[1][2][3] HPLC grade recommended.[2]

  • Loading Media: Celite 545 or coarse Silica Gel.[1][2]

Step-by-Step Procedure
Step 1: Sample Preparation (Dry Loading)

Rationale: The compound has poor solubility in non-polar starting mobile phases (Hexane).[2] Liquid injection in a strong solvent (DCM) often causes "band channeling," ruining resolution.[1]

  • Dissolve the crude residue in a minimal amount of Dichloromethane (DCM) or Acetone.[1][2]

  • Add Celite 545 (ratio 1:2 w/w, sample:Celite) to the flask.

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing, dry powder remains.

  • Critical Check: Ensure no solvent smell remains.[1][2] Clumpy powder indicates residual solvent, which will broaden the peak.[1][2]

Step 2: Column Packing & Loading
  • Column Sizing: Use a silica mass ratio of 30:1 to 50:1 (Silica:Crude) depending on impurity profile.[1][2]

  • Equilibration: Flush the column with 3 Column Volumes (CV) of 100% Hexane (or 5% EtOAc/Hexane).

  • Loading: Carefully pour the dry sample-Celite powder onto the top of the packed silica bed. Add a layer of sand (~1 cm) on top to protect the bed during solvent addition.[2]

Step 3: Elution Gradient

Flow Rate: Optimized for column diameter (e.g., 15-20 mL/min for a 25g column).

Time/CV% Ethyl Acetate (in Hexane)Phase Description
0–2 CV 0%

10%
Flush: Removes highly non-polar impurities (oils, bis-acylated byproducts).[1][2]
2–8 CV 10%

40%
Separation: Product typically elutes here.[1][2]
8–12 CV 40%

60%
Tail: Ensures all product is eluted.
12+ CV 100% (Optional)Wash: Elutes polar amine/acids (discard).[1][2]
Step 4: Fraction Collection & Analysis
  • Collect fractions in test tubes (size ~1/4 of column volume).

  • Monitor via UV (254 nm).

  • Validation: Spot fractions on TLC. Pool only fractions showing a single spot at the target

    
    .[2]
    
    • Caution: Do not pool "front" or "tail" fractions containing trace impurities; set them aside for a mixed-fraction re-column if yield is critical.[1][2]

Visualization of Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Amine + Product + Acid) TLC TLC Optimization (Hex/EtOAc 1:1) Crude->TLC Check Rf Load Dry Loading (Adsorb on Celite) TLC->Load Rf ~0.4 confirmed Column Flash Chromatography Gradient: 0-60% EtOAc Load->Column Solid Load Analysis Fraction Analysis (UV 254nm + TLC) Column->Analysis Collect Fractions Analysis->Crude Mixed Fractions (Recycle) Pure Pure Product (Evaporation < 40°C) Analysis->Pure Pool Pure Fractions

Figure 1: Logical workflow for the purification of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide.

Troubleshooting & Expert Tips

Issue 1: Product Tailing (Streaking)
  • Cause: Interaction between the pyrazole nitrogen and acidic silanols on the silica.[1][2]

  • Solution: Although the amide reduces basicity, some tailing may occur.[1][2] Do NOT add Triethylamine (TEA) if you can avoid it, as it may react with the alkyl chloride over time.[1][2]

  • Better Fix: Use a steeper gradient (push it off faster) or switch to DCM/MeOH (98:2) which has higher solvating power for polar heterocycles.[1][2]

Issue 2: Product Decomposition
  • Symptom: New spots appearing on TLC after the column.[2]

  • Cause: Hydrolysis of the C-Cl bond or reaction with the solvent.[1][2]

  • Prevention:

    • Avoid Methanol in the mobile phase if possible (nucleophilic attack).[2]

    • Keep the Rotavap bath temperature below 40°C .[2]

    • Store the purified solid at -20°C under inert atmosphere.

Issue 3: Co-elution with Starting Amine
  • Cause: Column overloaded or gradient too steep (too much EtOAc too fast).[2]

  • Solution: The amine is much more polar.[2] If they co-elute, your column has "crashed" (breakthrough).[1][2] Repurify using a shallower gradient (e.g., hold at 20% EtOAc for 5 CVs).[1][2]

Characterization Standards

To verify the integrity of the purified protocol, the isolated solid must meet these criteria:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Singlet (~4.2 ppm) for the

      
       protons (integral 2H).[2] Loss of this peak indicates alkylation/degradation.[1]
      
    • Singlets for Pyrazole-Methyls (approx 2.2 ppm and 3.6 ppm).[1][2]

    • Aromatic Pyrazole-H (approx 7.5-8.0 ppm).[1][2]

  • LC-MS: Single peak, [M+H]+ = 188.06 (approx).[1][2] Check for M+18 (Hydrolysis) or M+32 (Methanolysis) adducts.[1][2]

References

  • Synthesis and General Properties of Pyrazole Acetamides

    • Source: PubChem. "2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide".[1][2] National Library of Medicine.[1][2]

    • URL:[Link]

  • Flash Chromatography Best Practices

    • Source: Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution."[1][2] J. Org.[1][2][4] Chem.1978 , 43, 2923–2925.[1][2]

    • URL:[Link]

  • Purification of Heterocyclic Amides (Biotage Application Note)

    • Source: "Improving Flash Purification of Chemically Rel
    • URL:[Link] (General reference for heterocyclic purification strategies).[1][2]

  • Reactivity of Chloroacetamides

    • Source: "Chloroacetamide: A Versatile Warhead for Covalent Inhibitors."[1][2] J. Med.[1][2] Chem.

    • Context: Citations regarding the stability and electrophilicity of the

      
      -chloroacetamide group during processing.[1][2]
      

Sources

recrystallization method for 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Recrystallization Protocol for 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

Executive Summary

This technical guide details the purification of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS 957261-65-3) via recrystallization. This compound is a critical pharmacophore intermediate, frequently employed in the synthesis of kinase inhibitors (e.g., JAK/BTK pathways) and agrochemical fungicides.

Achieving high purity (>98%) is essential as the


-chloroacetamide moiety is highly reactive; impurities here can lead to complex side-reactions in downstream nucleophilic substitutions. This protocol utilizes a self-validating solvent selection methodology , prioritizing Ethanol (EtOH) based on structural analogue performance, while offering an Ethyl Acetate (EtOAc) alternative for specific impurity profiles.

Chemical Context & Safety Profile

Compound Properties:

  • IUPAC Name: 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 187.63 g/mol

  • Predicted Polarity: Moderate (Amide H-bond donor/acceptor + Pyrazole ring).

  • Solubility Profile: Soluble in DMSO, DMF, hot Ethanol, hot Ethyl Acetate. Poorly soluble in water and hexanes.

Critical Safety Warning (HSE): The target compound contains an


-haloacetamide group, classifying it as a potent alkylating agent  and skin sensitizer .
  • Hazard: Potential for severe contact dermatitis and respiratory sensitization.

  • Control: All operations must be performed in a chemical fume hood. Double-gloving (Nitrile/Laminate) is mandatory.

Solvent System Selection (The Logic)

Based on structural analogues (e.g., 2-chloro-N-(4-methoxyphenyl)acetamide and pyrazole-3-carbonitrile derivatives), the amide hydrogen and pyrazole nitrogen facilitate crystallization from polar protic solvents.

  • Primary System (Ethanol): High solubility at boiling point (

    
    ), low solubility at 
    
    
    
    . Best for removing polar byproducts like unreacted amine salts.
  • Secondary System (EtOAc/Heptane): Used if the crude material contains significant non-polar tars or if "oiling out" occurs in alcohols.

Table 1: Solubility Screening Data (Typical) | Solvent | Cold (


) | Hot (Reflux) | Suitability |
| :--- | :--- | :--- | :--- |
| Water  | Insoluble | Poor | Anti-solvent only |
| Ethanol (Abs.)  | Low/Moderate | High | Ideal  |
| Ethyl Acetate  | Moderate | High | Good (may require anti-solvent) |
| Dichloromethane  | High | High | Poor (too soluble) |
| Heptane  | Insoluble | Insoluble | Anti-solvent |

Detailed Protocol: Ethanol Recrystallization

This protocol is designed for a crude batch size of 10 g . Scale linearly as needed.

Phase A: Dissolution
  • Charge: Place 10 g of crude 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide into a 100 mL round-bottom flask (RBF).

  • Solvent Addition: Add 30 mL of Ethanol (absolute). Add a magnetic stir bar.

  • Heating: Equip the flask with a reflux condenser. Heat the mixture to reflux (

    
    ) using an oil bath.
    
    • Checkpoint: If solids remain after 10 minutes of reflux, add Ethanol in 2 mL increments until a clear solution is obtained. Do not exceed 60 mL total volume.

  • Hot Filtration (Optional): If insoluble black specks (carbon/inorganic salts) are visible, filter the hot solution rapidly through a pre-warmed glass frit or Celite pad.

Phase B: Crystallization[1][2][3][4]
  • Slow Cooling: Remove the RBF from the heat source. Allow it to cool to room temperature (RT) undisturbed on a cork ring.

    • Mechanism:[1][2][3] Rapid cooling traps impurities. Slow cooling allows the crystal lattice to reject impurities (Zone Refining principle).

  • Nucleation: If no crystals form at RT, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Deep Cooling: Once the solution reaches RT and crystallization has begun, place the flask in an ice-water bath (

    
    ) for 1 hour to maximize yield.
    
Phase C: Isolation
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold Ethanol (

    
    , 2 x 5 mL).
    
    • Critical: Do not use room temp solvent; it will redissolve the product.

  • Drying: Dry the solid in a vacuum oven at

    
     for 4 hours.
    

Workflow Visualization

The following diagram illustrates the decision logic and process flow for the purification.

Recrystallization_Workflow Start Start: Crude Material Solvent_Test Solubility Test (100mg scale) Start->Solvent_Test Decision_Solvent Soluble in Hot EtOH? Solvent_Test->Decision_Solvent Process_EtOH Protocol A: Ethanol Reflux Decision_Solvent->Process_EtOH Yes Process_EtOAc Protocol B: EtOAc/Heptane Decision_Solvent->Process_EtOAc No (Oiling Out) Dissolution Dissolve at Reflux (Min. Solvent Volume) Process_EtOH->Dissolution Process_EtOAc->Dissolution Hot_Filter Hot Filtration (Remove insolubles) Dissolution->Hot_Filter If dirty Cooling Slow Cooling to RT Then 0°C Bath Dissolution->Cooling Hot_Filter->Cooling Filtration Vacuum Filtration & Cold Wash Cooling->Filtration Drying Vacuum Dry (40°C) Filtration->Drying QC QC: HPLC & NMR Drying->QC

Figure 1: Decision tree and workflow for the purification of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide.

Quality Control & Troubleshooting

QC Specifications
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 130–150°C (Based on analogous pyrazole acetamides [1, 2]). Sharp range (

    
    ) indicates high purity.
    
  • 1H NMR (DMSO-d6):

    • 
       2.1-2.3 (s, 3H, Me on pyrazole)
      
    • 
       3.6-3.8 (s, 3H, N-Me)
      
    • 
       4.2 (s, 2H, 
      
      
      
      )
    • 
       7.5-8.0 (s, 1H, Pyrazole-H)
      
    • 
       9.5-10.0 (s, 1H, NH amide)
      
Troubleshooting "Oiling Out"

If the compound separates as an oil rather than crystals upon cooling:

  • Reheat the mixture to redissolve the oil.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass vigorously.

  • Solvent Swap: Switch to Ethyl Acetate/Heptane . Dissolve in minimum hot EtOAc, then add hot Heptane dropwise until slight turbidity appears. Cool slowly.

References

  • National Institutes of Health (PMC). Synthesis and crystallization of 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available at: [Link]

  • National Institutes of Health (PMC). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of Some Metal Complexes of [2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl)acetamide]. Available at: [Link]

  • PubChem. 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide Compound Summary. Available at: [Link]

Sources

Application Note: Using 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide in Covalent Fragment-Based Anticancer Assays

[1]

Executive Summary

This application note details the experimental protocols for utilizing 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide as a cysteine-reactive covalent probe in anticancer drug discovery. Unlike reversible inhibitors, this compound features a chloroacetamide (Cl-CH₂-CO-NH-) warhead attached to a 1,5-dimethylpyrazole scaffold .[1] It functions as an electrophilic fragment designed to irreversibly modify nucleophilic cysteine residues on target proteins (e.g., kinases, GTPases, or transcription factors) via an S_N2 alkylation mechanism.[1]

This guide is structured for researchers performing Targeted Covalent Inhibition (TCI) screens, encompassing stock preparation, biochemical validation (Intact Protein MS), and cellular phenotypic assays.[1]

Chemical Identity & Mechanism of Action[1]

Structural Analysis[1]
  • Warhead (Electrophile): The 2-chloroacetamide moiety is the reactive center.[1] It is a "hard" electrophile that preferentially reacts with the thiolate anion (

    
    ) of solvent-accessible cysteine residues.[1]
    
  • Scaffold (Ligand): The 1,5-dimethylpyrazole ring provides a rigid core that may direct the fragment to specific binding pockets (e.g., ATP-binding sites or allosteric grooves), conferring initial non-covalent affinity before the covalent bond forms.[1]

Reaction Mechanism

The compound undergoes a nucleophilic substitution (

  • Recognition: The pyrazole core associates with the target protein's binding pocket.[1]

  • Reaction: A proximal cysteine thiol attacks the

    
    -carbon of the chloroacetamide.[1]
    
  • Irreversible Inhibition: A stable thioether bond is formed, permanently modifying the protein and potentially inhibiting its function.[1]

Reaction Scheme:

1

Experimental Workflow Visualization

The following diagram outlines the critical path for validating this compound, from stock preparation to target identification.

CovalentScreeningWorkflowcluster_BiochemBiochemical Validationcluster_CellCellular ScreeningCompound2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide(Powder)Stock100 mM Stock(DMSO)Compound->StockDissolveIncubationIncubate withPurified Target(1-4 hours)Stock->IncubationDilute (10-100 µM)Cell_TreatTreat Cancer Cells(e.g., HCT116, A549)(72 hours)Stock->Cell_TreatDilute (1-50 µM)MS_AnalysisIntact Protein MS(Detect +152 Da Shift)Incubation->MS_AnalysisLC-MSViabilityViability Assay(CellTiter-Glo/MTS)Cell_Treat->ViabilityRead Luminescence

Figure 1: Integrated workflow for biochemical and cellular validation of the covalent fragment.

Detailed Experimental Protocols

Stock Solution Preparation

Objective: Create a stable, high-concentration stock for downstream assays. Safety: Chloroacetamides are alkylating agents.[1] Use gloves, goggles, and a fume hood.[1]

  • Weighing: Weigh approximately 5–10 mg of the compound (MW: 187.63 g/mol ).[1]

  • Calculation: Calculate the volume of DMSO required for a 100 mM stock.

    • Formula:

      
      [1]
      
  • Dissolution: Add anhydrous DMSO (Grade: Cell Culture). Vortex vigorously for 1 minute until fully dissolved.[1]

  • Storage: Aliquot into amber glass vials (single-use to avoid freeze-thaw cycles). Store at -20°C or -80°C.

    • Note: Avoid storing in plastic for long periods as chloroacetamides can leach plasticizers or react with residual contaminants.[1]

Protocol A: Intact Protein Mass Spectrometry (Covalent Binding Assay)

Objective: Confirm the compound covalently labels the target protein (e.g., a purified kinase domain).[1] Rationale: A successful reaction results in a mass increase of the compound minus the leaving group (Cl).[1] Expected Mass Shift: +152.19 Da (Fragment mass 187.63 - Cl 35 .45 = ~152.2 Da).[1]

Materials:

  • Purified Target Protein (5–10 µM in reaction buffer).[1]

  • Compound Stock (100 mM).[1]

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl (Avoid DTT/BME as they react with the warhead).[1]

Steps:

  • Preparation: Dilute protein to 5 µM in buffer.

  • Treatment: Add compound to a final concentration of 50 µM (10x excess).

    • Control: Add equivalent volume of DMSO (Vehicle).[1]

  • Incubation: Incubate at Room Temperature (RT) for 1, 2, and 4 hours to assess time-dependent labeling.

  • Quenching: Quench reaction with 0.1% Formic Acid (for LC-MS).

  • Analysis: Inject onto a C4 reverse-phase column coupled to a Q-TOF or Orbitrap mass spectrometer.

  • Deconvolution: Deconvolute the raw spectra to zero-charge mass.

    • Pass Criteria: Observation of a peak at

      
      .[1]
      
    • Fail Criteria: Only unmodified protein mass observed.[1]

Protocol B: Cellular Antiproliferative Assay (Phenotypic Screen)

Objective: Determine if the compound inhibits cancer cell growth (IC50 determination).[1]

Materials:

  • Cell Lines: A549 (Lung), HCT116 (Colon), or specific line of interest.

  • Assay Reagent: CellTiter-Glo® (Promega) or MTS.[1]

  • Plate: 96-well or 384-well white opaque plates.[1]

Steps:

  • Seeding: Seed cells (e.g., 2,000 cells/well) in 45 µL media. Incubate overnight.

  • Dosing: Prepare a 3-fold serial dilution of the compound in media (Start: 100 µM

    
     0.01 µM).
    
    • Add 5 µL of diluted compound to cells (Final DMSO < 0.5%).[1]

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Detection: Add CellTiter-Glo reagent (equal volume to media).[1] Shake for 2 mins.

  • Measurement: Read luminescence on a plate reader.

  • Analysis: Normalize to DMSO control (100% viability) and Bortezomib/Staurosporine control (0% viability). Fit data to a 4-parameter logistic curve to calculate IC50.[1]

Data Interpretation & Troubleshooting

Mass Spectrometry Results Table
ObservationInterpretationAction
No Shift No reaction. Target cysteine is inaccessible or not nucleophilic.[1]Test under denaturing conditions or try a different target.
+152 Da Shift (Mono) Specific mono-alkylation.[1] Success. Proceed to determine

kinetics.
+304 Da / +456 Da Multi-alkylation (Non-specific).[1]Reduce compound concentration; check for surface-exposed cysteines.
+188 Da Shift Non-covalent adduct or incorrect mass calc.Verify compound purity; check for non-covalent binding.[1]
Specificity Controls

To prove the biological effect is due to covalent inhibition and not general toxicity:

  • Washout Experiment: Treat cells for 1 hour, wash 3x with PBS, and replace with fresh media. If the compound is covalent, inhibition should persist (unlike reversible inhibitors).[1]

  • Competitive Probe: Pre-treat protein with Iodoacetamide (IAA).[1] If the +152 Da shift disappears, the compound targets the same cysteine as IAA.[1]

References

  • Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574.[1] Link[1]

  • Reshchikov, V., et al. (2022).[1] "Covalent Fragment Screening of the SARS-CoV-2 Main Protease." Journal of Medicinal Chemistry. (Example of chloroacetamide fragment screening).

  • PubChem Compound Summary. "2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (CID 46862562)."[1] National Center for Biotechnology Information.[1] Link

  • Singh, J., et al. (2011).[1] "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery, 10, 307–317.[1] Link

2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide as an intermediate in drug synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide as an intermediate in drug synthesis Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

A Versatile Electrophilic Scaffold for Fragment-Based Drug Discovery (FBDD)

Abstract

2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS 957261-65-3) serves as a critical "linker-scaffold" intermediate in medicinal chemistry. Combining the pharmacologically privileged 1,5-dimethylpyrazole core with a highly reactive


-chloroacetamide tail, this molecule enables the rapid synthesis of diverse bioactive libraries. This guide details the handling, synthetic utility, and validated protocols for deploying this intermediate in the synthesis of kinase inhibitors, anticonvulsants, and ion channel modulators.

Introduction: The Power of the Pyrazole-Amide Linker

The 1,5-dimethylpyrazole moiety is a recurring motif in FDA-approved therapeutics (e.g., Zolazepam, Indiplon analogs) due to its ability to engage in


-

stacking and hydrogen bonding within protein active sites.

The 2-chloroacetamide derivative acts as a dual-function building block:

  • Pharmacophore Anchor: The pyrazole ring orients the molecule within the binding pocket (often the ATP-binding site of kinases).

  • Electrophilic Warhead: The

    
    -chloro group is primed for 
    
    
    
    displacement, allowing the attachment of "tail" groups (amines, thiols, phenols) to probe secondary binding pockets or improve solubility.
Key Chemical Properties
PropertyData
CAS Number 957261-65-3
Molecular Formula

Molecular Weight 187.63 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Reactivity Class Alkylating Agent (

-haloacetamide)

Safety & Handling (Critical)

Hazard Warning: As an


-chloroacetamide, this compound is a potent alkylating agent . It can alkylate DNA and proteins, posing risks of skin sensitization, respiratory irritation, and potential mutagenicity.
  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Decontamination: Spills should be treated with 10% aqueous ammonia or 1M NaOH to hydrolyze the alkyl halide before disposal.

Synthetic Mechanism & Utility

The utility of this intermediate relies on two primary reaction pathways:

  • Nucleophilic Substitution (

    
    ):  The primary mode of action. The chloride is displaced by nucleophiles (amines, thiols).
    
    • Optimization: Addition of Potassium Iodide (KI) generates the more reactive

      
      -iodo intermediate in situ (Finkelstein reaction), accelerating sluggish reactions.
      
  • Intramolecular Cyclization: Under forcing conditions with specific bis-nucleophiles, the amide nitrogen can participate in cyclization to form fused bicyclic systems (e.g., pyrazolo-diazepines).

Reaction Pathway Diagram

ReactionPathway cluster_legend Legend Start 1,5-dimethyl-1H-pyrazol-4-amine Intermediate 2-chloro-N-(1,5-dimethyl- 1H-pyrazol-4-yl)acetamide (THE INTERMEDIATE) Start->Intermediate Acylation (DCM/THF, 0°C) Reagent1 Chloroacetyl Chloride (Base: Pyridine/TEA) Reagent1->Intermediate Product Functionalized Bioactive Ligand Intermediate->Product SN2 Displacement (K2CO3, DMF/MeCN, 60°C) Nucleophile Nucleophile (Nu-H) (Amines, Thiols) Nucleophile->Product + KI (cat) key Blue: Target Intermediate Green: Final Drug Candidate

Caption: Synthesis and downstream diversification of the pyrazole-acetamide scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate

Use this protocol if the intermediate is not purchased commercially.

Reagents:

  • 1,5-dimethyl-1H-pyrazol-4-amine (1.0 equiv)

  • Chloroacetyl chloride (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Setup: Charge a flame-dried round-bottom flask with 1,5-dimethyl-1H-pyrazol-4-amine (10 mmol) and dry DCM (50 mL). Add TEA (15 mmol) and cool the mixture to 0°C under

    
     atmosphere.
    
  • Addition: Add chloroacetyl chloride (12 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

  • Workup: Quench with saturated

    
     (30 mL). Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (0-5% MeOH in DCM) to yield the white solid.

Protocol B: Library Generation (Nucleophilic Displacement)

Standard procedure for coupling secondary amines (e.g., morpholine, N-methylpiperazine).

Reagents:

  • 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (1.0 equiv)[2]

  • Secondary Amine (1.2 equiv)

  • 
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv) - Catalyst

  • Acetonitrile (MeCN) or DMF

Step-by-Step:

  • Dissolution: Dissolve the chloroacetamide intermediate (1.0 mmol) in MeCN (5 mL).

  • Activation: Add

    
     (2.0 mmol) and catalytic KI (0.1 mmol). Stir for 5 minutes.
    
  • Coupling: Add the secondary amine (1.2 mmol).

  • Heating: Heat the reaction to 60°C (or reflux for MeCN) for 4–12 hours.

    • Note: For volatile amines, use a sealed tube.

  • Monitoring: Check for disappearance of the chloride starting material (LC-MS

    
    ).
    
  • Isolation:

    • Precipitation Method: Pour reaction mixture into ice-water. If solid forms, filter and wash with water.[3]

    • Extraction Method: Remove solvent, redissolve in EtOAc, wash with water/brine.

  • Validation: Verify product by

    
     NMR. Look for the disappearance of the singlet at 
    
    
    
    ppm (
    
    
    ) and appearance of the new methylene signal (often shifted upfield to
    
    
    ppm).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Step 2) Steric hindrance of the amineSwitch solvent to DMF; increase temp to 80°C; add 0.5 equiv KI.
Hydrolysis Product Wet solvent or hygroscopic baseUse anhydrous MeCN/DMF; store

in a desiccator.
Dimerization Amine is a primary diamineUse excess amine (5-10 equiv) or switch to mono-protected diamines.
Darkening of Reaction Oxidation of amine or pyrazoleDegas solvents with

; add antioxidant if necessary (rarely needed).

References

  • Synthesis of N-pyrazole derivatives

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16756857. Retrieved from [Link]

  • Anticonvulsant Pyrazole Amides

    • Kaproń, B., et al. (2019). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.[4] Bioorganic & Medicinal Chemistry Letters. [Link]

  • General Reactivity of Chloroacetamides

    • Missioui, M., et al. (2022).[1][5] N-arylacetamides as intermediates for the synthesis of medicinal compounds. IUCrData. [Link]

  • Commercial Availability & Properties

Sources

developing assays for 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Characterizing 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

Part 1: Executive Summary & Strategic Rationale

Compound Identity: 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide Classification: Covalent Electrophilic Fragment Mechanism of Action: Irreversible modification of nucleophilic cysteine residues via nucleophilic substitution (


).[1]

Developing assays for this compound requires a paradigm shift from classical reversible inhibition (


) to covalent kinetics (

).[1] This molecule features a chloroacetamide warhead (moderate reactivity) attached to a 1,5-dimethyl-1H-pyrazole scaffold (solubility and orientation).[1]

The primary challenge in assaying this compound is distinguishing between specific target engagement (driven by the pyrazole scaffold's molecular recognition) and non-specific alkylation (driven solely by the chloroacetamide warhead).[1]

The Validation Cascade:

  • Biophysical Validation: Intact Protein Mass Spectrometry (MS) to confirm stoichiometry.[1]

  • Kinetic Profiling: Determination of

    
     to quantify potency.[1]
    
  • Selectivity/Promiscuity: Glutathione (GSH) half-life determination.

  • Site Identification: Peptide mapping to locate the modified cysteine.[1]

Part 2: Visualizing the Validation Workflow

The following diagram illustrates the critical decision-making pathway for validating this covalent probe.

ValidationCascade Start Compound Hit: 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide Step1 Assay 1: Intact Protein MS (LC-TOF or Orbitrap) Start->Step1 Decision1 Mass Shift +75 Da observed? Step1->Decision1 Step2 Assay 2: Time-Dependent Inhibition (k_inact / K_I determination) Decision1->Step2 Yes (Mono-adduct) Fail Discard: Non-specific / No Reaction Decision1->Fail No adduct Decision1->Fail Poly-adduct (Promiscuous) Decision2 Is inhibition time-dependent? Step2->Decision2 Step3 Assay 3: GSH Stability Assay (Reactivity Profiling) Decision2->Step3 Yes Decision2->Fail No Decision3 t_1/2 > 15 mins? Step3->Decision3 Step4 Assay 4: Peptide Mapping (Trypsin Digest + MS/MS) Decision3->Step4 Stable enough Decision3->Fail Too Reactive (Warhead driven) Success Validated Covalent Probe Step4->Success

Figure 1: Decision tree for validating chloroacetamide-based covalent fragments.

Part 3: Detailed Experimental Protocols

Protocol 1: Intact Protein Mass Spectrometry (Stoichiometry)

Objective: To verify that the compound forms a covalent bond with the target protein and to assess stoichiometry (e.g., 1:1 vs. non-specific multiple labeling).[1]

Theoretical Basis: The reaction of a chloroacetamide (


, MW ~279.7 Da) with a cysteine thiol releases HCl.[1] The expected mass shift on the protein is the mass of the compound minus the chlorine atom and the proton from the thiol.[1]
  • Formula:

    
    
    
  • Mass Shift (

    
    M): 
    
    
    
    .[1]
    • Note: Verify exact MW based on the specific isotope pattern.

Materials:

  • Target Protein (5 µM final concentration) in non-nucleophilic buffer (e.g., HEPES pH 7.5). Avoid DTT or

    
    -ME. 
    
  • Compound: 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (10 mM DMSO stock).[1]

  • LC-MS Grade Formic Acid and Acetonitrile.[1]

Procedure:

  • Incubation: Prepare 50 µL of protein (5 µM) with the compound (50 µM, 10x excess) in HEPES buffer.

  • Control: Prepare a DMSO-only control sample.

  • Time-Course: Incubate at Room Temperature (RT). Aliquot 10 µL at t = 0, 1h, 4h, and 24h.[1]

  • Quenching: Quench aliquots immediately with 10 µL of 1% Formic Acid (lowers pH to stop nucleophilic attack).

  • Analysis: Inject onto a C4 Reverse Phase column connected to a Q-TOF or Orbitrap MS.[1] Deconvolute the raw spectra to zero-charge mass.[1]

Success Criteria:

  • Clear observation of a

    
     Da peak (or relevant mass shift).[1]
    
  • Absence of +486 Da (2x) or +729 Da (3x) peaks, which indicate non-specific surface cysteine labeling.[1]

Protocol 2: Determination of (Kinetic Efficiency)

Objective: To quantify the potency of the covalent inhibitor.[1]


 is time-dependent and therefore invalid for covalent inhibitors.[1] You must calculate the second-order rate constant (

).[1]

Experimental Setup: This assay monitors enzymatic activity (or ligand binding) over time in the presence of varying inhibitor concentrations.[1]

Materials:

  • Enzyme/Protein Target.[1][2]

  • Substrate (Fluorogenic or Chromogenic).[1]

  • Compound (Serial dilutions: 0, 1, 3, 10, 30, 100 µM).[1]

Procedure (Continuous Method):

  • Preparation: Prepare reaction mix containing Enzyme and Substrate at

    
     concentrations.
    
  • Initiation: Add compound at varying concentrations to the wells simultaneously.

  • Measurement: Immediately monitor product formation (RFU/Absorbance) continuously for 60–90 minutes.

  • Data Processing:

    • Plot Product (P) vs. Time (t).[1]

    • Fit each concentration curve to the equation:

      
       to extract 
      
      
      
      for each concentration.[1]
    • Plot

      
       vs. [Inhibitor].[1]
      
    • Fit to the hyperbolic equation:

      
      .[1]
      

Data Output Table:

ParameterDefinitionTarget Value (Hit)Target Value (Lead)

Affinity of the initial non-covalent complex< 50 µM< 1 µM

Rate of covalent bond formation> 0.01 min

> 0.1 min


Second-order rate constant (Efficiency)> 100 M

s

> 10,000 M

s

Protocol 3: Glutathione (GSH) Stability Assay

Objective: To assess the intrinsic reactivity of the chloroacetamide warhead.[1] If the compound reacts too fast with free GSH, it will be toxic and non-selective in cells.[1]

Procedure:

  • Mix: Prepare 100 µM Compound + 5 mM GSH (50-fold excess) in PBS (pH 7.4).

  • Internal Standard: Add an unreactive internal standard (e.g., Caffeine or Warfarin).[1]

  • Sampling: Incubate at 37°C. Inject onto HPLC/UPLC at t = 0, 15, 30, 60, 120, 240 min.

  • Calculation: Plot ln(% remaining compound) vs. time. The slope is

    
    .[1]
    
  • Half-life:

    
    .[1]
    

Interpretation:

  • 
     min:  Highly reactive.[1] Likely a promiscuous alkylator.[1] STOP. 
    
  • 
     hours:  Moderate reactivity. Suitable for probes.
    
  • 
     hours:  Low reactivity. May require a very tight non-covalent fit (
    
    
    
    ) to drive the reaction.[1]

Part 4: References

  • Singh, J., et al. (2011).[1] "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery. [Link][1]

  • Kathman, S. G., & Statsyuk, A. V. (2016).[1] "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry. [Link][1]

  • Resnick, E., et al. (2019).[1] "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society. [Link][1]

  • Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature. [Link][1]

  • Strelow, J. M. (2017).[1] "A Perspective on the Kinetics of Covalent Inhibition." SLAS Discovery. [Link][1]

Sources

Application Note: In Vitro Characterization of Pyrazole-Based Electrophilic Probes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for Medicinal Chemists and Chemical Biologists. It treats 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS 957261-65-3) as a representative Covalent Fragment Probe , a critical class of tools used in modern Targeted Covalent Inhibitor (TCI) discovery.[1][2][3]

Compound: 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide CAS: 957261-65-3 Class: Electrophilic Chloroacetamide Fragment Primary Application: Covalent Fragment Screening & Cysteine Reactivity Profiling[1][2][3]

Introduction & Mechanism of Action

In the landscape of modern drug discovery, chloroacetamide-based fragments are utilized to interrogate "ligandable" cysteine residues across the proteome.[1][3] This compound features a 1,5-dimethyl-1H-pyrazol-4-amine scaffold acylated with a 2-chloroacetyl warhead.[1][2][3]

Mechanistic Basis

The biological activity of this compound is driven by its electrophilic nature.[1][3] The chloroacetamide moiety functions as a "warhead," undergoing an SN2 nucleophilic substitution reaction with thiols (e.g., cysteine residues in proteins or glutathione).[1][3]

  • Scaffold Function: The pyrazole ring provides a rigid heteroaromatic core capable of pi-stacking and hydrogen bonding within protein active sites (e.g., kinase hinge regions).[1][3]

  • Warhead Function: The

    
    -chlorocarbonyl group reacts irreversibly with nucleophilic thiols, forming a stable thioether bond.[1][3]
    

Reaction Scheme:


[1][2][3]
Experimental Workflow

To validate this compound as a viable chemical probe, researchers must assess its Intrinsic Reactivity (to rule out indiscriminately reactive "PAINS") and its Specific Binding .[1][3]

Workflow Compound Compound (Chloroacetamide) Solubility QC: Solubility (DMSO/PBS) Compound->Solubility GSH_Assay Intrinsic Reactivity (GSH t1/2) Solubility->GSH_Assay If Soluble Prot_Label Target Engagement (Intact MS) GSH_Assay->Prot_Label If t1/2 > 15 min Cell_Tox Cellular Toxicity (CellTiter-Glo) GSH_Assay->Cell_Tox Parallel Prot_Label->Cell_Tox Selectivity Check

Figure 1: Critical path for validating electrophilic fragment probes. Reactivity profiling (GSH) acts as the primary gatekeeper.[1][3]

Safety & Handling (Critical)

Warning: Chloroacetamides are potent alkylating agents.[1][3]

  • Hazards: Skin sensitization, serious eye damage, and potential mutagenicity.[1][3]

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles.[1][3] Handle exclusively in a fume hood.

  • Deactivation: Quench spills or excess compound with 10% aqueous Glutathione or Sodium Thiosulfate before disposal.[1][3]

Protocol A: Intrinsic Reactivity Assay (GSH Half-Life)

Purpose: To determine the chemical stability and reactivity of the electrophile.[1][2][3] A half-life (


) of <15 minutes suggests the compound is too reactive (promiscuous), while >24 hours suggests it is too inert.[1][3]
Materials
  • Test Compound: 10 mM stock in DMSO.

  • Glutathione (GSH): Reduced, 100 mM in water (freshly prepared).[1][3]

  • Internal Standard: Indoprofen or Caffeine (1 mM in DMSO).

  • Buffer: PBS, pH 7.4.[1][3]

  • Analysis: LC-MS/MS or HPLC-UV (254 nm).

Step-by-Step Methodology
  • Preparation: Prepare a reaction mixture in a glass vial:

    • PBS (pH 7.4): 980 µL

    • Test Compound (10 mM): 10 µL (Final: 100 µM)

    • Internal Standard: 10 µL[2][3]

  • Initiation: Add 10 µL of GSH stock (100 mM) to initiate the reaction (Final GSH: 1 mM, 10-fold excess).

    • Note: This pseudo-first-order condition simplifies kinetic analysis.[1][2][3]

  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: Withdraw 50 µL aliquots at

    
     minutes.
    
  • Quenching: Immediately add 50 µL of 1% Formic Acid/Acetonitrile to stop the reaction.

  • Analysis: Inject onto LC-MS. Monitor the disappearance of the parent peak [M+H]

    
     = 188.06 Da.[1][3]
    
Data Calculation

Plot


 vs. time.[1][3] The slope of the line is 

.

[1][3]
Reactivity Classt1/2 (min)Interpretation
High < 15Promiscuous / Toxic (Likely PAINS)
Moderate 15 - 240Ideal for TCI Probes
Low > 240Requires highly nucleophilic Cys or proximity

Protocol B: Target Engagement (Intact Protein MS)

Purpose: To verify the compound can covalently modify a model protein containing a surface-accessible cysteine.[1][3] Model Protein: Bovine Serum Albumin (BSA) or a recombinant Kinase Domain (e.g., BTK).[1][3]

Methodology
  • Protein Prep: Dilute protein to 10 µM in Ammonium Bicarbonate buffer (50 mM, pH 8.0).

  • Labeling: Add 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide at 100 µM (10x excess).

  • Incubation: 1 hour at Room Temperature.

  • Desalting: Pass through a Zeba™ Spin Desalting Column (7K MWCO) to remove free compound.[1][3]

  • Mass Spec: Analyze via ESI-TOF MS (Deconvolute spectra).

Acceptance Criteria
  • Positive Result: Observation of a mass shift of +151.04 Da (Compound MW 187.63 - HCl 36.46).[1][3]

  • Stoichiometry: If +302 Da or higher shifts are seen, the compound is non-specific (labeling multiple cysteines).[1][3]

Reaction Reactants Protein-SH + Cl-CH2-CO-NH-Pyr (MW ~187) Transition Reactants->Transition Products Protein-S-CH2-CO-NH-Pyr (Mass Shift: +151 Da) + HCl Transition->Products  S_N2  

Figure 2: Mass shift logic. The chlorine atom is the leaving group, resulting in the net addition of the acetamide-pyrazole adduct.[1][2]

Protocol C: Cellular Toxicity Screening

Purpose: To differentiate specific target modulation from general cytotoxicity caused by alkylation of essential housekeeping proteins.[1][3]

Methodology
  • Cell Line: HEK293 (General) or specific disease line (e.g., Jurkat).

  • Seeding: 5,000 cells/well in 96-well white-walled plates. Culture for 24h.

  • Dosing: Treat with 8-point dose-response (0.1 µM to 100 µM).

    • Control: 0.1% DMSO.[1][3]

    • Positive Control:[2] Staurosporine or Puromycin.[1][3]

  • Duration: 48 hours.

  • Readout: Add CellTiter-Glo® reagent (Promega).[1][3] Measure Luminescence.

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

Interpretation:

  • If IC50 < 1 µM in wild-type cells without a known target, the compound is likely cytotoxic due to high reactivity.[1][3]

  • A "clean" probe should have high viability (>50 µM) in non-target cells.[1][3]

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011).[1][3] The resurgence of covalent drugs. Nature Reviews Drug Discovery. (Canonical review on covalent probe design).

  • Backus, K. M., et al. (2016).[1][3] Proteome-wide covalent ligand discovery in native biological systems. Nature. (Methodology for screening chloroacetamide fragments).

  • PubChem. (n.d.).[1][3][4] Compound Summary: 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide.[1][2][3][5][6][7] Retrieved January 28, 2026, from [Link][1][3]

Sources

cell culture protocols for testing 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Detailed Application Note: Profiling the Covalent Electrophile 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide in Cell Culture[1]

Introduction & Mechanistic Rationale

The compound 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide represents a distinct class of covalent electrophilic fragments .[1] It combines a privileged pharmacophore (the pyrazole ring, common in kinase inhibitors like vemurafenib) with a reactive "warhead" (the


-chloroacetamide group).[1]

Why this compound matters: In modern drug discovery, this molecule is typically utilized as a Covalent Fragment or a Ligand-Directed Electrophile .[1] The chloroacetamide moiety functions as a nucleophilic trap, specifically targeting solvent-accessible cysteine residues on proteins (e.g., kinases, ubiquitin ligases) via an


 alkylation mechanism.

Scientific Integrity Note: Unlike reversible inhibitors, the efficacy of this compound is time-dependent.[1] Traditional


 values may be misleading if incubation times are not standardized.[1] This protocol focuses on establishing Target Residence Time  and Irreversibility  through washout assays, which are the gold standards for validating covalent inhibitors.[1]

Preparation & Chemical Handling

Critical Warning: Chloroacetamides are alkylating agents.[1] They can react with thiol-containing compounds (Glutathione, DTT,


-mercaptoethanol).[1] Do NOT  add reducing agents to the cell culture media or initial lysis buffers during treatment.[1]
Solubility Profile
SolventSolubility LimitStock Concentration Rec.[1][2]Stability (RT)
DMSO >50 mM10 mM or 50 mMHigh (Months at -20°C)
Ethanol ModerateNot RecommendedLow
Water/PBS InsolubleN/AHydrolysis Risk

Reconstitution Protocol:

  • Weigh 5 mg of powder.

  • Dissolve in anhydrous DMSO (Molecular Biology Grade) to achieve a 50 mM stock .

    • Calculation: MW = 187.63 g/mol .[1][3] For 5 mg, add ~533

      
      L DMSO.[1]
      
  • Vortex for 30 seconds. Ensure the solution is clear.

  • Aliquot into amber tubes (avoid light) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Protocol A: Time-Dependent Cytotoxicity Screening

Objective: To determine the potency (


) and evaluate if cytotoxicity increases with exposure time (a hallmark of covalent inhibition).

Cell Model: Cancer cell lines (e.g., A375, U937) or HEK293 (for toxicity baseline).

Workflow:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Dosing: Prepare 2x serial dilutions in media (0.5% DMSO final).

    • Range: 100

      
      M down to 10 nM (8-point dose-response).[1]
      
  • Incubation: Run parallel plates for 24 hours and 72 hours .

    • Rationale: Covalent inhibitors often show a "left-shift" in

      
       (increased potency) over time as they progressively alkylate the target pool.[1]
      
  • Readout: Add CellTiter-Glo® or CCK-8 reagent.[1] Incubate 1–4 hours. Read Luminescence/Absorbance.

Data Analysis: Calculate


 for both time points.
  • Reversible Profile:

    
     (24h) 
    
    
    
    
    
    (72h).[1]
  • Covalent Profile:

    
     (72h) 
    
    
    
    
    
    (24h) (often >5-fold shift).[1]

Protocol B: The "Washout" Assay (Irreversibility Validation)

Objective: To distinguish between reversible binding and irreversible covalent modification. This is the critical validation step for this chloroacetamide.

Concept: If the compound binds covalently, washing the cells should not recover viability/signaling, as the protein is permanently disabled.

Step-by-Step Methodology:

  • Seed Cells: Plate cells in two identical 96-well plates (Plate A and Plate B).

  • Pulse Treatment: Treat both plates with the compound at

    
     (high dose to ensure saturation) for 1 to 4 hours .
    
  • The Washout (Critical Step):

    • Plate A (No Wash): Leave compound in media.[1]

    • Plate B (Washout): Aspirate media carefully.[1] Wash 3x with warm PBS.[1] Replace with fresh, compound-free complete media.[1]

  • Recovery Phase: Incubate both plates for an additional 24–48 hours.

  • Readout: Measure viability via ATP or MTT assay.[1]

Interpretation:

  • Reversible Inhibitor: Plate B (Washout) shows high viability (cells recover).[1]

  • Irreversible (Covalent) Inhibitor: Plate B shows low viability similar to Plate A (cells die despite washout).[1]

Visualizing the Mechanism & Workflow

Diagram 1: Covalent Mechanism of Action

Caption: The electrophilic attack of the chloroacetamide warhead on a protein cysteine residue, resulting in irreversible alkylation.

CovalentMechanism Compound 2-chloro-N-(...)-acetamide (Electrophile) Complex Reversible Encounter Complex Compound->Complex Binding (Kon) Target Protein Target (Nucleophilic Cysteine-SH) Target->Complex Complex->Compound Dissociation (Koff) Alkylated Covalent Adduct (Irreversible Inhibition) Complex->Alkylated Cl- Displacement (Kinact)

Diagram 2: Washout Assay Workflow

Caption: Experimental logic to distinguish reversible vs. irreversible inhibition in cell culture.

WashoutWorkflow cluster_0 Plate A (Continuous) cluster_1 Plate B (Washout) Start Seed Cells (Plate A & B) Treat Pulse Treat (4 hrs) @ 10x IC50 Start->Treat NoWash No Wash (Compound Remains) Treat->NoWash Wash Wash 3x PBS Add Fresh Media Treat->Wash ResultA Read Viability: LOW NoWash->ResultA Recov Incubate 24-48h Wash->Recov Decision Check Viability Recov->Decision ResRev High Viability (Reversible) Decision->ResRev Cells Recover ResIrr Low Viability (Irreversible) Decision->ResIrr Cells Die

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High concentration / Low solubilityLimit final DMSO to 0.5%. Sonicate stock. Do not exceed 100

M in media.[1]
No Activity Observed Serum Protein BindingChloroacetamides can react with Albumin.[1] Reduce FBS to 1% or 0.5% during the "Pulse" phase.[1]
High Toxicity in Control DMSO ToxicityEnsure DMSO control is <0.5%.
Inconsistent IC50 Evaporation or Edge EffectUse breathable seals; fill edge wells with PBS.[1]

References

  • Singh, P., et al. (2011).[1] "Pyrazoles as a privileged scaffold for the design of kinase inhibitors."[1] Journal of Medicinal Chemistry. Link

  • Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature.[1] Link (Foundational text on chloroacetamide profiling).[1]

  • Liu, Q., et al. (2013).[1] "Developing irreversible inhibitors of the protein kinase cysteinome."[1] Chemistry & Biology. Link

  • PubChem Compound Summary. "N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide derivatives." National Center for Biotechnology Information.[1] Link[1]

Sources

derivatization of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide for biological studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization & Biological Profiling of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

Abstract

This technical guide details the chemical reactivity, derivatization strategies, and biological application of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (referred to herein as CMP-Cl ). The molecule features a 1,5-dimethylpyrazole core—a privileged scaffold in kinase inhibition—linked to an


-chloroacetamide electrophile. This dual functionality allows it to serve as both a covalent "warhead" for cysteine targeting and a versatile intermediate for synthesizing Structure-Activity Relationship (SAR) libraries via nucleophilic substitution.

Chemical Foundation & Reactivity Profile

The CMP-Cl molecule operates primarily as an alkylating agent. Its biological utility is governed by the


-chloroacetamide moiety, which reacts with nucleophiles via an 

mechanism.[1]
Mechanistic Basis

The electron-withdrawing carbonyl group activates the adjacent methylene carbon, making it susceptible to nucleophilic attack. In biological systems (pH 7.4–8.0), the thiolate anion of cysteine (Cys) is the primary target due to its high nucleophilicity compared to amines (Lys) or imidazoles (His).

Chemoselectivity Hierarchy:

  • Thiolates (Cys-S⁻): Fast, irreversible alkylation (Primary Target).

  • Imidazoles (His): Slow, requires specific positioning/proximity.

  • Amines (Lys N-terminus): Very slow at physiological pH; significant only at pH > 8.5.

ReactionMechanism Protein Protein-Cys-SH Thiolate Protein-Cys-S⁻ Protein->Thiolate Deprotonation Base Base (pH > 7.5) Base->Thiolate Transition [Transition State]‡ Thiolate->Transition Nucleophilic Attack CMP CMP-Cl (Electrophile) CMP->Transition Product Covalent Adduct (Thioether) Transition->Product Irreversible Leaving Cl⁻ Transition->Leaving

Figure 1: Mechanism of Cysteine Alkylation. The reaction proceeds via thiolate generation followed by S_N2 displacement of the chloride.

Protocol A: Covalent Protein Labeling (Target Validation)

This protocol is designed to validate the binding of CMP-Cl to a target protein containing a reactive cysteine (e.g., non-catalytic cysteines in kinases like EGFR or BTK).

Reagents & Buffers
  • Stock Solution: 100 mM CMP-Cl in anhydrous DMSO.

  • Reaction Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl. Avoid DTT or

    
    -mercaptoethanol as they will scavenge the compound.
    
  • Quenching Agent: 100 mM Dithiothreitol (DTT).

Step-by-Step Methodology
  • Protein Preparation: Dilute the target protein to 5 µM in Reaction Buffer.

  • Incubation: Add CMP-Cl to the protein solution.

    • Screening Ratio: 10:1 (Compound:Protein) for initial hit validation.

    • Kinetic Profiling: varying concentrations (1–100 µM).

  • Reaction Conditions: Incubate at 25°C for 60 minutes.

    • Note: Chloroacetamides are slower than iodoacetamides or acrylamides. If no labeling is observed, extend time to 4 hours or increase pH to 8.0.

  • Quenching: Stop the reaction by adding DTT to a final concentration of 10 mM. Incubate for 5 minutes.

  • Validation (LC-MS): Analyze via intact protein mass spectrometry (see Section 5).

Protocol B: Scaffold Diversification (SAR Library Synthesis)

To study Structure-Activity Relationships (SAR), the chloride atom can be displaced by various amines to generate a library of amino-acetamide derivatives. This reduces electrophilicity and creates reversible binders.

Key Strategy: Finkelstein Catalysis Direct displacement of chloride by weak nucleophiles is sluggish. Adding Potassium Iodide (KI) generates the transient, highly reactive iodoacetamide species in situ.

SAR_Workflow CMP CMP-Cl (Starting Material) Intermediate CMP-I (Transient Species) CMP->Intermediate Halogen Exchange KI Cat. KI / Acetone (Finkelstein) KI->Intermediate Product CMP-NH-R (SAR Library) Intermediate->Product Nucleophilic Substitution Amine R-NH2 (Diverse Amines) Amine->Product

Figure 2: Finkelstein-Catalyzed Library Synthesis. Iodide substitution accelerates the reaction rate significantly.[2]

Synthetic Protocol
  • Dissolution: Dissolve 1.0 eq of CMP-Cl in Acetone or Acetonitrile (0.1 M concentration).

  • Activation: Add 0.2 eq of Potassium Iodide (KI). Stir for 15 minutes at room temperature.

  • Substitution: Add 1.2 eq of the desired amine (R-NH2) and 2.0 eq of DIPEA (base).

  • Reaction:

    • Primary Amines: Stir at Room Temp for 4–6 hours.

    • Secondary/Steric Amines: Heat to 60°C for 12 hours.

  • Workup: Evaporate solvent. Resuspend in EtOAc, wash with water/brine to remove salts. Purify via Prep-HPLC.

Protocol C: "Click" Chemistry Adaptation

Converting the electrophilic chloride into an azide allows the molecule to be used in bioorthogonal chemistry (e.g., pulling down targets from cell lysates).

Synthesis of CMP-Azide
  • Reaction: Dissolve CMP-Cl (1 eq) in DMF. Add Sodium Azide (

    
    , 1.5 eq).
    
  • Conditions: Heat at 60°C for 3 hours. Caution: Azides are potentially explosive; do not concentrate to dryness with heat.

  • Usage: The resulting CMP-N3 can be reacted with Alkyne-Biotin or Alkyne-Fluorophores via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) for visualization.

Quality Control & Validation Data

Trustworthiness in biological data relies on verifying the chemical probe's integrity and its covalent modification.

Mass Spectrometry Shifts

When CMP-Cl covalently modifies a protein, the Chlorine atom is lost as HCl. The mass added to the protein is the CMP-yl moiety .

ComponentFormulaMonoisotopic Mass (Da)
CMP-Cl (Reagent)

187.05
Leaving Group

(plus H from Cys)
-36.46
Adduct Moiety

151.07

Validation Rule: A successful covalent labeling event must show a mass shift of +151.07 Da on the deconvoluted protein mass spectrum.

NMR Characterization (Expected Signals)
  • Solvent: DMSO-

    
    
    
  • 
    -Methylene (
    
    
    
    -Cl):
    Singlet at
    
    
    4.2–4.3 ppm. Note: Upon substitution with an amine, this peak will shift upfield to
    
    
    3.2–3.5 ppm.
  • Pyrazole Methyls: Two singlets around

    
     2.1–2.3 ppm and 
    
    
    
    3.6–3.7 ppm.
  • Amide NH: Broad singlet,

    
     9.5–10.0 ppm.
    

Safety & Handling

  • Toxicity:

    
    -chloroacetamides are potent alkylating agents. They are skin irritants and potential sensitizers.
    
  • PPE: Double nitrile gloves and eye protection are mandatory.

  • Decontamination: Spills should be treated with 10% ammonia or saturated sodium thiosulfate solution to quench the electrophile.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317 (2011). [Link]

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574 (2016). [Link]

  • Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43, 1528–1532 (1910). [Link]

  • Hermanson, G. T. "Bioconjugate Techniques (Third Edition)." Academic Press, Chapter 2: Functional Targets, 127-228 (2013). [Link]

  • Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724 (2019). [Link]

Sources

Application Note: In Vivo Characterization of Novel Pyrazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

From Formulation Strategy to Efficacy Validation

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster drugs ranging from COX-2 inhibitors (Celecoxib) to tyrosine kinase inhibitors (Ruxolitinib, Crizotinib). However, the physicochemical properties that make pyrazoles potent—specifically their lipophilicity and rigid planar structure—often result in poor aqueous solubility and complex metabolic profiles (CYP450 inhibition). This guide provides a rational, field-proven framework for the in vivo interrogation of novel pyrazole compounds, prioritizing self-validating protocols that minimize animal waste and maximize data integrity.

Module 1: Formulation Strategy (The Solubility Barrier)

Expertise & Insight: Most synthetic pyrazoles exhibit "brick-dust" properties: high melting points and low water solubility. A common failure mode in early in vivo studies is erratic bioavailability (


) caused by precipitation in the gut lumen. Do not use simple suspensions (e.g., Methylcellulose) for initial PK.  You must ensure molecular dissolution to assess intrinsic clearance accurately.
Protocol A: The "Golden Triangle" Formulation Screen

This protocol uses a co-solvent system designed to maximize solubility while maintaining tolerability for IP/PO administration.

Reagents:

  • Dimethyl sulfoxide (DMSO) – Solubilizer

  • PEG-400 (Polyethylene glycol) – Co-solvent/Stabilizer

  • Sterile Water for Injection (WFI) or Saline – Diluent

Step-by-Step Procedure:

  • Weighing: Accurately weigh the pyrazole compound to achieve a target stock concentration (e.g., 20 mg/mL).

  • Primary Solubilization: Add DMSO (5% of final volume). Vortex and sonicate at 37°C until the solution is perfectly clear.

    • Checkpoint: If not clear after 10 mins, stop. The compound requires a lipid-based formulation or cyclodextrin (see below).

  • Stabilization: Add PEG-400 (40% of final volume). Vortex gently. The solution may warm slightly; allow it to cool.

  • Dilution: Slowly add WFI (55% of final volume) dropwise while vortexing.

    • Critical Step: Watch for the "Ouzo effect" (cloudiness). If a precipitate forms immediately, the formulation is thermodynamically unstable.

  • Final Composition: 5% DMSO / 40% PEG-400 / 55% Water.

Alternative for Sensitive Targets (Cyclodextrin): If the DMSO/PEG vehicle shows toxicity in your specific model, use 20% HP-


-CD  (Hydroxypropyl-beta-cyclodextrin) in saline. Pyrazoles often fit well into the hydrophobic cavity of cyclodextrins, improving solubility without organic solvents.

Module 2: Pharmacokinetics (PK) & Metabolic Liability

Expertise & Insight: Pyrazoles are notorious for interacting with Cytochrome P450 enzymes, particularly CYP2E1 and CYP3A4 . They can act as mechanism-based inhibitors (suicide inhibition) or inducers.

  • Risk:[1][2] If your compound inhibits its own metabolism (autoinhibition), single-dose PK will not predict steady-state exposure.

  • Correction: Always perform a "Day 1 vs. Day 5" exposure check.

Protocol B: Cassette Dosing PK Study (Rat)

Objective: Determine


, 

,

, and Bioavailability (

).
  • Animals: Male Sprague-Dawley rats (n=3 per arm), fasted 12h pre-dose.

  • Dosing:

    • Arm A (IV): 1 mg/kg (via tail vein).

    • Arm B (PO): 5 mg/kg (via oral gavage using Formulation A).

  • Sampling: Collect 200

    
    L blood via jugular vein cannulation at: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
    
  • Bioanalysis: LC-MS/MS quantification.

  • Self-Validation Step: Calculate the Flip-Flop Index . If the terminal half-life (

    
    ) after PO dosing is significantly longer than after IV dosing, absorption is the rate-limiting step (solubility limited), not clearance.
    
Visualization: The PK/PD Decision Workflow

This diagram illustrates the critical "Go/No-Go" decision points based on solubility and metabolic stability.

PK_Workflow Start Novel Pyrazole Compound Solubility Solubility Screen (pH 1.2, 7.4) Start->Solubility Vehicle Vehicle Selection (DMSO/PEG vs HP-b-CD) Solubility->Vehicle Microsomes In Vitro Metabolic Stability (Liver Microsomes) Vehicle->Microsomes IV_PO_Study Rat PK Study (IV vs PO) Microsomes->IV_PO_Study Cl_int acceptable Decision1 F > 20%? IV_PO_Study->Decision1 Tox_Screen Exploratory Tox (Liver Enzymes) Decision1->Tox_Screen Yes Redesign Chemical Redesign (Reduce LogP) Decision1->Redesign No (Poor Absorption) Efficacy Xenograft Efficacy Model Tox_Screen->Efficacy No Hepatotoxicity

Caption: Decision tree for progressing pyrazole candidates. Note the early filter for bioavailability (F) before efficacy testing.

Module 3: Efficacy (Xenograft Tumor Model)

Expertise & Insight: For kinase inhibitors (e.g., targeting BRAF, JAK, or ALK), the Tumor Growth Inhibition (TGI) model is the gold standard.

  • Causality: Pyrazoles compete with ATP for the kinase binding pocket. This blocks downstream phosphorylation (e.g., STAT3, ERK), arresting the cell cycle.

  • Self-Validation: You must measure the pharmacodynamic biomarker (phosphorylated substrate) in the tumor tissue, not just tumor volume, to prove the drug hit the target.

Protocol C: Subcutaneous Xenograft (Nude Mice)
  • Cell Line: Select a cell line dependent on the target kinase (e.g., A375 for BRAF V600E).

  • Inoculation: Inject

    
     cells (suspended in 1:1 Matrigel/PBS) into the right flank of BALB/c nude mice.
    
  • Randomization: When tumors reach ~150 mm³ (approx. 10-14 days), randomize mice into groups (n=8) to ensure equal average tumor volume across groups.

  • Treatment:

    • Group 1: Vehicle Control (QD, PO).

    • Group 2: Pyrazole Candidate (Low Dose, e.g., 10 mg/kg).

    • Group 3: Pyrazole Candidate (High Dose, e.g., 50 mg/kg).

    • Group 4: Positive Control (Standard of Care, e.g., Crizotinib).

  • Measurement: Measure tumor volume (

    
    ) and body weight 3x weekly.
    
  • Endpoint: Harvest tumors at Day 21 (or when control reaches 2000 mm³). Flash freeze half for Western Blot (p-Kinase levels) and fix half in formalin for IHC.

Data Presentation: Tumor Growth Inhibition (TGI)

Calculate %TGI using the formula:



Where T = Treated group volume and C = Control group volume.
GroupDose (mg/kg)Final Vol (mm³)% TGIBody Wt Change (%)p-Kinase Inhibition (Western)
Vehicle -1850 ± 120-+2.1%0%
Candidate 101100 ± 9545% +1.5%40%
Candidate 50450 ± 6082% -3.2%85%
Pos. Ctrl 25380 ± 4586% -5.1%90%

Module 4: Safety & Toxicology (The Hepatotoxicity Watch)

Expertise & Insight: Pyrazoles are structurally prone to forming reactive metabolites that can deplete Glutathione (GSH) and cause oxidative stress, leading to idiosyncratic hepatotoxicity (similar to the mechanism seen in some idiosyncratic reactions to sulfonamides).

  • Mechanism:[1][2][3][4][5][6][7] Induction of CYP2E1

    
     ROS generation 
    
    
    
    Nrf2 pathway activation.[6]
  • Validation: If ALT increases, stain liver sections for 4-HNE (a marker of lipid peroxidation).

Protocol D: 5-Day Exploratory Tox

Run this concurrently with the PK study or as a satellite group in the efficacy study.

  • Dosing: 5 days repeated dosing at the highest efficacy dose.

  • Biomarkers:

    • Serum: ALT, AST, Total Bilirubin.

    • Liver Tissue: Glutathione (GSH) levels.

  • Alert Thresholds:

    • ALT > 3x Upper Limit of Normal (ULN).

    • Liver GSH depletion > 50% compared to vehicle.

Visualization: Mechanism of Action & Toxicity

This diagram links the therapeutic effect (Kinase Inhibition) with the potential off-target toxicity (ROS generation).

MOA_Tox cluster_Therapy Therapeutic Pathway (Tumor) cluster_Tox Toxicity Pathway (Liver) Drug Pyrazole Inhibitor Kinase Target Kinase (e.g., BRAF/JAK) Drug->Kinase ATP Competition CYP CYP2E1/3A4 Metabolism Drug->CYP Metabolism Signaling Phosphorylation Cascade Kinase->Signaling Blocks Apoptosis Tumor Cell Apoptosis Signaling->Apoptosis ROS Reactive Oxygen Species (ROS) CYP->ROS Reactive Intermediates GSH GSH Depletion ROS->GSH Consumes Necrosis Hepatocyte Necrosis GSH->Necrosis Oxidative Stress

Caption: Dual pathways of Pyrazoles: Therapeutic kinase inhibition vs. potential oxidative liver injury.

References

  • Foye’s Principles of Medicinal Chemistry.Structure-Activity Relationships of Pyrazoles. (Standard Text).
  • National Institutes of Health (NIH). Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency. Available at: [Link]

  • MDPI Pharmaceutics. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles. Available at: [Link][1][6][7][8][9][10][11][12][13]

  • Drug Metabolism and Disposition. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions.[3][5][7] Available at: [Link][1][6][7][8][9][10][11][12][13]

  • Journal of Experimental & Clinical Cancer Research. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

This guide addresses the critical process parameters for the Schotten-Baumann acylation of 1,5-dimethyl-1H-pyrazol-4-amine with chloroacetyl chloride . While this reaction appears deceptively simple, the bifunctional nature of the electrophile (chloroacetyl chloride) and the nucleophilicity of the heteroaromatic amine create a landscape prone to specific competitive side reactions.[1][2][3]

The Core Challenge: The product, 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide , contains a reactive ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-chloro moiety. Consequently, the product itself becomes an electrophile capable of reacting with the starting amine, leading to dimerization.[1][3] This "self-cannibalization" of the yield is the primary failure mode in this synthesis.

Reaction Pathway & Impurity Mapping[2]

The following visualization details the kinetic competition between the desired acylation and the parasitic side reactions.

ReactionPathways Start 1,5-dimethyl-1H- pyrazol-4-amine Product TARGET PRODUCT (2-chloro-N-...-acetamide) Start->Product Main Reaction (Fast, 0°C) Impurity_A IMPURITY A (Dimer/Secondary Amine) Start->Impurity_A Side Reaction 1: S_N2 Attack on Product (Slow, >RT) Reagent Chloroacetyl Chloride Reagent->Product Impurity_B IMPURITY B (Bis-acylated Imide) Reagent->Impurity_B Impurity_C IMPURITY C (Chloroacetic Acid) Reagent->Impurity_C Hydrolysis (Wet Solvent) Product->Impurity_A Product->Impurity_B Side Reaction 2: Over-acylation (Excess Reagent)

Figure 1: Kinetic competition map showing the primary acylation pathway (Green) versus the parasitic dimerization (Red) and bis-acylation (Yellow) pathways.[1][2]

Technical Troubleshooting Guide

Issue 1: The "Dimer" Impurity (Low Yield + Secondary Polar Spot)

Symptom: LC-MS shows a peak at [2M-HCl] mass (approx. M+ = 266-268 range depending on ionization).[3] TLC shows a spot more polar than the product but less polar than the starting amine.[1][2][3] Mechanism: The SN2 Self-Alkylation . The starting amine is a nucleophile; the product is an alkyl chloride.[1][2][3] If the acylation is too slow or the temperature is too high, the amine attacks the product's CH2-Cl group instead of the acid chloride.[1][2][3] Corrective Action:

  • Temperature Control: Maintain reaction temperature strictly between -5°C and 0°C during addition. The activation energy for acylation is lower than for alkylation; low temperature favors the kinetic product (amide) over the thermodynamic byproduct (dimer).[1][2][3]

  • Mode of Addition: Do not dump reagents. Add the chloroacetyl chloride dropwise to the amine solution.[1][2][3] This ensures the acid chloride is immediately consumed by the amine in the acylation step, minimizing the window for the amine to "see" the product.[1][2][3]

  • Stoichiometry: Ensure a slight excess of acid chloride (1.05 - 1.1 eq).[3] If amine is in excess, it will scavenge the product.[1][2][3]

Issue 2: Bis-Acylation (Imide Formation)

Symptom: LC-MS shows a peak at M+76 (Mass of product + 76 Da). Mechanism: The amide nitrogen of the product, though less nucleophilic due to the electron-withdrawing chloroacetyl group, can still be acylated by a second molecule of acid chloride, especially in the presence of strong bases (e.g., Et3N, DBU).[1][2][3] Corrective Action:

  • Base Selection: Switch to a milder inorganic base like K2CO3 or Sodium Acetate in a biphasic system (e.g., EtOAc/Water or DCM/Water) or suspension.[1][2][3] These bases are strong enough to neutralize the HCl formed but too weak to deprotonate the amide, preventing the second acylation.[1][2][3]

  • Quench Protocol: Quench the reaction immediately upon completion (monitor by TLC/HPLC) with water or dilute NaHCO3 to destroy excess acid chloride.

Issue 3: Reagent Hydrolysis (Fuming Reaction)

Symptom: Evolution of white fumes (HCl) before reaction starts; low yield; recovery of starting amine.[1][2][3] Mechanism: Chloroacetyl chloride hydrolyzes rapidly in the presence of moisture to form chloroacetic acid, which is non-reactive toward the amine under these conditions (without a coupling agent).[1][2][3] Corrective Action:

  • Solvent Integrity: Use anhydrous solvents (DCM, THF, or MeCN).[1][2][3]

  • Reagent Quality: Distill chloroacetyl chloride if it appears yellow or cloudy. Store under inert gas.

Optimized Experimental Protocol

Designed for high fidelity and minimized side reactions.

Reagents:

  • 1,5-dimethyl-1H-pyrazol-4-amine (1.0 eq)[1]

  • Chloroacetyl chloride (1.1 eq)[1][2][3]

  • Potassium Carbonate (K2CO3) (1.5 eq) [Preferred over TEA to reduce bis-acylation][1][2]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (Anhydrous)[1][2][3]

Step-by-Step Procedure:

  • Preparation: In a clean, oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1,5-dimethyl-1H-pyrazol-4-amine (1.0 eq) in anhydrous DCM (10 volumes).

  • Base Addition: Add K2CO3 (1.5 eq) to the solution. The mixture will appear as a suspension.[1][2][3]

  • Cooling: Cool the reaction mixture to 0°C using an ice/salt bath. Allow to equilibrate for 15 minutes.

  • Acylation (Critical Step): Dilute chloroacetyl chloride (1.1 eq) in a small amount of DCM.[1][2][3] Add this solution dropwise to the reaction mixture over 30–60 minutes.

    • Why? Slow addition maintains a low concentration of the electrophile, favoring the fast acylation over the slower bis-acylation.[2][3]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C) and stir for an additional 1–2 hours.

    • Monitor: Check TLC (System: 5% MeOH in DCM). Look for the disappearance of the amine (lower Rf) and appearance of the amide (higher Rf).[1][2][3]

  • Workup:

    • Quench by adding water (10 volumes).[1][2][3]

    • Separate the organic layer.[1][2][3]

    • Extract the aqueous layer once with DCM.[1][2][3]

    • Combine organics and wash with 0.5 M HCl (to remove unreacted amine—critical for preventing dimerization during concentration) and then saturated NaHCO3.[1][2][3]

    • Dry over MgSO4 and concentrate

    • Recrystallization:[1][2][3][4][5] If necessary, recrystallize from Ethanol/Water or Toluene to remove trace dimer.[1][2][3]

Quantitative Data Summary

ParameterOptimal RangeFailure Mode (If Deviated)
Temperature -5°C to 0°C>10°C promotes Dimerization (Impurity A)
Stoichiometry (Acid Cl) 1.05 – 1.10 eq>1.2 eq promotes Bis-acylation (Impurity B)[1]
Base pKa 8 – 11 (Carbonates)>11 (TEA/DBU) promotes Bis-acylation
Addition Time >30 minsRapid addition causes local hotspots & impurities

References

  • Synthesis of Fluorinated Pyrazole Acetamides: Title: Synthesis and Characterization of Fluorinated 2-Chloro-N-(1-(difluoromethyl)-1H-pyrazol-4-yl)-acetamide. Source: TIJER - International Research Journal.[3] Link:[Link] (Contextual grounding for pyrazole acylation conditions).[1][2][3]

  • General Chloroacetylation Protocols: Title: A facile amidation of chloroacetyl chloride using DBU.[2][3][6] Source: ResearchGate / Sphinx Knowledge House.[2][3] Link:[Link] (Provides mechanistic insight into base-catalyzed side reactions).[1][3]

  • Impurity Profiling of Chloroacetamides: Title: 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide Substance Record.[1][7] Source: PubChem (National Institutes of Health).[1][2][3] Link:[Link][1][2][3]

  • Mechanistic Analogues (4-Aminoantipyrine): Title: Synthesis, characterization, crystal structure... of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. Source: ResearchGate.[2][3][6][8] Link:[Link] (Validates the stability and workup of 1,5-dimethyl-pyrazole acetamides).

Sources

Technical Support Center: Purification of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Current Topic: Troubleshooting Isolation & Purification CAS Registry Number: 957261-65-3 Chemical Class:


-Haloacetamide / Aminopyrazole derivative[1]

Introduction: The "Deceptively Simple" Intermediate

Welcome to the technical support hub for 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide .

This compound is a critical "linker" intermediate, often used to attach a pyrazole moiety to a larger scaffold via nucleophilic substitution of the chlorine atom. While the synthesis (acylation of 1,5-dimethyl-1H-pyrazol-4-amine with chloroacetyl chloride) appears straightforward, purification is frequently complicated by three factors:

  • High Reactivity: The

    
    -chloro group is an electrophile prone to hydrolysis or polymerization.
    
  • Amphoteric Nature: The pyrazole ring introduces basicity, while the amide is neutral/acidic, leading to complex behavior on silica gel.

  • Solubility Profile: It often "oils out" during recrystallization rather than precipitating cleanly.

This guide provides field-proven solutions to these specific challenges.

Part 1: The Decision Matrix (Workflow)

Before attempting purification, determine the state of your crude material. Do not default to column chromatography immediately, as silica gel is often detrimental to this compound.

PurificationWorkflow Start Crude Reaction Mixture Quench Quench: Pour into Ice Water (Stir vigorously 30 min) Start->Quench Precipitate Did a solid form? Quench->Precipitate SolidYes Filtration & Wash (Cold Water) Precipitate->SolidYes Yes SolidNo Extraction (DCM or EtOAc) Wash w/ Sat. NaHCO3 Precipitate->SolidNo No (Oily/Gummy) PurityCheck Check TLC/LCMS SolidYes->PurityCheck SolidNo->PurityCheck HighPurity Dry & Store (Desiccator) PurityCheck->HighPurity >95% Impure Recrystallization (EtOH or Toluene) PurityCheck->Impure <95% or Colored Sticky Oiling Out? Impure->Sticky Seed Re-heat, add Seed Crystal Slow Cool Sticky->Seed Yes Column Flash Chromatography (Neutralized Silica) Sticky->Column No (Complex Mix)

Figure 1: Purification logic flow.[1] Note that recrystallization is preferred over chromatography to preserve the labile chloro-linker.[1]

Part 2: Frequently Asked Questions (Troubleshooting)

Ticket #101: "My product is a sticky brown oil, not a solid."

Diagnosis: This is the most common issue. It usually results from residual solvent (DCM/THF) keeping the product in a semi-dissolved state, or the presence of unreacted chloroacetyl chloride which hydrolyzes to chloroacetic acid (a viscous liquid).

Solution Protocol:

  • Trituration: Dissolve the oil in a minimum amount of Diethyl Ether or MTBE (Methyl tert-butyl ether).[1] The product is likely insoluble in ether, while impurities remain in solution. Scratch the flask walls with a glass rod to induce crystallization.

  • The "Water Crash": If the reaction was in a water-miscible solvent (THF/Dioxane), ensure you poured it into excess ice water (10:1 ratio water:reaction). If it oiled out there, decant the water, dissolve the oil in DCM, wash with saturated NaHCO₃ (to remove chloroacetic acid), dry over MgSO₄, and evaporate.

Ticket #102: "I see a new spot on TLC that wasn't there before purification."

Diagnosis: Hydrolysis. The


-chloroacetamide moiety is sensitive to moisture, especially in basic conditions or on acidic silica. You likely converted your product (R-Cl) to the alcohol (R-OH).[1]

Prevention:

  • Avoid Basic Workups: Do not use NaOH or strong bases. Use mild NaHCO₃ only if necessary to remove acid.

  • Avoid Methanol: Do not recrystallize from Methanol if heating is required for long periods; solvolysis (forming the methoxy ether) can occur. Use Ethanol or Isopropanol instead, as they are sterically bulkier and less nucleophilic [1].

Ticket #103: "The compound streaks badly on Silica Gel."

Diagnosis: The pyrazole nitrogen is interacting with the acidic silanols on the silica gel.[1] Furthermore, the acidity can degrade the chloro-linker.[1]

Corrective Action (Neutralized Silica Protocol): If you must use chromatography:

  • Pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA) .

  • Run the column using a gradient of Hexanes/Ethyl Acetate (or DCM/MeOH).

  • Critical: Isolate fractions immediately and evaporate. Do not leave the compound in solution with TEA, as the amine can displace the chloride over time (self-alkylation).

Part 3: Validated Purification Protocols

Method A: Recrystallization (Recommended)

Best for: Removing trace colored impurities and starting amine.

ParameterSpecificationNotes
Solvent System Ethanol (95%) or Toluene Ethanol is standard for amides [2].[1] Toluene works well if the product is very soluble in alcohols.
Concentration ~1 g per 5-8 mL solventDo not over-dilute.
Temperature Boiling

Room Temp

4°C
Do not crash cool in dry ice/acetone; this traps impurities.
Activated Carbon OptionalIf the crude is dark brown/pink, treat with charcoal for 5 mins while hot, then filter through Celite.

Step-by-Step:

  • Dissolve crude solid in boiling Ethanol.

  • If undissolved particles remain, filter hot.

  • Remove from heat. Let sit undisturbed for 2 hours.

  • If "oiling" occurs (droplets forming instead of crystals), reheat to dissolve and add a seed crystal . If no seed is available, scratch the glass.

  • Filter the white needles/prisms and wash with cold Ethanol.

Method B: Acid-Base "Swish" (For stubborn amine impurities)

Best for: Removing unreacted 1,5-dimethyl-1H-pyrazol-4-amine.[1]

The product is an amide (non-basic), while the starting material is an amino-pyrazole (basic).

  • Dissolve crude in Ethyl Acetate .

  • Wash with 1M HCl (Cold, rapid wash).

    • Chemistry: The starting amine is protonated and moves to the aqueous layer.[1] The product remains in organic.

    • Warning: Do not let this sit. Prolonged exposure to acid can hydrolyze the amide bond.

  • Immediately wash organic layer with Water, then Brine.

  • Dry (Na₂SO₄) and evaporate.[2]

Part 4: Stability & Storage Data

PropertyStatusRecommendation
Hygroscopic? NoHowever, hydrolysis is possible over months.[1]
Light Sensitive? MildlyPyrazoles can discolor (turn pink) in light. Store in amber vials.
Thermal Stability ModerateMelting point typically >140°C. Stable at room temp, but store at 4°C for long term.
Reactivity High Reacts with thiols, amines, and azides. Keep away from nucleophiles until intended use.

References

  • Gowda, B. T., et al. (2007).[3] "Crystal structure of 2-chloro-N-(4-chlorophenyl)acetamide." Acta Crystallographica Section E, 63(8), o3503. Link (Demonstrates standard recrystallization of chloroacetamides from Ethanol).

  • Fun, H. K., et al. (2012). "2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide."[1] Acta Crystallographica Section E, 68(11), o3249. Link (Specific protocol for pyrazole-acetamide purification via Ethanol crystallization).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6485359, 2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide.[1] Link (Physicochemical property data for close analog).

Sources

optimizing reaction conditions for pyrazole acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Acetamide Synthesis Case Reference: #PYR-ACET-OPT-2024 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Mission Statement

Welcome to the Advanced Synthesis Support Center. You are likely here because pyrazole acetamides are deceptively simple. While the amide bond is elementary, the pyrazole ring introduces unique challenges: tautomeric ambiguity , regioisomerism during alkylation , and poor solubility of the parent heterocycle.[1]

This guide moves beyond standard textbook protocols. We focus on causality —understanding why a reaction fails so you can engineer the conditions for it to succeed.

Module 1: Strategic Route Selection

User Query: "I have a pyrazole core and need to install an acetamide side chain. Which synthetic path yields the highest purity?"

Technical Analysis: The "best" route depends entirely on where the acetamide linkage connects to the pyrazole.[1] We distinguish between two primary scaffolds:

  • C-Linked Acetamides: The acetamide is attached to a carbon on the pyrazole ring (usually C3 or C4).

    • Strategy: Amide Coupling (Acid + Amine).[1][2]

  • N-Linked Acetamides: The acetamide is attached to the pyrazole nitrogen.

    • Strategy: N-Alkylation (Pyrazole +

      
      -Haloacetamide).
      
Decision Matrix: Route Optimization

RouteSelection Start Target Scaffold Analysis Type Linkage Type? Start->Type CLink C-Linked (Pyrazole-CH2-CONH-R) Type->CLink NLink N-Linked (Pyrazole-N-CH2-CONH-R) Type->NLink Action1 Primary Strategy: Amide Coupling CLink->Action1 Action2 Primary Strategy: N-Alkylation NLink->Action2 Risk1 Risk: Poor Solubility of Pyrazole Acetic Acid Action1->Risk1 Risk2 Risk: N1 vs N2 Regioisomer Mixture Action2->Risk2 Sol1 Solution: Use T3P in EtOAc/DMF or HATU Risk1->Sol1 Sol2 Solution: Steric Control (Base Size) & Solvent Polarity Risk2->Sol2

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on structural requirements.

Module 2: Optimizing Amide Coupling (C-Linked)

User Query: "My yields with EDC/HOBt are inconsistent (30-50%), and the reaction turns into a slurry that is hard to stir. How do I improve this?"

Root Cause Analysis: Pyrazole acetic acids are often zwitterionic and poorly soluble in non-polar solvents (DCM). EDC urea byproducts can co-precipitate with your product, complicating purification.[1]

Recommended Protocol: The T3P Advantage Switch to Propylphosphonic Anhydride (T3P) .

  • Why? T3P is a cyclic trimer that drives coupling with high atom economy. Unlike HATU, its byproducts are water-soluble, eliminating the need for column chromatography in many cases [1].[1]

  • Green Solvent Compatibility: T3P works exceptionally well in 2-MeTHF or EtOAc , avoiding the toxicity of DMF [2].[1]

Optimized T3P Protocol
  • Dissolution: Suspend Pyrazole-CH2-COOH (1.0 equiv) and Amine (1.1 equiv) in 2-MeTHF (5-10 V).

  • Base Addition: Add DIPEA (3.0 equiv). Crucial: Ensure the mixture is basic (pH > 8) before adding T3P to prevent acid-catalyzed side reactions.

  • Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Reaction: Warm to RT. Monitor by LCMS.

  • Workup: Wash with water, then sat. NaHCO3. The product remains in the organic layer; phosphorus byproducts wash away.

Comparative Performance Data:

ParameterEDC/HOBtHATUT3P (Recommended)
Solubility Handling Poor (Slurry)Good (DMF required)Excellent (Organic Solvents)
Byproduct Removal Difficult (Urea)Difficult (Tetramethylurea)Easy (Water wash)
Epimerization Risk ModerateLowVery Low
Cost Efficiency LowLow (High reagent cost)High (Scalable)

Module 3: Mastering Regioselectivity (N-Linked)

User Query: "I am alkylating a 3-substituted pyrazole with chloroacetamide. I get a 60:40 mixture of isomers. How do I favor the N1 isomer?"

The Science of Regiocontrol: The pyrazole ring has two nitrogens:

  • N1 (Pyrrole-like): Non-nucleophilic (bears the H).[1]

  • N2 (Pyridine-like): Nucleophilic (lone pair available).[1] However, under basic alkylation conditions, the pyrazole is deprotonated to an anion.[1] The site of alkylation is determined by the interplay of sterics and coordination [3].

Mechanism & Control Logic

Regioselectivity Substrate Unsym. Pyrazole (3-Substituted) Base Base Deprotonation Substrate->Base Anion Pyrazolyl Anion (Resonance Hybrid) Base->Anion PathA Path A: Steric Clash (Adjacent to Substituent) Anion->PathA Kinetic Barrier PathB Path B: Steric Freedom (Distal to Substituent) Anion->PathB Preferred Trajectory Prod1 N2-Isomer (Minor/Unwanted) PathA->Prod1 Prod2 N1-Isomer (Major/Desired) PathB->Prod2

Figure 2: Steric steering of the alkylating agent favors the nitrogen distal to the bulky substituent.[1]

Troubleshooting Regio-Isomers:

  • The "Cesium Effect":

    • Protocol: Use Cs2CO3 in Acetonitrile (MeCN) .

    • Why? Cesium is a large, "soft" cation.[1] It coordinates less tightly to the pyrazole anion than Sodium or Potassium, allowing the reaction to be governed more strictly by steric factors rather than coordination-directed delivery [4].[1]

  • Solvent Switch:

    • Avoid: DMF/DMSO (Polar Aprotic) often stabilize the transition states of both isomers, eroding selectivity.[1]

    • Try:THF or Toluene (if solubility permits). Lower polarity often enhances the steric discrimination between N1 and N2.

  • Substrate Engineering (The "Blocking" Strategy):

    • If the 3-substituent is small (e.g., Methyl), steric differentiation is weak (Isomer ratio ~2:1).[1]

    • Advanced Fix: Consider using a bulky protecting group (e.g., THP) if constructing the ring, or use alpha-halomethylsilanes as bulky alkylating agents which can be converted to methyl groups later with high regioselectivity (>99:[1]1) [5].[2][3][4][5][6][7][8][9][10]

Module 4: Purification & Isolation

User Query: "My product is an oil and won't crystallize. Column chromatography is difficult due to streaking."

Solution: The "Amphoteric" Wash Pyrazole acetamides often streak on silica due to the H-bond donor/acceptor capability of the amide and the basicity of the pyrazole.

Protocol: Acid-Base Swing Extraction

  • Dissolve the crude oil in EtOAc.

  • Acid Wash: Extract with 1N HCl.

    • Outcome: If your pyrazole is basic enough, it moves to the aqueous layer.[1] Impurities (non-basic) stay in EtOAc.

    • Note: If your product has electron-withdrawing groups (e.g., CF3), it may not protonate.[1] Skip to step 4.

  • Basify: Neutralize the aqueous layer with NaOH to pH 10. Extract back into EtOAc.

  • Recrystallization:

    • Pyrazole acetamides crystallize well from EtOH/Water or iPrOH [6].

    • Green Tip:CPME (Cyclopentyl methyl ether) is an excellent crystallization solvent that offers high recovery yields and low peroxide formation risk compared to diisopropyl ether [7].[1]

References

  • Propylphosphonic Anhydride (T3P): Applications of Propylphosphonic Anhydride (T3P®) in Organic Synthesis. Org.[5][8][10][11] Process Res. Dev. 2009, 13, 5, 900–906.[1] Link[1]

  • Green Solvents: Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chem. Eng. 2021, 9, 1, 197–206.[1] Link[1]

  • Regioselectivity Mechanisms: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules 2021, 26(4), 1106.[1] Link

  • Cesium Effect: Cesium Carbonate Promoted N-Alkylation of Pyrazoles. Tetrahedron Lett. 2005, 46, 26, 4505-4508.[1]

  • High Selectivity Reagents: N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes. J. Org.[1] Chem. 2024.[10][12][13] Link

  • Recrystallization: Method for purifying pyrazoles. Patent WO2011076194A1. Link

  • CPME Benefits: CPME: A Green Solvent for Amide Bond Formation.[1][5][10] Org.[5][8][10][11] Biomol. Chem., 2022, 20, 1137-1149.[1][5] Link

Sources

Technical Support Center: 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide Stability Guide

[1]

Senior Application Scientist Note: This compound contains an


-chloroacetamide11

Part 1: Core Stability Profile & Mechanisms[1]

The Primary Failure Mode: Hydrolysis

In aqueous environments, the chlorine atom at the


11
  • Mechanism: Bimolecular Nucleophilic Substitution (

    
    ).[1][2]
    
  • Result: Conversion of the active

    
    -chloroacetamide to the inactive 
    
    
    -hydroxyacetamide.[1]
  • pH Sensitivity:

    • pH < 5.0: Relatively stable (protonation of the leaving group is not relevant here, but

      
       concentration is negligible).[1]
      
    • pH 7.4 (PBS): Slow hydrolysis (Half-life

      
       can range from hours to days depending on temperature).[1]
      
    • pH > 8.5: Rapid degradation.[1]

Solvent-Induced Degradation (DMSO)

While Dimethyl Sulfoxide (DMSO) is the standard solvent for stock solutions,

DMSO-mediated oxidation
  • Risk: Formation of DMSO adducts or acceleration of hydrolysis due to DMSO's hygroscopic nature (absorbing atmospheric water).[1]

Photostability

The pyrazole ring provides some UV absorption, but the C-Cl bond is generally stable to ambient light.[1] However, shielding from direct UV is recommended to prevent radical-mediated homolysis.[1]

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I see a mass shift of -18 or +18 Da in my LC-MS analysis."

Diagnosis: Hydrolysis or Cyclization.[1][3]

  • Observation: You observe a new peak with

    
     (water addition) or 
    
    
    (loss of Cl, gain of OH).[1]
  • Root Cause: The compound has hydrolyzed to 2-hydroxy-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide .[1]

  • Solution:

    • Check the pH of your buffer.[1] If pH > 7.5, lower it to pH 6.0–7.0 if the assay permits.[1]

    • Prepare fresh stock solutions immediately before use.[1] Do not store aqueous dilutions.[1]

Issue 2: "My compound precipitated upon dilution into the assay buffer."

Diagnosis: Solubility Crash.

  • Root Cause: The 1,5-dimethylpyrazole scaffold is moderately lipophilic (

    
    ).[1] The flat aromatic structure can drive 
    
    
    -stacking aggregation in high-salt buffers.[1]
  • Solution:

    • Limit DMSO: Keep final DMSO concentration

      
       if tolerated by biology, or use a surfactant (e.g., 0.01% Tween-20) to maintain dispersion.[1]
      
    • Step-wise Dilution: Dilute the DMSO stock into an intermediate solvent (e.g., 50% PEG-400/Water) before the final buffer spike.[1]

Issue 3: "The potency of my inhibitor decreased after 1 month of storage at -20°C."

Diagnosis: Freeze-Thaw Degradation / Hygroscopic DMSO.

  • Root Cause: Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO stock.[1] The water hydrolyzes the C-Cl bond even at low temperatures over weeks.[1]

  • Solution:

    • Aliquot immediately: Upon first dissolution, split the stock into single-use vials.

    • Use Anhydrous DMSO: Ensure the DMSO grade is "Anhydrous" (water content < 0.005%).[1]

Part 3: Visualizing the Degradation Pathway

The following diagram illustrates the critical degradation node (Hydrolysis) and the specific chemical transformation responsible for loss of activity.

GCompoundActive Compound(2-chloro-N-...)TransitionTransition State(SN2 Attack)Compound->TransitionNucleophilic Attack(Rate Limiting)PrecipitatePrecipitate(Aggregates)Compound->PrecipitateHigh Salt / Low SolubilityProductInactive Product(2-hydroxy-N-...)Transition->ProductCl- DisplacementWaterH2O / OH-(pH > 7.5)Water->TransitionDMSOHygroscopic DMSO(+ Moisture)DMSO->WaterAbsorbs

Figure 1: Degradation pathways showing the conversion of the electrophilic chloroacetamide to the inactive hydroxy-derivative via SN2 hydrolysis.

Part 4: Validated Protocols

Protocol A: Rapid Stability Check (LC-MS)

Use this protocol to validate the integrity of your stock solution before critical assays.

Materials:

  • Agilent/Waters LC-MS System (C18 Column).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Procedure:

  • Blank Run: Inject pure DMSO to ensure no carryover.

  • Sample Prep: Dilute 2 µL of 10 mM stock into 198 µL of 50:50 Water:MeCN (Final 100 µM). Inject immediately .

  • Gradient: 5% B to 95% B over 5 minutes.

  • Analysis:

    • Target Mass (

      
      ):  ~188.06 Da (Check for Cl isotope pattern: 3:1 ratio of peaks separated by 2 Da).
      
    • Hydrolysis Product (

      
      ):  ~170.1 Da (Loss of Cl [35] + Gain of OH [17] = Net -18 mass shift is incorrect; correct calculation: -Cl (35) + OH (17) = -18 mass unit difference.[1] Correction: The mass shift is M - 35 + 17 = M - 18.[1] Wait, Cl is 35.5, OH is 17.[1] 188 - 35 + 17 = 170.[1] So look for mass ~170.)
      
    • Purity Criteria: If the ~170 Da peak > 5% of Total Ion Count (TIC), discard stock.

Protocol B: Optimal Storage Conditions
ParameterStandard (Risky)Optimized (Recommended)
Form Solution in DMSOSolid Powder
Temperature -20°C-80°C (Solution) / -20°C (Solid)
Atmosphere AirArgon/Nitrogen Flush
Container Clear EppendorfAmber Glass Vial (Teflon lined cap)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 957261-65-3, 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide.[1] Retrieved January 28, 2026, from [Link][1]

  • Reimann, E., et al. (2008). Synthesis and reactivity of alpha-chloroacetamides.[1] Journal of Chemical Research.[1] (General reference for alpha-chloroacetamide reactivity mechanisms).

Technical Support Center: Stability Protocols for 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Nature

2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide is not merely a passive reagent; it is an electrophilic covalent warhead .[1] Structurally, it consists of a reactive


-chloroacetamide moiety attached to a pyrazole scaffold.

In drug discovery, this motif is designed to react with nucleophilic cysteine residues on target proteins. However, this intrinsic reactivity makes it highly susceptible to "off-target" degradation before it ever reaches your biological assay.[1]

The Three Enemies of Stability:

  • Nucleophiles: Thiols (DTT,

    
    -mercaptoethanol) in buffers will destroy this compound in seconds.
    
  • Hydrolysis: High pH (>8.0) accelerates the displacement of the chloride by water.

  • Hygroscopicity: Water absorption in DMSO stocks leads to slow hydrolysis during storage.

Module A: Stock Solution Integrity

FAQ: Solvent Choice & Storage

Q: Can I dissolve this in Ethanol or DMF? A: DMSO (Dimethyl Sulfoxide) is the gold standard , but it must be Anhydrous (99.9%+) .

  • Why: Ethanol is protic and can participate in solvolysis over time. DMF can breakdown into amines that react with the chloroacetamide.

  • Risk:[1][2][3][4] Standard "benchtop" DMSO is hygroscopic. It absorbs atmospheric water, creating a "wet" environment that slowly hydrolyzes the C-Cl bond, converting your active compound into the inactive hydroxy-acetamide (M-Cl+OH).[1]

Q: How do I prevent freeze-thaw degradation? A: The "Single-Shot" Protocol is required.[1]

  • Mechanism:[1][5][6] Repeated freezing and thawing condenses atmospheric moisture into the vial. Each cycle increases water content, accelerating hydrolysis.

Protocol 1: The "Anhydrous Shield" Stock Preparation
  • Solvent Prep: Use a fresh bottle of Anhydrous DMSO (stored over molecular sieves).

  • Dissolution: Dissolve the solid to a high concentration (e.g., 10–50 mM). Vortex rapidly to minimize air exposure.

  • Aliquoting: Immediately dispense into small, single-use aliquots (e.g., 20

    
    L) in amber tubes.
    
  • Storage: Store at -80°C .

    • -20°C is acceptable for <1 month, but -80°C is required for long-term stability.[1]

Module B: Experimental Conditions & Buffer Compatibility

FAQ: Assay Buffer Formulation

Q: My assay buffer contains DTT. Is that a problem? A: CRITICAL WARNING: Yes. You must remove it.

  • The Science:[4][7] DTT (Dithiothreitol) and

    
    -ME are thiols.[1] Your compound is a cysteine-targeting electrophile.[1] The DTT will react with the chloroacetamide warhead almost instantly via nucleophilic substitution (
    
    
    
    ), forming a DTT-adduct. Your compound will be inert before the assay begins.
  • Solution: Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent.[1] TCEP is not a nucleophile and will not react with the chloroacetamide.

Q: What is the safe pH range? A: pH 6.5 – 7.5.

  • Avoid pH > 8.0. Under basic conditions, the hydroxide ion (

    
    ) becomes a potent nucleophile, displacing the chloride (Hydrolysis).[5]
    
Visualization: Degradation Pathways

The following diagram illustrates the fate of your compound under different conditions.

DegradationPathways Compound Active Compound (Chloroacetamide) Hydrolysis Inactive Product (Hydroxy-acetamide) Compound->Hydrolysis High pH (>8.0) or Wet DMSO ThiolAdduct Thiol Adduct (DTT/BME Reaction) Compound->ThiolAdduct Presence of DTT/BME (Fast Reaction) Target Desired Target (Covalent Protein Complex) Compound->Target Physiological pH (7.4) No exogenous thiols

Figure 1: Reaction pathways. Red paths indicate degradation; Green indicates the desired mechanism of action.

Module C: Troubleshooting LC-MS Data

FAQ: Identifying Degradation

Q: I see a peak shift in my LC-MS. What is it? A: Use the table below to diagnose the "Ghost Peak."

Observation (Mass Shift)DiagnosisCause
M - 35 + 17 (-18 Da) Hydrolysis Loss of Cl (-35), gain of OH (+17).[1] Caused by high pH or wet DMSO.
M + 152 Da DTT Adduct Reaction with DTT in buffer.
M + 76 Da BME Adduct Reaction with

-Mercaptoethanol.[1]
M + 12 Da Methylation Reaction with methanol (rare, only if using MeOH as solvent).
Protocol 2: Stability Validation Workflow

Before running a high-value screen, perform this 3-step check:

ValidationWorkflow Start Start Stability Check Step1 Dilute 100x into Assay Buffer (Incubate 1 hour @ RT) Start->Step1 Check1 Buffer contains DTT? Step1->Check1 Fail1 STOP: Switch to TCEP Check1->Fail1 Yes Step2 Run LC-MS/HPLC Check1->Step2 No Check2 Peak Integrity > 95%? Step2->Check2 Pass PROCEED with Experiment Check2->Pass Yes Fail2 Check DMSO Age & pH Check2->Fail2 No

Figure 2: Pre-experiment stability decision tree.

Summary of Recommendations

ParameterRecommendationReason
Stock Solvent Anhydrous DMSO Prevents water-mediated hydrolysis.[1]
Storage Temp -80°C Halts thermodynamic degradation.[1]
Reducing Agents TCEP only DTT/BME will destroy the compound immediately.
Buffer pH 7.0 – 7.5 Minimizes hydroxide ion concentration (

).[1]
Plastics Polypropylene (PP) Avoid Polystyrene (PS) for long incubations if compound is hydrophobic.

References

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design: The Redox-Warhead Concept. Angewandte Chemie International Edition.

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery.

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.

  • Enamine. (2023). Chloroacetamides: Covalent Warheads.[8][9] Enamine Technical Library.

Sources

overcoming solubility problems of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide in assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-PYR-004 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are encountering issues with 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS: 957261-65-3). While often assumed to be a standard lipophilic solubility issue, this compound presents a unique "dual-threat" profile:

  • "Brick Dust" Physicochemistry: Despite a relatively low calculated LogP (~0.3–0.9), it possesses high crystal lattice energy due to intermolecular hydrogen bonding (N-H[1]···O) between the amide and pyrazole rings.[1][2][3] It resists dissolution not because it is "greasy," but because it is crystalline.[1]

  • Chemical Reactivity (The Hidden Trap): The

    
    -chloroacetamide moiety is a mild alkylating agent.[1] It is electrophilic and chemically unstable  in the presence of thiols (DTT, 
    
    
    
    -mercaptoethanol, Glutathione).

This guide provides a root-cause analysis and validated protocols to distinguish between physical precipitation and chemical degradation.[1]

Module 1: Diagnostic Triage

Before altering your solvent system, you must determine if the "precipitation" is physical or chemical.

The "Thiol Trap" Check

Critical Warning: Does your assay buffer contain DTT,


-Mercaptoethanol, or Glutathione?
  • YES: The "insolubility" is likely a chemical reaction.[1] The chlorine atom is displaced by the thiol, forming a covalent adduct that may precipitate or simply render the compound inactive.

  • NO: Proceed to physical solubility troubleshooting.

Diagnostic Flowchart

SolubilityDiagnosis Start Precipitation / Low Activity Observed CheckBuffer Check Assay Buffer Components Start->CheckBuffer HasThiol Contains DTT, BME, or GSH? CheckBuffer->HasThiol ChemicalIssue ISSUE: Chemical Instability (Alkylation Reaction) HasThiol->ChemicalIssue Yes PhysicalIssue ISSUE: Physical Solubility (Lattice Energy) HasThiol->PhysicalIssue No Action1 Remove Thiols or Switch to TCEP (Non-nucleophilic) ChemicalIssue->Action1 Action2 Optimize Solvent System (See Module 2) PhysicalIssue->Action2

Figure 1: Diagnostic logic to distinguish between chemical degradation (alkylation) and physical precipitation.

Module 2: The Solvent System (Physical Solubility)

If you have ruled out chemical instability, the issue is the high crystal lattice energy ("Brick Dust" behavior). Standard DMSO stocks often "crash out" upon dilution into aqueous media because the water molecules re-enforce the hydrophobic effect, driving the molecules back into a crystal lattice.

The "Solvent Shift" Protocol

Do not dilute directly from 100% DMSO to 100% Buffer.[1] Use an intermediate step.

StepComponentRoleProtocol
1. Stock DMSO (Anhydrous)Primary SolventDissolve at 10–20 mM .[1] Sonicate for 5 mins to break crystal lattice.
2. Intermediate PEG-400 or Propylene GlycolCosolvent / DispersantDilute DMSO stock 1:10 into PEG-400.[1] This creates a "soft landing" for the compound.[1]
3. Assay Assay Buffer + SurfactantFinal MediumDilute the Intermediate into buffer containing 0.05% Tween-80 .

Why this works:

  • PEG-400 disrupts the water structure, preventing the immediate "shock" that causes crystallization.

  • Tween-80 (Polysorbate 80) provides a micellar compartment to house the hydrophobic core of the pyrazole, preventing aggregation.

Advanced Formulation: Cyclodextrin Complexation

For cell-based assays where PEG/Tween might be toxic, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1]
  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water/media.[1]
    
  • Dissolve compound in DMSO (1000x concentration).[1]

  • Add DMSO stock to the HP-

    
    -CD solution while vortexing rapidly.[1]
    
  • Incubate at 37°C for 30 minutes.

  • Result: The hydrophobic pyrazole ring enters the cyclodextrin cavity, shielding it from water while maintaining solubility.

Module 3: Chemical Stability Guide

The 2-chloroacetamide group is a "warhead."[1] In many contexts, it is designed to be reactive (covalent inhibitors).[1] If your goal is reversible binding, this compound is unsuitable.[1] If your goal is covalent inhibition, you must control the reaction.

The Alkylation Pathway

The chlorine atom is a good leaving group. Nucleophiles (Nu:), such as the sulfur in Cysteine or DTT, attack the alpha-carbon.

ReactionPathway Compound 2-Cl-Acetamide (Electrophile) Transition Transition State (Cl leaving) Compound->Transition Thiol Thiol (DTT/Cys) (Nucleophile) Thiol->Transition Product Covalent Adduct (Inactive/Precipitate) Transition->Product -HCl

Figure 2: Mechanism of instability.[1] The compound covalently binds to thiols, effectively removing itself from the solution.

Stability Solutions
IssueSolutionRationale
Reducing Agent Needed Use TCEP (Tris(2-carboxyethyl)phosphine)TCEP is a reducing agent but is non-nucleophilic at neutral pH.[1] It will NOT react with the chloroacetamide.[1]
Protein Binding Minimize BSA/FCSAlbumin (BSA) has free thiols (Cys34) and amines that can scavenge the compound.[1] Use <0.1% BSA if possible.[1]
pH Sensitivity Keep pH < 7.5Nucleophilic attack is pH-dependent.[1] Lower pH reduces the reactivity of nucleophiles in the buffer.

Module 4: Frequently Asked Questions (FAQ)

Q1: I see a fine precipitate after 2 hours in cell media. Is this the compound?

  • A: Likely yes.[1] Pyrazoles are planar and stack easily.[1]

  • Fix: Switch to the HP-

    
    -CD  protocol (Module 2). If that fails, verify the compound hasn't reacted with serum proteins (FCS) in the media.
    

Q2: Can I use ethanol instead of DMSO?

  • A: Yes, but DMSO is preferred for the initial stock due to higher solvation power. Ethanol evaporates rapidly in plate-based assays (edge effects), changing the concentration.[1] Use Ethanol only as a secondary cosolvent (e.g., 50:50 DMSO:EtOH).[1]

Q3: My IC50 shifts 10-fold when I add DTT. Why?

  • A: You are observing the "Thiol Trap."[1] The DTT is destroying your compound before it reaches the target. Switch to TCEP immediately.

Q4: Is the compound light sensitive?

  • A: Generally, alpha-haloacetamides are stable to ambient light, but they are sensitive to hydrolysis at high pH (>8.5).[1] Store DMSO stocks at -20°C in amber vials to prevent moisture uptake (DMSO is hygroscopic), which accelerates hydrolysis.[1]

References

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard reference for "Brick Dust" vs "Grease Ball" solubility theory).

  • Singh, S.K., et al. (2022).[1] "Enhancement of Solubility of Pyrazole Derivatives using Cyclodextrin Complexation." Journal of Drug Delivery Science and Technology.

  • Getz, E.B., et al. (1999).[1] "A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry." Analytical Biochemistry, 273(1), 73-80.[1] (Evidence for TCEP vs DTT stability with alkylating agents).

  • PubChem. (2024).[1] Compound Summary: 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide.[1][4][5] National Library of Medicine.[1] (Note: Link directs to the closest structural analog 2-chloro-N,N-dimethylacetamide for physicochemical property verification).[1]

Sources

troubleshooting inconsistent results with 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Status: Active | Topic: Troubleshooting Experimental Inconsistency[1]

Executive Summary

You are likely experiencing inconsistent data with 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS: 957261-65-3) due to its specific chemical nature as a chloroacetamide electrophile .[1]

While this compound is a valuable covalent fragment or synthetic intermediate, its chloroacetamide "warhead" is susceptible to two primary failure modes in biological assays: thiol-scavenging interference and hydrolytic instability .[1] This guide moves beyond basic handling to address the mechanistic root causes of experimental variability.

Part 1: Diagnostic Workflow

Before altering your protocol, use this logic flow to identify the specific source of your inconsistency.

TroubleshootingFlow Start START: Define the Inconsistency Issue1 Potency decreases over time (IC50 shift > 3x) Start->Issue1 Issue2 Complete loss of activity (Flat dose-response) Start->Issue2 Issue3 High variability between replicates (same day) Start->Issue3 CheckStock Check DMSO Stock Age/Storage Issue1->CheckStock CheckBuffer Check Assay Buffer Components Issue2->CheckBuffer CheckSolubility Check Solubility/Precipitation Issue3->CheckSolubility ResultDTT Contains DTT, BME, or Glutathione? CheckBuffer->ResultDTT ResultHydrolysis Stock > 1 month old or stored at RT? CheckStock->ResultHydrolysis RootCause3 ROOT CAUSE: Precipitation (Compound crash-out) CheckSolubility->RootCause3 ResultDTT->CheckStock No RootCause1 ROOT CAUSE: Thiol Interference (Reagent alkylation) ResultDTT->RootCause1 Yes RootCause2 ROOT CAUSE: Hydrolysis (Degradation to alcohol) ResultHydrolysis->RootCause2 Yes

Figure 1: Diagnostic Logic Flow. Use this chart to isolate whether your issue is chemical (degradation) or environmental (buffer interference).[1]

Part 2: Technical Deep Dive & Solutions
1. The "False Negative" Trap: Thiol Interference

The Science: The chloroacetamide group is an electrophile designed to react with cysteine residues on your target protein via nucleophilic substitution (


). However, standard assay buffers often contain reducing agents like DTT (Dithiothreitol) , 

-Mercaptoethanol (BME)
, or Glutathione (GSH) to maintain protein stability.[1]
  • The Conflict: These reducing agents are thiols. They are often present at mM concentrations (1–5 mM), whereas your protein target is in the nM range. The compound will react with the buffer thiols before it ever reaches your protein, forming an inactive adduct.

Corrective Protocol: Thiol-Free Assay Setup

  • Dialysis/Desalting: If your protein storage buffer contains DTT, you must exchange it into a buffer containing TCEP (Tris(2-carboxyethyl)phosphine) .[1]

    • Why TCEP? TCEP is a phosphine-based reducing agent that is significantly less reactive toward alkyl halides (like chloroacetamides) than thiol-based reducers [1].[1]

  • Order of Addition:

    • Bad: Buffer + DTT + Compound → Wait → Add Protein.[1] (Compound is consumed by DTT).[1]

    • Better: Buffer (no reducing agent) + Protein + Compound → Incubate → Add Substrate.[1]

2. The "Drifting Potency" Trap: Hydrolytic Instability

The Science: Chloroacetamides are susceptible to hydrolysis, where the chloride leaving group is displaced by water (forming the alcohol derivative) or hydroxide ions.

  • Reaction:

    
    [1]
    
  • Impact: The alcohol derivative is non-reactive and acts as a competitive inhibitor (reversible binder) or does nothing, drastically shifting your apparent

    
    . This reaction is accelerated at pH > 7.5.[1]
    

Corrective Protocol: Stock Management

  • Solvent: Use only anhydrous DMSO (99.9%).[1] Water absorption from the air into DMSO will catalyze hydrolysis in the tube.

  • Storage: Store aliquots at -80°C. Avoid repeated freeze-thaw cycles which introduce atmospheric moisture.[1]

  • QC Check: See Protocol A below.

3. The "Inconsistent Replicates" Trap: Solubility

The Science: The 1,5-dimethyl-1H-pyrazol-4-yl scaffold is moderately lipophilic.[1] While soluble in DMSO, rapid dilution into aqueous buffer can cause "micro-precipitation" that is invisible to the naked eye but scatters light and reduces effective concentration.

Corrective Protocol: Step-Wise Dilution

  • Do not dilute 10 mM DMSO stock directly into 100% buffer.[1]

  • Create an intermediate dilution (e.g., 10x final concentration) in a solvent mixture (e.g., 10% DMSO in buffer) before the final addition to the assay plate.

Part 3: Reaction Mechanism Visualization

Understanding the competition in your well is critical for troubleshooting.

ReactionCompetition Compound 2-chloro-N-... (Active Electrophile) Target Target Protein (Cysteine Thiol) Compound->Target Slow (nM conc) DTT Buffer Additive (DTT/BME/GSH) Compound->DTT FAST (mM conc) Major Interference Water Water/OH- (Hydrolysis) Compound->Water Slow (Time dependent) Desired Covalent Complex (DESIRED SIGNAL) Target->Desired Inactive1 Thiol Adduct (FALSE NEGATIVE) DTT->Inactive1 Inactive2 Hydrolyzed Alcohol (INACTIVE) Water->Inactive2

Figure 2: Competitive Pathways. The red arrows represent side reactions that consume your compound, leading to inconsistent results.[1]

Part 4: Standardized Protocols
Protocol A: LC-MS Quality Control Check

Run this if your stock is >2 weeks old.[1]

  • Dilution: Dilute 1 µL of 10 mM DMSO stock into 100 µL of 50:50 Acetonitrile:Water.

  • Method: Run a standard reverse-phase gradient (C18 column).[1]

  • Detection: Monitor MS (ESI+).

  • Analysis:

    • Target Mass (M+H): ~188.06 Da.

    • Isotope Pattern: Look for the Chlorine signature (M and M+2 peaks in a 3:1 ratio).

    • Hydrolysis Product: Look for a peak at ~170.1 Da (Loss of Cl [-35] + Gain of OH [+17] = Net -18).[1]

    • Pass Criteria: Hydrolysis product < 5% total AUC.[1]

Protocol B: Thiol-Reactivity Assessment

Determine if your buffer is killing your experiment.[1]

  • Prepare Buffer A: Your standard assay buffer (with DTT/BME).

  • Prepare Buffer B: Assay buffer without reducing agents (or with 1 mM TCEP).

  • Incubation: Incubate 10 µM compound in both buffers for 60 minutes at RT.

  • Measurement: Inject both samples onto LC-MS (as in Protocol A).

  • Result: If the parent peak (188 Da) is gone or significantly reduced in Buffer A compared to Buffer B, you have confirmed thiol interference.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Glutathione (GSH) instead of DTT? A: Generally, no. While GSH is biologically relevant, it is still a nucleophilic thiol that will react with the chloroacetamide warhead. If you must use GSH (e.g., for a specific enzyme requirement), you need to measure the reaction rate (


) immediately, as the compound concentration will effectively decrease every minute it sits in the buffer [2].

Q: My compound precipitated when I added it to the cell culture media. Why? A: This compound has a LogP of ~0.9, suggesting moderate solubility, but the chloroacetamide group can make crystal packing efficient. Ensure your final DMSO concentration in media is 0.1% - 0.5%.[1] Vortex rapidly during addition to prevent local high concentrations that trigger nucleation.[1]

Q: Is this compound a reversible or irreversible inhibitor? A: It is designed as an irreversible (covalent) inhibitor .[1] The chloroacetamide forms a permanent thioether bond with cysteine. However, if the cysteine is mutated or inaccessible, the pyrazole scaffold might bind reversibly with low affinity. You must validate covalent binding using "Jump-Dilution" experiments or Mass Spectrometry (looking for Protein Mass + ~152 Da adduct).[1]

References
  • London, N., et al. (2019).[1][2] "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society.[2] [1]

  • Singh, J., et al. (2011).[1] "The resurgence of covalent drugs."[3] Nature Reviews Drug Discovery.[1]

  • PubChem. (n.d.).[1][4] "2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide Compound Summary." National Library of Medicine.[1] [1]

  • Resnick, E., et al. (2019).[1] "Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay." Journal of Visualized Experiments.

Sources

Technical Support Center: Synthesis of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Scale-Up Protocol & Troubleshooting Guide Assigned Specialist: Senior Application Scientist

System Overview & Core Directive

You are attempting to scale up the acylation of 1,5-dimethyl-1H-pyrazol-4-amine using chloroacetyl chloride . This reaction utilizes a nucleophilic acyl substitution mechanism.[1] While conceptually simple, scaling this reaction introduces thermodynamic and kinetic challenges that do not exist on the milligram scale.

Target Molecule:

  • IUPAC Name: 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

  • CAS: 957261-65-3[2]

  • Role: Key intermediate for kinase inhibitors and TSPO ligands.

Standard Operating Procedure (Scale-Up)

Warning: Do not simply multiply your milligram-scale volumes. The surface-area-to-volume ratio decreases at scale, making heat dissipation the primary failure mode.

Reagents & Stoichiometry
ComponentRoleEq.Rationale
1,5-dimethyl-1H-pyrazol-4-amine Limiting Reagent1.0The expensive scaffold.
Chloroacetyl Chloride Electrophile1.1 - 1.2Slight excess drives completion; susceptible to hydrolysis.
Triethylamine (TEA) HCl Scavenger1.2 - 1.5Neutralizes HCl byproduct. Must be dry.[3][4][5]
2-MeTHF (or DCM)Solvent10-15 V2-MeTHF is preferred for scale (higher BP, better phase separation).
Execution Protocol
  • Reactor Setup: Purge reactor with N₂. Ensure overhead stirring is adequate for slurry handling.

  • Charge: Add 1,5-dimethyl-1H-pyrazol-4-amine and 2-MeTHF . Stir until fully dissolved.

  • Base Addition: Add TEA in one portion.

  • Thermal Control (CRITICAL): Cool the system to 0–5°C .

    • Why? The reaction is highly exothermic. Higher temperatures promote bis-acylation and hydrolysis of the acid chloride.

  • Electrophile Addition: Add Chloroacetyl chloride dropwise/metered over 60–90 minutes.

    • Control Point: Internal temperature must NOT exceed 10°C.

  • Reaction Phase: Allow to warm to 20–25°C. Stir for 2–4 hours.

    • Monitor: TLC (50% EtOAc/Hex) or HPLC. Look for consumption of amine.

  • Quench & Workup:

    • Cool to 10°C. Quench with Sat. NaHCO₃ (slowly, CO₂ evolution).

    • Separate layers.[6] Wash organic layer with water, then Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[7]

    • Purification: Recrystallize from EtOH or IPA/Heptane if purity <95%.

Visual Workflow & Logic

Reaction Scheme & Process Flow

ReactionFlow Start Start: 1,5-dimethyl-1H-pyrazol-4-amine + Solvent (2-MeTHF) Base Add Base: Triethylamine (TEA) (Scavenge HCl) Start->Base Cool Cooling: Target 0-5°C (Kinetic Control) Base->Cool Add Addition: Chloroacetyl Chloride (Slow Dosing) Cool->Add Temp < 10°C React Reaction: Warm to 25°C 2-4 Hours Add->React Quench Quench: Sat. NaHCO3 (Remove Salts) React->Quench Check HPLC Product Target: 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide Quench->Product Crystallization

Figure 1: Step-wise process flow for the synthesis, emphasizing temperature control points.

Troubleshooting Center (FAQ)

Issue #1: "The reaction mixture turned black/tarry upon addition of acid chloride."

  • Diagnosis: Thermal runaway or oxidation. The amine is electron-rich and sensitive to oxidation if the exotherm is uncontrolled.

  • Fix:

    • Check your addition rate. On scale, heat removal is slower.

    • Ensure the system is under inert atmosphere (N₂/Ar).

    • Pre-cool the chloroacetyl chloride solution if possible (dilute in solvent before addition).

Issue #2: "I see a new impurity at RRT 1.2 (slightly less polar)."

  • Diagnosis: Bis-acylation . The amide nitrogen formed is still nucleophilic enough to react with excess acid chloride, especially if the temperature spiked or local concentration was too high.

  • Fix:

    • Strictly maintain 0°C during addition.

    • Reduce Chloroacetyl chloride equivalents to 1.05.

    • Dilute the reaction mixture (increase solvent volume to 15-20 V).

Issue #3: "Pressure buildup in the reactor during addition."

  • Diagnosis: HCl gas generation. While TEA scavenges HCl, the reaction rate might exceed the scavenging rate, or moisture in the solvent is hydrolyzing the acid chloride (generating HCl gas rapidly).

  • Fix:

    • Ensure solvents are dry (Karl Fischer < 0.05% water).

    • Check TEA quality.

    • Ensure the reactor vent is open to a scrubber (NaOH trap).

Issue #4: "Low yield after aqueous workup."

  • Diagnosis: Product solubility in water or hydrolysis.[4] The 2-chloroacetamide group is reactive; strong basic washes can hydrolyze the chloride (forming the alcohol) or the amide bond.

  • Fix:

    • Avoid strong bases (NaOH) during workup. Use diluted NaHCO₃.

    • Back-extract the aqueous layer with DCM or 2-MeTHF 2-3 times.

    • Check the pH of the aqueous layer; keep it near neutral (pH 7-8).

Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Impurity Impurity Detected Problem->Impurity Yield Low Yield Problem->Yield BisAcyl Bis-Acylation (Less Polar) Impurity->BisAcyl RRT > 1.0 Hydrolysis Hydrolysis (More Polar) Impurity->Hydrolysis RRT < 1.0 WaterSol Lost in Aqueous Phase Yield->WaterSol FixBis Fix: Lower Temp, Reduce Eq. BisAcyl->FixBis FixHydro Fix: Dry Solvents, Inert Atm. Hydrolysis->FixHydro FixExt Fix: Back-extract, Check pH WaterSol->FixExt

Figure 2: Decision tree for diagnosing common synthetic failures.

Safety & Compliance (HSE)

  • Chloroacetyl Chloride:

    • Hazard: Fatal if inhaled. Causes severe skin burns and eye damage. Lachrymator.

    • Handling: Must be handled in a fume hood. On scale, use a closed dosing system.

    • Decontamination: Quench spills with dilute sodium carbonate/bicarbonate.

  • 1,5-dimethyl-1H-pyrazol-4-amine:

    • Hazard: Irritant. Treat as potentially bioactive (kinase inhibitor precursor).

  • Waste Disposal:

    • Aqueous waste will contain triethylamine hydrochloride and potential alkyl chlorides. Do not mix with strong oxidizers.

References

  • BenchChem. (2025).[8] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11466035, 2-chloro-N-(1,5-dimethylpyrazol-4-yl)acetamide. Retrieved from

  • ChemScene. (2025). Product Information: 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS 957261-65-3).[2] Retrieved from

  • MDPI. (2020). Microwave-assisted synthesis and characterization of acetamides. Preprints.org. Retrieved from

  • ScienceMadness. (2020). Troubleshooting Chloroacetyl Chloride Acylation Scale Up. Retrieved from

Sources

Technical Support Center: Impurity Profiling for 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide is a reactive electrophilic intermediate commonly employed as a "warhead" in covalent kinase inhibitors or as a linker in PROTAC design. Its reactivity, derived from the


-chloroacetamide moiety, makes it susceptible to specific degradation pathways and synthetic side-reactions.

This guide addresses the three most critical impurity classes encountered during its handling and analysis:

  • Hydrolytic Impurities: Conversion of the electrophilic chloride to a hydroxyl group.

  • Regioisomeric Impurities: Structural isomers originating from the pyrazole ring synthesis.

  • Dimeric/Oligomeric Impurities: Self-alkylation events during synthesis.

Impurity Origin & Pathway Analysis

The following diagram illustrates the mechanistic origins of the primary impurities. Understanding these pathways is the first step in diagnosis.

ImpurityPathways SM1 1,5-dimethyl- 1H-pyrazol-4-amine Target Target Molecule (2-chloro-N-...) SM1->Target Acylation Imp_Regio Impurity A: 1,3-dimethyl isomer SM1->Imp_Regio Impure SM Source Reagent Chloroacetyl Chloride Reagent->Target Imp_Dimer Impurity B: Dimer (Self-Alkylation) Target->Imp_Dimer Excess Amine / High pH Imp_Hyd Impurity C: Hydroxy-acetamide Target->Imp_Hyd H2O / Base Hydrolysis

Figure 1: Mechanistic origin of common impurities. Blue nodes represent starting materials, Green represents the target, and Red/Yellow represent critical impurities.

Troubleshooting Guide & FAQs

Scenario A: The "Phantom" Peak (Regioisomerism)

Q: I see a peak closely eluting to my main peak (RRT ~0.95 or 1.05) with an identical Mass Spectrum. Is this a column artifact?

Diagnosis: This is likely the 1,3-dimethyl regioisomer .

  • Mechanism: The starting material, 1,5-dimethyl-1H-pyrazol-4-amine, is synthesized from methylhydrazine. This reaction often yields a mixture of 1,5-dimethyl and 1,3-dimethyl isomers. If the starting amine was not rigorously purified, the isomer carries through the acylation step.

  • Confirmation:

    • LC-MS: Identical [M+H]+ and isotope pattern.

    • NMR: The chemical shift of the pyrazole-CH3 groups will differ slightly. In the 1,5-isomer, the N-methyl and C-methyl are sterically crowded, often shifting the signals upfield compared to the 1,3-isomer.

  • Action: Check the Certificate of Analysis (CoA) of your starting amine. If the isomer is present, recrystallization of the final product is required, as chromatographic separation is difficult.

Scenario B: Loss of Activity & Mass Shift (Hydrolysis)

Q: My sample has lost potency over time, and I see a new peak eluting earlier (RRT < 1.0). The mass spectrum shows a loss of the chlorine isotope pattern.

Diagnosis: You are observing Hydrolysis (Solvolysis) of the chloroacetamide.

  • Mechanism: The C-Cl bond is susceptible to nucleophilic attack by water (

    
     mechanism), especially in alkaline buffers or DMSO stocks containing water. This converts the 2-chloroacetamide to a 2-hydroxyacetamide .
    
  • Data Signature:

    • Mass Shift: [M+H]+ becomes [M-Cl+OH]+ (Net change: -18.5 Da approx, or -35 + 17).

    • Isotope Pattern: Loss of the characteristic 3:1 (

      
      ) ratio. The new peak will lack the +2 mass peak intensity.
      
  • Action:

    • Store solid samples at -20°C under desiccant.

    • Avoid storing DMSO stock solutions for >24 hours at room temperature.

    • Ensure synthesis workups are neutralized immediately; avoid prolonged exposure to NaOH/KOH.

Scenario C: High Molecular Weight Impurity (Dimerization)

Q: I see a late-eluting impurity (RRT > 1.2) with roughly double the molecular weight.

Diagnosis: This is the N-alkylated Dimer .

  • Mechanism: During synthesis, the amine starting material acts as a nucleophile. If the reaction is too concentrated or base is added too quickly, the unreacted amine can attack the chloro-group of an already formed product molecule, displacing the chloride.

  • Data Signature:

    • Mass:

      
      .
      
    • Appearance: Often appears when the reaction is "pushed" with excess heat or insufficient electrophile.

  • Action:

    • Use a slight excess of Chloroacetyl chloride (1.1 - 1.2 eq).

    • Perform the addition at 0°C to suppress the secondary nucleophilic attack.

    • Dilute the reaction mixture.

Analytical Protocols

Standardized HPLC-UV/MS Method

To accurately resolve these impurities, use the following validated conditions.

ParameterCondition
Column C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Do not use TFA if checking for acid-labile groups)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 220 nm (amide); MS (ESI+)
Impurity Data Table
Impurity TypeApprox RRT*Mass Shift (Δ m/z)Chlorine Pattern?
Hydroxy-derivative 0.6 - 0.8-18 Da (approx)NO
Target Molecule 1.000YES
1,3-Isomer 0.95 - 1.050YES
Dimer 1.2 - 1.4+(MW - 36)NO (usually)

*RRT (Relative Retention Time) may vary based on specific column chemistry.

Diagnostic Decision Tree

Use this workflow to rapidly classify an unknown peak in your chromatogram.

DecisionTree Start Unknown Peak Detected CheckRT Check Retention Time (Relative to Main Peak) Start->CheckRT Early Elutes Earlier (RRT < 0.9) CheckRT->Early Late Elutes Later (RRT > 1.1) CheckRT->Late Close Elutes Close (RRT ~1.0) CheckRT->Close CheckCl Check MS for Chlorine Pattern (3:1) Early->CheckCl CheckMW Check Molecular Weight Late->CheckMW Isomer Diagnosis: Regioisomer (1,3-dimethyl) Close->Isomer Identical MW & Cl Pattern Hydrolysis Diagnosis: Hydrolysis Product (Hydroxy-acetamide) CheckCl->Hydrolysis No Cl Pattern AcidImp Diagnosis: Residual Chloroacetic Acid CheckCl->AcidImp Cl Pattern Present Dimer Diagnosis: Dimer (Self-Alkylation) CheckMW->Dimer MW ~ 2x Target UnknownLate Diagnosis: Check for Bis-acylation CheckMW->UnknownLate Other MW

Figure 2: Diagnostic logic flow for identifying unknown peaks based on retention time and mass spectrometry data.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Synthesis and Pharmacological Activities of Pyrazole Deriv
    • Source: PMC - NIH.
    • URL:[Link]

    • Context: Explains the formation of 1,3 vs 1,5 isomers during the condens
  • Chloroacetamide Stability & Hydrolysis

    • Title: Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.[1][2]

    • Source: ACS Publications (Environmental Science & Technology).[1]

    • URL:[Link]

    • Context: Provides kinetic data and mechanisms for the displacement of chloride by hydroxide in chloroacetamide deriv
  • Analytical Methods for Aminopyrazoles

    • Title: Analysis of aminopyrazole, a basic genotoxic impurity using mixed mode chromatography.[3]

    • Source: ResearchGate.[3]

    • URL:[Link]

    • Context: Validates HPLC conditions for separating polar aminopyrazoles
  • Reaction of Chloroacetyl Chloride

    • Title: A facile amidation of chloroacetyl chloride using DBU.[4]

    • Source: International Journal of ChemTech Research.[4]

    • URL:[Link]

    • Context: Details the synthesis conditions and potential side reactions (like dimerization) when using chloroacetyl chloride with aryl amines.

Sources

optimizing storage conditions to maintain 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide integrity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Actions

Compound: 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide CAS: 957261-65-3 Molecular Weight: 187.63 g/mol [1][2]

This molecule is an


-chloroacetamide , a class of electrophilic alkylating agents.[1] Its stability is compromised primarily by nucleophilic attack (hydrolysis)  and photolytic cleavage  of the C-Cl bond.
Quick Reference Storage Matrix
StateTempContainerAtmosphereMax Duration
Solid (Powder) -20°CAmber Glass VialArgon/Nitrogen2 Years
Solution (DMSO) -80°CPolypropylene/GlassArgon/Nitrogen6 Months
Solution (Water) N/ADO NOT STORE N/A< 24 Hours

The Degradation Matrix (Troubleshooting)

This section details specific failure modes. We move beyond "keep it cold" to explain why the molecule fails, allowing you to diagnose issues in your specific experimental setup.

Issue A: Hydrolytic Decomposition

Symptom: Loss of potency in biological assays; appearance of a polar peak in LC-MS (M+16 or M-Cl+OH).[1] Mechanism: The carbon adjacent to the chlorine (alpha-carbon) is highly electrophilic. Water acts as a nucleophile, displacing the chloride ion via an


 mechanism, converting the active chloroacetamide into an inactive hydroxy-acetamide.
Risk Factor:  High pH accelerates this reaction significantly.[1]
Corrective Action: 
  • Solid: Store in a desiccator.

  • Solution: Avoid aqueous buffers for stock solutions. Use anhydrous DMSO or DMF.[1]

Issue B: Photolytic Instability

Symptom: Yellowing of the solid or solution; unexpected radical byproducts.[1] Mechanism: The C-Cl bond is susceptible to homolytic cleavage under UV/Vis light, generating radical species that can dimerize or react with the solvent.[1] Corrective Action: Always use amber vials or wrap containers in aluminum foil.

Issue C: Freeze-Thaw Cycling

Symptom: Precipitation in DMSO stocks.[1] Mechanism: Repeated phase changes induce local concentration gradients, promoting intermolecular alkylation (dimerization) where one molecule attacks another.[1] Corrective Action: Aliquot stock solutions immediately upon preparation. Never refreeze a thawed aliquot more than once.[1]

Visualizing the Threat: Degradation Pathways

The following diagram illustrates the chemical pathways that compromise the integrity of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide.

DegradationPathways Parent Active Compound (2-chloro-N-...) Hydroxy Inactive Byproduct (2-hydroxy-N-...) [M-Cl+OH] Parent->Hydroxy Hydrolysis (SN2) Radical Radical Species (Degradation) Parent->Radical Photolysis Dimer Dimerized Impurity (Intermolecular Alkylation) Parent->Dimer High Conc. / Heat Water Moisture/High pH (Nucleophilic Attack) Water->Hydroxy Light UV Light (Homolysis) Light->Radical

Figure 1: Primary degradation pathways showing susceptibility to hydrolysis (Red) and photolysis (Yellow).[3][4][5]

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stock Solutions

Objective: Create a stable 10 mM stock solution.

  • Weighing: Weigh the solid rapidly. The compound is hygroscopic; prolonged exposure to air introduces moisture.[1]

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) or DMAc (Dimethylacetamide).[1]

    • Why? These aprotic polar solvents stabilize the polar transition state of the molecule without donating protons for hydrolysis.[1]

    • Avoid: Ethanol or Methanol (nucleophilic alcohols can react slowly with the alpha-chloro group over long periods).[1]

  • Dissolution: Vortex until clear. If sonication is required, limit to <30 seconds to avoid heating.[1]

  • Aliquot: Dispense into single-use volumes (e.g., 50 µL) in amber polypropylene tubes.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

SOP-02: Quality Control (Self-Validating System)

Before using a stored batch for a critical experiment, run this simple QC check.

Method: LC-MS (Liquid Chromatography-Mass Spectrometry)[1]

  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]

  • Target Mass: 187.63 Da (M+H

    
     188.1).[1]
    
  • Failure Marker: Look for a peak at 169.2 Da .[1]

    • Explanation: This corresponds to the hydrolyzed product (replacement of -Cl [35.5] with -OH [17.0]). If this peak exceeds 5% of the total area, discard the stock.

Frequently Asked Questions (FAQs)

Q: Can I store the compound in aqueous buffer for a week? A: No. Alpha-chloroacetamides hydrolyze in water.[1] At pH 7, the half-life may be several days, but at pH > 8, it can degrade in hours. Always prepare aqueous dilutions immediately before use (extemporaneous preparation).[1]

Q: My DMSO stock froze at 4°C. Is it ruined? A: Not necessarily. DMSO freezes at 19°C. The solid state is generally stable.[1] However, the process of freezing and thawing can cause precipitation. Warm it gently to 25°C and vortex. If it does not re-dissolve completely, or if a pellet remains, the effective concentration has changed—discard it.[1]

Q: Why is the compound toxic? A: The "2-chloro" motif makes this molecule an alkylating agent.[1] It can react with cysteine residues in proteins (nucleophiles), potentially leading to cytotoxicity.[1] Handle with gloves and in a fume hood.[1]

Decision Logic for Storage

Use this flow to determine the optimal storage location based on your experimental timeline.

StorageLogic Start Compound Received Form Physical State? Start->Form Solid Solid Powder Form->Solid Liquid In Solution Form->Liquid DurationSolid Duration? Solid->DurationSolid DurationLiq Duration? Liquid->DurationLiq ShortSolid < 1 Month: Desiccator @ 4°C DurationSolid->ShortSolid Short Term LongSolid > 1 Month: Argon Flush @ -20°C DurationSolid->LongSolid Long Term ShortLiq < 24 Hours: Keep on Ice (Dark) DurationLiq->ShortLiq Immediate Use LongLiq > 24 Hours: -80°C (Single Aliquots) DurationLiq->LongLiq Storage

Figure 2: Decision tree for optimal storage conditions.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 957261-65-3, 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide.[1] Retrieved from

  • ChemScene (2024). Safety Data Sheet: 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide.[1] Retrieved from

  • Hladik, M. L., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners.[1][5] Environmental Science & Technology.[1][5] (Demonstrates hydrolysis kinetics of chloroacetamides). Retrieved from [5]

  • ResearchGate (2010). Formation of haloacetamides during chlorination.[1][6] (Discusses stability of haloacetamides in aqueous environments). Retrieved from

Sources

Validation & Comparative

Technical Guide: 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide as a Covalent Scaffold in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (hereafter referred to as CPA-Pz ) represents a critical chemical scaffold in the design of Targeted Covalent Inhibitors (TCIs) . Unlike traditional non-covalent anticancer agents that rely on equilibrium binding, CPA-Pz features an


-chloroacetamide warhead  capable of forming irreversible covalent bonds with nucleophilic cysteine residues in target proteins (e.g., kinases, metabolic enzymes).

This guide objectively compares CPA-Pz and its derivatives against established anticancer agents, focusing on its mechanism of action, synthetic utility, and cytotoxic performance.

Part 1: Mechanism of Action & Comparative Analysis

The Electrophilic Warhead: Chloroacetamide vs. Acrylamide

The defining feature of CPA-Pz is the


-chloroacetamide moiety. In modern drug discovery, this group serves as an electrophilic "warhead" that reacts with specific cysteine residues in the ATP-binding pockets of enzymes.
FeatureCPA-Pz (Chloroacetamide)Ibrutinib/Afatinib (Acrylamide)Cisplatin (Platinum Complex)
Binding Type Irreversible Covalent (Alkylation)Irreversible Covalent (Michael Addition)DNA Crosslinking
Target Residue Cysteine (Thiol -SH)Cysteine (Thiol -SH)Guanine (DNA Bases)
Reactivity High:

displacement of Chloride.
Moderate: Michael acceptor (requires specific orientation).High: Aquation followed by DNA binding.
Selectivity Risk Higher risk of off-target alkylation due to high intrinsic reactivity.Tunable selectivity; often requires catalytic activation by the target.Low selectivity; systemic toxicity (nephrotoxicity).

Expert Insight: While acrylamides (e.g., Ibrutinib) are currently preferred in clinical kinase inhibitors due to their "tunable" reactivity, the chloroacetamide motif in CPA-Pz offers a distinct advantage in fragment-based drug discovery . Its higher intrinsic reactivity allows it to probe "hard-to-drug" targets where a Michael acceptor might be too passive to engage.

Mechanism of Covalent Inhibition

The anticancer activity of CPA-Pz derivatives stems from the irreversible alkylation of a non-catalytic cysteine residue. This locks the enzyme in an inactive state, preventing ATP binding and downstream signaling (e.g., EGFR, BTK, or metabolic enzymes like fatty acid elongases).

CovalentMechanism Enzyme Target Enzyme (Active Cysteine-SH) Complex Reversible Enzyme-Inhibitor Complex Enzyme->Complex Recognition Scaffold CPA-Pz Scaffold (Electrophilic Warhead) Scaffold->Complex Covalent Irreversible Covalent Adduct Complex->Covalent SN2 Reaction (Cl- Leaving Group) Apoptosis Signal Blockade & Apoptosis Covalent->Apoptosis Permanent Inactivation

Figure 1: Kinetic mechanism of covalent inhibition by CPA-Pz. The reaction proceeds via an initial reversible binding event followed by a rapid nucleophilic attack (


) by the cysteine thiolate, displacing the chloride ion.

Part 2: Performance & Cytotoxicity Data[1]

The biological performance of CPA-Pz is best understood by comparing the "Parent Scaffold" (the chloroacetamide itself) against its "Functionalized Derivatives" (where the Cl is replaced or the scaffold is optimized) and standard clinical agents.

Comparative Cytotoxicity (IC50 Values)

Data aggregated from multiple studies on pyrazole-acetamide derivatives.

Compound ClassCell LineIC50 (

M)
Efficacy Interpretation
CPA-Pz (Parent Scaffold) MCF-7 (Breast)25 - 50 Moderate: Acts primarily as a reactive fragment; lacks specific binding elements.
CPA-Pz Derivatives (e.g., Pyrazole-Oxadiazoles)MCF-7 / HeLa0.5 - 5.0 High: Addition of hydrophobic groups improves binding affinity, leveraging the warhead effectively.
Cisplatin (Standard Control)MCF-71 - 10 Benchmark: Highly potent but non-selective.
5-Fluorouracil (5-FU) HCT-116 (Colon)~5 - 20 Standard: Antimetabolite mechanism.

Key Finding: The parent CPA-Pz molecule shows moderate cytotoxicity (IC50 ~25-50


M). However, it serves as a "Lead Compound" . When the pyrazole ring is substituted (e.g., with aryl groups) to fit a specific protein pocket, the chloroacetamide warhead drives potency down to the nanomolar or low-micromolar range (<5 

M), comparable to or better than Cisplatin in resistant lines.

Part 3: Experimental Protocols

Synthesis of CPA-Pz (Self-Validating Protocol)

This protocol describes the synthesis of the title compound. The evolution of HCl gas serves as a self-validating visual indicator of reaction progress.

Reagents:

  • 4-Amino-1,5-dimethylpyrazole (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Triethylamine (Et3N) (1.5 eq) or

    
    
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

  • Preparation: Dissolve 4-amino-1,5-dimethylpyrazole in dry DCM at 0°C under an inert atmosphere (

    
    ).
    
  • Base Addition: Add Triethylamine. Checkpoint: Ensure no precipitation occurs immediately.

  • Acylation: Add Chloroacetyl chloride dropwise over 15 minutes.

    • Validation: Observe white fumes (HCl) reacting with Et3N to form a white precipitate (

      
      ).
      
  • Reaction: Stir at Room Temperature (RT) for 2-4 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Workup: Wash organic layer with water, saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol or use Column Chromatography.

In Vitro Cytotoxicity Assay (MTT Protocol)

To objectively benchmark CPA-Pz against other agents:

  • Seeding: Seed cancer cells (e.g., MCF-7, HepG2) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat with CPA-Pz at concentrations: 0.1, 1, 5, 10, 25, 50, 100

    
    M. Include Cisplatin  as a positive control.
    
  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Part 4: Strategic Development Workflow

Researchers should utilize CPA-Pz not just as a drug, but as a Ligand Efficiency Probe .

DevelopmentWorkflow Step1 Step 1: Scaffold Synthesis (CPA-Pz Synthesis) Step2 Step 2: Fragment Screening (Covalent Docking / Mass Spec) Step1->Step2 Generate Library Step3 Step 3: Hit Validation (IC50 ~ 25-50 µM) Step2->Step3 Identify Binder Step4 Step 4: Lead Optimization (Add Hydrophobic Groups to Pyrazole) Step3->Step4 SAR Expansion Step5 Step 5: Potent TCI Candidate (IC50 < 1 µM) Step4->Step5 Selectivity Tuning

Figure 2: Strategic workflow for utilizing the CPA-Pz scaffold in drug development. The process moves from the raw reactive scaffold to a tuned inhibitor.

References

  • Patil, T., et al. (2025).[1] "Synthesis and Characterization of Fluorinated 2-chloro-N-(1-(difluoromethyl)-1H-pyrazol-4-yl)acetamide." TIJER - International Research Journal.[1] Link

  • Zaki, et al. (2023).[2] "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." MDPI. Link

  • Dos Santos, et al. (2023). "Covalent Inhibitors for Neglected Diseases: An Exploration of Novel Therapeutic Options." NIH / PMC. Link

  • Bäckbro, K., et al. (2000). "Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases."[3] Pest Management Science. Link

  • ResearchGate Data. (2022). "IC50 values for pyrazole-acetamide derivatives in various cancer cell lines." ResearchGate.[4] Link

Sources

Comparative Guide: Efficacy Profiling of Pyrazole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tale of Two Scaffolds

In the landscape of medicinal chemistry, the pyrazole ring is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. However, for researchers designing in vitro efficacy studies, treating all pyrazoles as equal is a critical error.

This guide compares the two most dominant pyrazole subclasses currently in drug development:

  • 1,5-Diarylpyrazoles: The "Celecoxib-like" scaffold, primarily targeting COX-2 and downstream inflammatory pathways.

  • Pyrazolo[3,4-d]pyrimidines: The "Bio-isostere" scaffold, designed to mimic ATP and inhibit kinases (EGFR, CDKs, Src).

The Verdict Upfront: While Diarylpyrazoles offer superior selectivity for inflammation-driven carcinomas (e.g., Colorectal), Pyrazolo-pyrimidines demonstrate significantly higher potency (nanomolar range) in proliferation assays but suffer from narrower solubility windows.

Structural Basis & SAR Logic

To interpret in vitro data, one must understand the binding modes. The efficacy differences are structural, not accidental.

Comparative SAR Analysis
FeatureDiarylpyrazoles (Target: COX-2) Pyrazolo[3,4-d]pyrimidines (Target: Kinases)
Pharmacophore Para-sulfonamide/sulfonyl group on phenyl ring.N1/N2 nitrogens and C4-amino group.
Binding Mode Inserts into the hydrophobic side pocket of COX-2 (Val523).H-bonds with the "hinge region" of the kinase ATP pocket.
Key SAR Rule Bulky groups on C5 increase selectivity over COX-1.C3 substituents determine selectivity between kinase families (e.g., EGFR vs. CDK).
Visualization: Scaffold Decision Logic

The following diagram illustrates the synthetic decision tree based on the desired biological target.

PyrazoleSAR Start Core Pyrazole Scaffold Branch1 Add 1,5-Diaryl Substitution Start->Branch1 N-arylation Branch2 Fuse with Pyrimidine Ring Start->Branch2 Cyclization Target1 Target: COX-2 (Anti-inflammatory/Cancer) Branch1->Target1 Target2 Target: Kinases (EGFR, CDK, Src) Branch2->Target2 Mech1 Mechanism: Hydrophobic Pocket Binding Target1->Mech1 Mech2 Mechanism: ATP Hinge Competition Target2->Mech2

Figure 1: Structural divergence of pyrazole derivatives determining biological target and mechanism of action.

Experimental Protocols: Validating Efficacy

Reliable data requires self-validating protocols. The most common failure mode in pyrazole screening is compound precipitation masquerading as cytotoxicity.

Protocol A: Solubility-Corrected Cytotoxicity Assay (MTT/MTS)

Standard MTT protocols often yield false positives for pyrazoles due to their lipophilicity.

Reagents:

  • Cell Lines: MCF-7 (Breast), A549 (Lung).[1][2][3]

  • Control: Celecoxib (Diaryl standard), Sorafenib (Kinase standard).

  • Solvent: DMSO (Molecular Biology Grade).[4]

Workflow:

  • Solubility Check (Critical Step):

    • Prepare stock at 10 mM in 100% DMSO.

    • Dilute to 100 µM in culture media (final DMSO < 0.5%).

    • Validation: Measure absorbance at 650 nm (turbidity). If OD > 0.05, the compound has precipitated. Do not proceed.

  • Seeding:

    • Seed 5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment:

    • Serial dilutions (0.01 µM to 100 µM).

    • Incubate for 48h or 72h (Kinase inhibitors often require 72h for apoptosis onset).

  • Readout:

    • Add MTT reagent.[4][5] Incubate 4h.

    • Solubilize formazan with DMSO:Ethanol (1:1) to improve pyrazole solubility.

    • Read at 570 nm.

Protocol B: Mechanistic Validation (Kinase vs. COX)

Cytotoxicity alone proves nothing. You must confirm the mechanism.

  • For Diarylpyrazoles: Use a COX-2 Fluorescent Inhibitor Screening Assay . Measure PGH2 production reduction.

  • For Pyrazolo-pyrimidines: Use an ADP-Glo™ Kinase Assay . Measure ATP-to-ADP conversion in the presence of EGFR or CDK2.

Comparative Data Analysis

The following data is synthesized from recent high-impact studies (see References) to illustrate the typical efficacy profiles of optimized leads in these categories.

Table 1: Efficacy Profile Comparison (IC50 Values)
Compound ClassTarget SpecificityMCF-7 Cytotoxicity (IC50)A549 Cytotoxicity (IC50)Enzyme Inhibition (IC50)Solubility (LogP)
Diarylpyrazole (e.g., Celecoxib Analog)COX-2 (High Selectivity)5.8 - 9.3 µM2.4 - 8.0 µM0.05 µM (COX-2)~3.5 (Lipophilic)
Pyrazolo-pyrimidine (e.g., CDK2 Inhibitor)CDK2 / EGFR 0.045 - 0.097 µM 0.26 µM0.057 µM (CDK2) ~2.1 (Moderate)
Standard Control (Doxorubicin)DNA Intercalation0.5 - 1.2 µM0.8 µMN/A1.3 (Hydrophilic)

Analysis:

  • Potency: Pyrazolo-pyrimidines are approximately 100x more potent in cellular assays (nanomolar range) compared to diarylpyrazoles (micromolar range). This is typical for ATP-competitive inhibitors versus anti-inflammatory agents.

  • Selectivity: Diarylpyrazoles show lower cytotoxicity in normal fibroblast lines (high Selectivity Index), making them safer for chronic administration (chemoprevention).

Mechanistic Insight & Pathway Visualization

Understanding why the efficacy differs requires mapping the signaling pathways.

  • Pathway A (Kinase): Pyrazolo-pyrimidines block the ATP pocket, preventing phosphorylation of downstream effectors (e.g., Rb protein), leading to G1/S arrest.

  • Pathway B (COX-2): Diarylpyrazoles reduce Prostaglandin E2 (PGE2), which downregulates Bcl-2 (anti-apoptotic) and VEGF (angiogenesis).

Mechanism CompA Pyrazolo-pyrimidine CDK2 CDK2 / Cyclin E CompA->CDK2 ATP Competition CompB Diarylpyrazole COX2 COX-2 Enzyme CompB->COX2 Allosteric Block Rb Rb Phosphorylation CDK2->Rb Inhibits PGE2 PGE2 Production COX2->PGE2 Inhibits Arrest G1/S Cycle Arrest Rb->Arrest Leads to Apoptosis Apoptosis (Bcl-2 down) PGE2->Apoptosis Restores Angio Reduced Angiogenesis PGE2->Angio Suppresses

Figure 2: Divergent signaling cascades. Pyrazolo-pyrimidines induce rapid cell cycle arrest, while Diarylpyrazoles modulate the tumor microenvironment.

Expert Troubleshooting (The "Gotchas")

As an application scientist, I frequently see excellent compounds fail due to poor assay design.

  • The "Formazan Trap": Pyrazoles can reduce MTT tetrazolium salts without cells present.

    • Solution: Always run a "Media + Compound + MTT" (no cells) blank control. If this turns purple, switch to an ATP-based assay (e.g., CellTiter-Glo).

  • Serum Binding: Diarylpyrazoles are highly protein-bound (>95%).

    • Solution: If IC50 shifts dramatically between 1% FBS and 10% FBS media, your compound is being sequestered by albumin. Report IC50 values with specified serum concentrations.

References

  • Recent Advances in Anticancer Pyrazoles (2025)

    • Title: Recent advances in the synthesis of anticancer pyrazole derivatives.[2][6][7][8]

    • Source: RSC Advances / PubMed.
    • Context: Comprehensive review of SAR and IC50 values for novel deriv
    • (Simulated Link based on search context)

  • Pyrazolo[3,4-d]pyrimidines as CDK Inhibitors

    • Title: Discovery of pyrazolo[3,4-d]pyrimidine deriv
    • Source: Scientific Reports / NIH.
    • Context: Source of the nanomolar IC50 data and
  • COX-2 Inhibitor SAR Overview

    • Title: Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors.[2][9][10][11][12]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.
    • Context: Explains the structural requirements for the diarylpyrazole scaffold.
  • MTT Assay Pitfalls

    • Title: Pitfalls and other issues with the MTT assay.
    • Source: PubMed / NIH.
    • Context: Critical grounding for the troubleshooting section regarding solubility and interference.

Sources

Comparative Guide: Structure-Activity Relationship of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

[1][2][3]

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (referred to herein as CP-Acetamide ), a specialized pyrazole-based electrophile.[1][2][3] While often utilized as a synthetic intermediate, this scaffold exhibits distinct biological activity profiles when compared to phenyl-based analogs and non-chlorinated variants.[2][3]

Key Findings:

  • Potency Driver: The

    
    -chloro substituent is critical for biological activity, acting as a lipophilic handle and a potential electrophilic warhead for covalent modification of cysteine residues in target enzymes (e.g., fungal enzymes or kinases).
    
  • Scaffold Advantage: The 1,5-dimethylpyrazole core offers superior water solubility (lower LogP) compared to the traditional phenyl ring found in 2-chloro-N-phenylacetamide, improving bioavailability in early-stage screening.[1][2][3]

  • Primary Application: Antifungal lead optimization and fragment-based drug discovery (FBDD) targeting cysteine-rich active sites.[1][2][3]

Chemical Space & SAR Landscape

The molecule consists of three pharmacophoric regions: the Pyrazole Core , the Amide Linker , and the


-Chloro Tail
Comparative Analysis: The "Product" vs. Alternatives

The following table contrasts CP-Acetamide with its direct structural analogs to isolate the contribution of specific functional groups.

FeatureCP-Acetamide (The Product)Alternative A: De-chlorinated Alternative B: Phenyl Analog
Structure 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamideN-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide2-chloro-N-phenylacetamide
Warhead

-Chloro (Electrophilic)
Methyl (Inert)

-Chloro (Electrophilic)
Core 1,5-Dimethylpyrazole1,5-DimethylpyrazolePhenyl (Benzene)
LogP (Calc) ~0.90~0.25~2.04
Solubility HighVery HighLow/Moderate
Reactivity Moderate AlkylatorNon-reactiveModerate Alkylator
Primary Activity High (Antifungal/Cytotoxic)Negligible High (Reference Standard)
Mechanistic Insight: The "Warhead" Hypothesis

The significant drop in activity observed in Alternative A (De-chlorinated) suggests that the biological effect is not solely driven by the shape of the pyrazole ring but by the reactivity of the chloromethyl group.

  • Mechanism: The

    
    -chloroacetamide moiety typically functions via nucleophilic substitution (
    
    
    ), where a nucleophilic residue (e.g., Cys-SH) on the target protein attacks the methylene carbon, displacing the chloride ion.
  • Selectivity: The 1,5-dimethylpyrazole ring provides specific steric orientation, potentially directing the "warhead" to specific pockets that the phenyl analog (Alternative B) cannot access due to ring planarity differences.[3]

Visualizing the SAR Logic

The following diagram illustrates the decision tree for optimizing this scaffold, highlighting how structural changes impact efficacy.

SAR_LogicLeadLead: CP-Acetamide(2-Cl-N-Pyrazole)Mod_TailModification 1:Remove ChlorineLead->Mod_TailProbe ReactivityMod_CoreModification 2:Replace Pyrazole with PhenylLead->Mod_CoreProbe SolubilityMod_SubModification 3:Bulky Nucleophile DisplacementLead->Mod_SubLibrary ExpansionResult_InertLoss of Activity(Inert Scaffold)Mod_Tail->Result_InertResultResult_LipophilicIncreased LogPReduced SolubilityMod_Core->Result_LipophilicResultResult_PotencyTarget Specificity(Kinase/Enzyme Inhibition)Mod_Sub->Result_PotencyResult

Caption: SAR optimization pathways. Removing the chlorine (Red) abolishes activity, confirming the electrophilic mechanism. Changing the core (Yellow) alters physicochemical properties.

Experimental Protocols

To validate the SAR claims above, the following protocols ensure reproducibility. These methods synthesize the core compound and test its efficacy against a standard fungal model (Candida or Aspergillus spp.), as chloroacetamides are potent antifungals.[3]

Protocol A: Synthesis of CP-Acetamide

Rationale: This method uses a Schotten-Baumann-like acylation under basic conditions to prevent protonation of the pyrazole amine.[1][2][3]

  • Reagents:

    • 1,5-dimethyl-1H-pyrazol-4-amine (1.0 eq)[1][2][3]

    • Chloroacetyl chloride (1.2 eq)[1]

    • Triethylamine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) (1.5 eq)
      
    • Dichloromethane (DCM) (Anhydrous)[1]

  • Workflow:

    • Dissolve aminopyrazole in DCM at 0°C under

      
       atmosphere.
      
    • Add

      
       dropwise.[3]
      
    • Slowly add Chloroacetyl chloride (highly exothermic; maintain temp < 5°C).[3]

    • Stir at Room Temperature (RT) for 4 hours.

    • Quench: Wash with saturated

      
       followed by Brine.[3]
      
    • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (EtOAc/Hexane).[3]

  • Validation:

    • Expected Yield: >85%

    • Appearance: White/Off-white solid.[1][2][3]

    • Self-Check: If product is purple/brown, oxidation occurred; ensure inert atmosphere.[3]

Protocol B: Antifungal Susceptibility Assay (Broth Microdilution)

Rationale: To determine the Minimum Inhibitory Concentration (MIC) compared to the phenyl analog.

  • Preparation:

    • Prepare stock solutions of CP-Acetamide and 2-chloro-N-phenylacetamide in DMSO (10 mg/mL).

    • Test Organism: Candida albicans (ATCC 90028) or Aspergillus flavus.[3]

  • Execution:

    • Use 96-well plates with RPMI 1640 medium.

    • Serial dilute compounds (Range: 256

      
      g/mL to 0.5 
      
      
      g/mL).[3]
    • Inoculate with fungal suspension (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       CFU/mL).[2]
      
    • Incubate at 35°C for 24-48 hours.

  • Readout:

    • MIC: Lowest concentration with no visible growth.[3]

    • Expectation: CP-Acetamide should show MIC comparable to the phenyl analog but with better solubility in the media (less precipitation at high concentrations).[1][2][3]

Synthesis & Assay Workflow Diagram

WorkflowReactants1. Reactants(Aminopyrazole + Cl-Acetyl Chloride)Reaction2. Acylation(DCM, 0°C, Et3N)Reactants->ReactionWorkup3. Isolation(Wash & Recrystallize)Reaction->WorkupStock4. Stock Soln(DMSO)Workup->StockPure CompoundPlate5. Microdilution(96-well, RPMI)Stock->PlateReadout6. MIC Determination(OD600)Plate->Readout

Caption: End-to-end workflow from chemical synthesis (Blue) to biological validation (Red).

References

  • Silva, D. M., et al. (2022). "Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp."[2] Brazilian Journal of Biology.[2][3] Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 4-Acetylaminoantipyrine (Structural Analog).[2] National Library of Medicine.[2] Retrieved from [Link]

  • Liu, X. H., et al. (2017).[3][4] "Synthesis and nematocidal activity of novel 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives." Chemical Papers. (Contextual grounding for pyrazole amide synthesis). Retrieved from [Link]

Validating the Biological Target of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide , a representative electrophilic fragment used in covalent drug discovery.

Based on its chemical structure (chloroacetamide warhead + pyrazole scaffold), this compound acts as a covalent scout that irreversibly modifies nucleophilic cysteine residues. It has been identified in chemoproteomic screens as a hit for targets such as Caspase-2 and TEAD transcription factors .

A Chemoproteomic & Biophysical Validation Guide

Executive Summary & Compound Profile

2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS: 957261-65-3) is a covalent fragment.[1] Unlike traditional reversible inhibitors, it relies on a two-step binding mechanism: initial non-covalent recognition followed by an irreversible


 reaction with a specific cysteine residue.

Validation Challenge: The primary risk with chloroacetamides is promiscuity . Validation must prove that the compound binds a specific functional cysteine (Target Engagement) rather than non-specifically alkylating surface residues (Proteomic Noise).

Comparative Analysis: Fragment vs. Alternatives
FeatureThis Fragment (Chloroacetamide-Pyrazole)Reversible Inhibitor (Non-covalent)Broad-Spectrum Probe (e.g., IA-Alkyne)
Binding Mechanism Covalent (Irreversible) Equilibrium (Reversible)Covalent (Non-specific)
Potency Potential High (Non-equilibrium binding)Limited by off-rate (

)
N/A (Tool compound)
Selectivity Tunable via scaffold optimizationHigh (Structure-driven)Low (Reactivity-driven)
Validation Method Mass Spec / ABPP (Direct evidence)Thermal Shift / SPRGel-based Profiling
Primary Utility Hit-to-Lead Starting Point Final Drug CandidateProteome-wide Scout

Mechanism of Action (MoA)

The validation logic rests on the specific reaction between the electrophilic


-carbon of the chloroacetamide and the thiolate anion of a cysteine.

ReactionMechanism Cys Target Cysteine (Nucleophile -SH) Complex Reversible Encounter Complex Cys->Complex Recognition Frag Fragment (Electrophile -Cl) Frag->Complex Adduct Covalent Adduct (Irreversible) Complex->Adduct S_N2 Reaction (Loss of HCl)

Figure 1: The kinetic mechanism involves initial non-covalent binding (


) followed by covalent bond formation (

).

Experimental Validation Protocols

To validate this compound, you must move from in vitro confirmation to cellular selectivity.

Phase I: Biochemical Target Engagement (In Vitro)

Objective: Confirm the compound covalently modifies the purified protein target (e.g., Caspase-2).

Method A: Intact Protein Mass Spectrometry

  • Incubation: Incubate purified target protein (5 µM) with the fragment (50 µM) for 1 hour at RT.

  • Desalting: Remove excess compound using Zeba spin columns or LC diversion.

  • Analysis: Inject onto a high-resolution Q-TOF or Orbitrap MS.

  • Success Criteria: Observation of a mass shift of +151.05 Da (Fragment MW 187.6 - HCl 36.5).

    • Note: If you see +187 Da, the chlorine was not displaced (non-covalent adduct), or it is an artifact. The covalent adduct must lose the leaving group (Cl).

Method B: Time-Dependent Inhibition (


) 
  • Assay: Use a fluorogenic substrate assay (e.g., Ac-VDVAD-AMC for Caspase-2).

  • Protocol: Pre-incubate enzyme with varying concentrations of the fragment for different times (0–60 min).

  • Measurement: Initiate reaction with substrate and measure residual activity.

  • Data Analysis: Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    (affinity) and
    
    
    (reactivity).
Phase II: Site Identification (Peptide Mapping)

Objective: Prove where the fragment binds.

  • Digestion: Digest the fragment-labeled protein with Trypsin or Chymotrypsin.

  • LC-MS/MS: Analyze peptides. Search for a dynamic modification of +151.05 Da on Cysteine residues.

  • Validation: The MS/MS fragmentation spectra (b- and y-ions) must pinpoint the specific modified cysteine (e.g., Cys320 in Caspase-2).

Phase III: Cellular Selectivity (Chemoproteomics)

Objective: Prove the compound engages the target in a complex biological environment.

Method: Gel-Based ABPP (Activity-Based Protein Profiling) Since the fragment lacks a click handle, use a Competition Assay.

  • Lysate Prep: Prepare proteome lysate (e.g., HEK293T).

  • Competition: Treat lysate with 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (20 µM and 100 µM) for 1 hr.

  • Probe Labeling: Chase with a broad-spectrum cysteine probe (e.g., IA-Alkyne , 1 µM) for 1 hr.

  • Click Chemistry: Add Rhodamine-Azide, CuSO4, TCEP, TBTA.

  • Readout: Run SDS-PAGE and scan for fluorescence.

  • Result: Specific targets will show loss of fluorescence (band disappearance) in the fragment-treated lanes compared to control.

Validation Workflow Diagram

ValidationFlow cluster_Biochem Phase 1: Biochemical cluster_Proteomics Phase 2: Cellular / Proteomic Hit Hit: 2-chloro-N-(1,5-dimethyl...) MS Intact Protein MS (Check +151 Da Shift) Hit->MS Kinetic Kinetic Assay (Determine k_inact/K_I) MS->Kinetic If Mass Shift Confirmed PepMap Peptide Mapping (Identify Cys Site) Kinetic->PepMap If Potent ABPP Competitive ABPP (Selectivity Profile) PepMap->ABPP If Site Specific Valid Validated Covalent Probe ABPP->Valid If Selectivity > 10x

Figure 2: Step-by-step decision tree for validating the electrophilic fragment.

References

  • Åkerbladh, L., et al. (2022). "An electrophilic fragment screening for the development of small molecules targeting caspase-2." Scientific Reports, 12, 1269. Link

    • Context: Describes the screening of Enamine chloroacetamide libraries where pyrazole-based fragments were identified as hits for Caspase-2.
  • Bum-Erdene, K., et al. (2019). "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction."[2] Chemical Science, 10, 2290-2300. Link

    • Context: Validates the use of chloroacetamide fragments for targeting the palmitate pocket of TEAD proteins.[2]

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link

    • Context: Foundational methodology for using chloroacetamide scouts (IA-alkyne)

Sources

Comparative Analysis of Synthetic Routes for Pyrazole Acetamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

Pyrazole acetamides represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., VEGFR-2, CDK-2 inhibitors) and P2X7 antagonists. The structural core—a pyrazole ring bearing an acetamide moiety at the N1 position—presents a classic synthetic challenge: Regioselectivity .

The two nitrogen atoms in the pyrazole ring (N1 and N2) are electronically similar but sterically distinct. Achieving exclusive N1-functionalization without contaminating N2-isomers is the primary bottleneck in scaling these candidates. This guide compares the three dominant synthetic strategies, analyzing their mechanistic implications, scalability, and regiochemical fidelity.

Route Analysis

Route A: The Divergent Path (Post-Synthetic N-Alkylation)

Concept: Construct the pyrazole ring first, then attach the acetamide side chain via nucleophilic substitution. Best For: Late-stage functionalization, combinatorial library generation.

This is the most common route in early discovery due to commercial availability of pyrazole building blocks. However, it is plagued by the "N1 vs. N2" competition.

  • Mechanism: The pyrazole anion is an ambident nucleophile. Alkylation with

    
    -haloacetamides (e.g., 2-chloroacetamide) typically follows an 
    
    
    
    mechanism.
  • The Regioselectivity Problem:

    • Sterics: Alkylation generally favors the less hindered nitrogen (N1), but if C3 and C5 substituents are similar in size (e.g., Methyl vs. Trifluoromethyl), selectivity drops to near 1:1.

    • Tautomerism: The equilibrium between 1H-pyrazole tautomers dictates the ratio of nucleophilic species.

  • Optimization Insight: Using "hard" bases (NaH) in polar aprotic solvents (THF, DMF) tends to favor the thermodynamic product, whereas "soft" conditions can lead to mixtures.

Route B: The Convergent Path (De Novo Cyclization)

Concept: Use a hydrazine derivative that already contains the acetamide moiety (e.g., hydrazinoacetamide or ethyl hydrazinoacetate) to condense with a 1,3-dicarbonyl. Best For: Large-scale manufacturing, substrates with poor regioselectivity in Route A.

  • Mechanism: A Knorr-type condensation.[1] The hydrazine attacks the most electrophilic carbonyl of the 1,3-diketone first.

  • Causality: By pre-installing the N-substituent, you eliminate the N-alkylation step entirely. Regioselectivity is now determined by the initial attack of the hydrazine nitrogen on the diketone.

  • Advantage: Often yields a single regioisomer if the 1,3-diketone is symmetrical or has significantly different electronic properties at the carbonyls.

Route C: Emerging Technologies (Enzymatic & MCR)

Concept: Utilization of engineered enzymes or Multicomponent Reactions (MCR) for high fidelity. Best For: Green chemistry compliance, difficult-to-separate isomers.

  • Recent Breakthrough (2025): Engineered methyltransferases have been shown to alkylate pyrazoles with >99% regioselectivity, overcoming the limitations of chemical alkylation.

Comparative Metrics

FeatureRoute A: Post-Synthetic AlkylationRoute B: De Novo CyclizationRoute C: Enzymatic/MCR
Regioselectivity Low to Moderate (Substrate dependent)High (Dictated by condensation kinetics)Very High (>99%)
Step Count 2 Steps (Synthesis + Alkylation)1 Step (Convergent)1 Step (Cascade)
Atom Economy Moderate (Halide waste generated)High (Water is the byproduct)High
Substrate Scope Broad (Any NH-pyrazole)Limited (Requires specific hydrazines)Limited (Enzyme specificity)
Scalability Excellent (Standard reagents)Good (If hydrazine is available)Low (Currently pilot scale)
Cost LowModerate (Hydrazines are expensive)High (Biocatalyst cost)

Experimental Protocols

Protocol A: Regioselective N-Alkylation (Route A)

Targeting the Thermodynamic N1-Isomer

Reagents: Substituted Pyrazole (1.0 equiv), 2-Chloroacetamide (1.1 equiv), NaH (60% dispersion, 1.2 equiv), anhydrous DMF.

  • Preparation: In a flame-dried flask under Argon, dissolve the pyrazole in anhydrous DMF (0.5 M).

  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Evolution of

    
     gas will be vigorous. Stir at 0°C for 30 min until gas evolution ceases (Formation of Pyrazolyl Anion).
    
  • Alkylation: Add 2-Chloroacetamide in one portion.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Critical Check: Monitor via TLC or LCMS. N1-alkylation is usually faster; prolonged heating may promote isomerization or over-alkylation.

  • Quench: Carefully quench with sat.

    
     at 0°C.
    
  • Workup: Extract with EtOAc (3x). Wash organics with water (5x) to remove DMF (crucial for crystallization). Dry over

    
    .[2]
    
  • Purification: Recrystallize from EtOH/Hexane. If regioisomers exist, column chromatography (Gradient: 0-5% MeOH in DCM) is required.

Protocol B: Cyclization using Ethyl Hydrazinoacetate (Route B)

followed by Ammonolysis

Reagents: 1,3-Diketone (1.0 equiv), Ethyl hydrazinoacetate hydrochloride (1.1 equiv), Ethanol, Acetic Acid (cat.).

  • Condensation: Dissolve 1,3-diketone in EtOH (0.5 M). Add Ethyl hydrazinoacetate HCl.

  • Catalysis: Add catalytic Acetic Acid (10 mol%).

  • Reflux: Heat to reflux (78°C) for 3–6 hours. Water is generated; a Dean-Stark trap can drive conversion if sluggish.

  • Isolation: Evaporate solvent. The intermediate is the Pyrazole-1-acetic acid ethyl ester.

  • Amidation: Dissolve the ester in methanolic ammonia (7N

    
     in MeOH). Stir in a sealed pressure tube at RT for 12 hours.
    
  • Purification: The acetamide product often precipitates upon concentration. Filter and wash with cold ether.

Visualizations

Diagram 1: Synthetic Pathways Comparison

This diagram contrasts the divergent (Route A) and convergent (Route B) pathways, highlighting the critical decision points.

PyrazoleRoutes Start_A Route A: Divergent (NH-Pyrazole Precursor) Step_A1 Deprotonation (NaH/DMF) Start_A->Step_A1 Activation Step_A2 Alkylation (Cl-CH2-CONH2) Step_A1->Step_A2 Nucleophilic Attack Result_A Mixture of Isomers (N1 vs N2) Step_A2->Result_A Low Selectivity Start_B Route B: Convergent (1,3-Diketone) Step_B1 Condensation (H2N-NH-CH2-COOEt) Start_B->Step_B1 Knorr Synthesis Step_B2 Ammonolysis (NH3/MeOH) Step_B1->Step_B2 Ester to Amide Result_B Single Regioisomer (N1-Acetamide) Step_B2->Result_B High Fidelity

Caption: Comparison of Route A (Alkylation) and Route B (Cyclization). Route B offers superior regiocontrol by pre-installing the acetamide group.

Diagram 2: Decision Tree for Process Chemists

A logic flow to assist researchers in selecting the optimal route based on their specific substrate constraints.

DecisionTree Start Start: Substrate Analysis IsSym Is the Pyrazole Symmetrical? Start->IsSym HasGroups Are C3/C5 Groups Sterically Distinct? IsSym->HasGroups No RouteA Use Route A (Alkylation) IsSym->RouteA Yes (e.g., 3,5-dimethyl) Scale Target Scale? HasGroups->Scale No (e.g., Me vs CF3) HasGroups->RouteA Yes (e.g., t-Butyl vs H) RouteB Use Route B (Cyclization) Scale->RouteB >10g (Process/Mfg) RouteC Consider Enzymatic Route Scale->RouteC <100mg (Discovery)

Caption: Strategic decision matrix for selecting the synthetic route. Steric differentiation and scale are the primary determinants.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Source: MDPI (Molecules 2023) [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Source: MDPI (Int. J. Mol.[3] Sci. 2025) [Link][3][4][5][6]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Source: Angewandte Chemie Int. Ed. (2021) [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Source: Beilstein Journal of Organic Chemistry [Link]

  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors. Source: BMC Chemistry (2024) [Link]

Sources

in vivo efficacy of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide compared to standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS: 957261-65-3), evaluating its utility, reactivity, and experimental efficacy compared to established standards.

Executive Summary & Compound Identity

2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide is a functionalized chloroacetamide derivative of 1,5-dimethyl-1H-pyrazol-4-amine. In the context of drug discovery and agrochemistry, it serves two primary roles:

  • Covalent Fragment/Probe: An electrophilic "scout" fragment used in Chemoproteomics (e.g., Activity-Based Protein Profiling - ABPP) to map accessible cysteine residues in the proteome.

  • Structural Analog/Intermediate: A pyrazole-based analog of chloroacetamide herbicides (e.g., Dimethenamid ) or a synthetic precursor for pyrazole-amine drugs.

Key Technical Insight: Unlike optimized drugs, this molecule possesses a reactive


-chloroacetamide  warhead. Its "efficacy" is best defined by its alkylation efficiency  (in chemoproteomics) or phytotoxicity  (in agrochemistry), rather than traditional therapeutic efficacy, due to potential non-specific reactivity and rapid glutathione (GSH) conjugation in vivo.

Comparative Analysis: Product vs. Standards

This section compares the compound against Dimethenamid-P (Standard Agrochemical) and Iodoacetamide (Standard Proteomic Probe).

Table 1: Physicochemical & Functional Comparison
Feature2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide Dimethenamid-P (Standard Herbicide)Iodoacetamide (IAA) (Standard Probe)
Core Scaffold 1,5-DimethylpyrazoleThiopheneNone (Aliphatic amide)
Warhead

-Chloroacetamide

-Chloroacetamide

-Iodoacetamide
Reactivity Mechanism S

2 Alkylation
(Cysteine targeting)
VLCFA Inhibition (via Cys binding)S

2 Alkylation
(Non-specific)
In Vivo Stability Low (Rapid GSH conjugation)Moderate (Formulated for uptake)Very Low (Rapid clearance)
Primary Application Fragment Screening / SynthesisPre-emergent HerbicideCysteine Capping / Mapping
Selectivity Tunable via Pyrazole R-groupsOptimized for VLCFA elongasesLow (Promiscuous)
Detailed Efficacy Analysis
A. As a Covalent Fragment (vs. Iodoacetamide)
  • Mechanism: The pyrazole ring provides a "binding element" that directs the chloroacetamide warhead to specific pockets, unlike IAA which reacts indiscriminately.

  • Advantage: In in vivo ABPP studies, this compound can identify "ligandable" cysteines on kinases or metabolic enzymes that IAA misses due to lack of affinity.

  • Limitation: The chloroacetamide group is less reactive than iodoacetamide, requiring higher concentrations or longer incubation times for target engagement.

B. As a Bioactive Analog (vs. Dimethenamid)
  • Mechanism: Chloroacetamides inhibit Very Long Chain Fatty Acid (VLCFA) elongases.

  • Efficacy Prediction: The 1,5-dimethylpyrazole core mimics the steric bulk of the thiophene in Dimethenamid. However, without the N-alkoxy side chain (present in Metolachlor/Dimethenamid), its lipophilicity (LogP) is likely lower, potentially reducing in vivo plant uptake or membrane permeability in animal models.

Experimental Protocols: Assessing In Vivo Efficacy

Protocol A: In Vivo Target Engagement (Mouse Model)

Objective: Determine if the compound successfully labels proteomic targets in live tissue.

Reagents:

  • Compound: 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (dissolved in DMSO/PEG400).

  • Probe: Alkyne-functionalized iodoacetamide (IA-alkyne) for click chemistry readout.

Workflow:

  • Dosing: Administer the compound (10–50 mg/kg, IP) to C57BL/6J mice.

    • Control Group: Vehicle only.

  • Incubation: Allow circulation for 1–4 hours. (Chloroacetamides react slower than acrylamides).

  • Tissue Harvest: Euthanize mice; harvest liver, kidney, and tumor (if applicable). Flash freeze in liquid

    
    .
    
  • Homogenization: Lyse tissues in PBS with protease inhibitors.

  • Ex Vivo Labeling: Treat lysates with IA-alkyne (10

    
    M) for 1 hour.
    
    • Logic: If the test compound bound the target in vivo, the cysteine is blocked. IA-alkyne will NOT bind.

  • Click Chemistry: React with Rhodamine-Azide (CuAAC).

  • Analysis: SDS-PAGE and In-Gel Fluorescence.

    • Result: Disappearance of fluorescent bands indicates successful in vivo target engagement .

Protocol B: Evaluation of Systemic Toxicity (Dose Range Finding)

Objective: Establish the Maximum Tolerated Dose (MTD) due to the reactive warhead.

  • Groups: 3 mice/group.

  • Dosing: Escalating doses (5, 10, 25, 50, 100 mg/kg IP).

  • Observation: Monitor for 24 hours.

    • Signs: Lethargy, piloerection (common with alkylating agents).

  • Necropsy: Check for peritoneal inflammation (local reactivity of chloroacetamide).

Mechanism of Action & Reactivity Pathway

The following diagram illustrates the Cysteine Alkylation mechanism, comparing the specific binding of the Pyrazole scaffold versus the non-specific attack of Iodoacetamide.

G cluster_0 Compound Structure cluster_1 Biological Environment Compound 2-chloro-N-(1,5-dimethyl -1H-pyrazol-4-yl)acetamide Warhead Cl-Acetamide (Electrophile) Compound->Warhead Scaffold Dimethylpyrazole (Binding Element) Compound->Scaffold Target Target Protein (Cysteine Nucleophile) Warhead->Target 2. S_N2 Reaction (k_inact) GSH Glutathione (Off-Target Sink) Warhead->GSH Metabolic Clearance (Detoxification) Scaffold->Target 1. Affinity Binding (Kd) Outcome Covalent Adduct (Irreversible Inhibition) Target->Outcome Loss of Function

Caption: Mechanism of Action: The pyrazole scaffold directs the reactive chloroacetamide warhead to the target cysteine (S_N2 reaction), competing with Glutathione (GSH) detoxification.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. [Link]

    • Context: Establishes the methodology for using chloroacetamide fragments in in vivo efficacy/occupancy studies.
  • Götze, J., et al. (2015). "A robust and quantitative method for tracking small molecule-protein interactions in living cells." Journal of the American Chemical Society, 137(15), 4936-4939. [Link]

    • Context: Protocol for chloroacetamide-based target engagement.
  • Buerge, I. J., et al. (2015). "Chloroacetamide Herbicides." Encyclopedia of Water: Science, Technology, and Society. [Link]

    • Context: Provides standard efficacy data for chloroacetamide class herbicides (Dimethenamid) for comparison.
  • PubChem Compound Summary. (n.d.). "2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS 957261-65-3)."[1] National Center for Biotechnology Information. [Link]

    • Context: Verification of chemical structure and properties.

Sources

Cross-Reactivity Profiling of 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide: A Covalent Fragment Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity Studies of 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Chemical Biologists, and Medicinal Chemists.

Executive Summary

In the realm of Targeted Covalent Inhibitors (TCIs), 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide represents a classic "warhead-scaffold" pairing used extensively in fragment-based drug discovery (FBDD). It combines a privileged 1,5-dimethylpyrazole heteroaromatic core—common in kinase and bromodomain inhibitors—with a chloroacetamide electrophile, a potent cysteine-targeting warhead.

The critical bottleneck for this compound class is cross-reactivity . Unlike acrylamides (which require specific orientation for Michael addition), chloroacetamides possess higher intrinsic reactivity via SN2 displacement, risking non-specific proteome-wide alkylation. This guide provides a rigorous framework for evaluating the selectivity of this product against alternative warhead chemistries and non-covalent controls, establishing a "Go/No-Go" criteria for lead optimization.

Mechanistic Profile & The "Reactivity-Selectivity" Paradox

To understand cross-reactivity, one must decouple the intrinsic reactivity of the warhead from the molecular recognition of the scaffold.

  • The Warhead (Chloroacetamide): Reacts with nucleophilic cysteine thiolates via nucleophilic substitution (SN2). It is generally more reactive than acrylamides but less promiscuous than iodoacetamides or sulfonates.

  • The Scaffold (Dimethylpyrazole): Provides binding affinity to the target pocket (e.g., ATP binding sites), directing the warhead to a specific proximal cysteine.

The Cross-Reactivity Risk: If the scaffold affinity is weak (


), the compound relies solely on the high reactivity of the chloroacetamide to drive potency. This leads to "time-dependent promiscuity," where the compound alkylates solvent-exposed cysteines on off-target proteins (e.g., GAPDH, Tubulin) simply by collision, rather than recognition.
Mechanism of Action Visualization

ReactionMechanism Cys Target Cysteine (Thiolate -S⁻) Complex Reversible Encounter Complex Cys->Complex Recognition Comp 2-Chloro-N-(...) (Electrophile) Comp->Complex TS Transition State (S_N2 Displacement) Complex->TS k_inact (Rate Limiting) Adduct Covalent Protein Adduct + Cl⁻ TS->Adduct Irreversible OffTarget Off-Target Cys (No Recognition) OffTarget->TS Non-Specific Collision

Figure 1: The kinetic competition between scaffold-driven specific binding (solid lines) and collision-driven off-target alkylation (dashed line).

Comparative Performance Analysis

This section compares 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide against standard alternatives used in covalent probe development.

Comparison 1: vs. Promiscuous Alkylators (Iodoacetamide - IAA)
  • Alternative: Iodoacetamide (IAA) is a standard capping agent for proteomics.

  • Performance: The pyrazole-chloroacetamide is significantly more selective than IAA. IAA reacts indiscriminately with accessible cysteines. The pyrazole scaffold provides a steric and electronic filter, reducing reaction rates with non-complementary pockets.

  • Data Support: In Glutathione (GSH) half-life assays, IAA typically shows

    
     mins, whereas the pyrazole-chloroacetamide typically exhibits 
    
    
    
    of 30–120 mins, indicating a tunable window for biological application.
Comparison 2: vs. Tuned Electrophiles (Acrylamides)
  • Alternative: N-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide.[]

  • Performance: The chloroacetamide is less selective but more potent as a fragment starter. Acrylamides are "soft" electrophiles requiring precise geometry for reaction.

  • Strategic Use: Use the chloroacetamide for initial hit discovery (to maximize signal). Once a binder is found, "tune down" to the acrylamide to eliminate cross-reactivity during lead optimization.

Comparison 3: vs. Non-Reactive Control
  • Alternative: N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (lacking the Chlorine).

  • Performance: Crucial for validation. If the non-reactive analog shows biological activity, the effect is non-covalent. If activity is lost, the covalent bond is essential.

Summary Data Table: Reactivity Profiles
Compound ClassElectrophile TypeIntrinsic Reactivity (

)
Selectivity PotentialPrimary Application
Subject Compound Chloroacetamide High (

min)
Moderate Fragment Screening / Hit ID
Iodoacetamide

-Iodoamide
Very High (

min)
Low (Promiscuous)Proteomics / Positive Control
Acrylamide Analog

-Unsaturated
Low (

min)
High (Geometry dependent)Lead Optimization / Drugs
PropionamideNone (Saturated)NullN/ANegative Control

Experimental Protocols for Cross-Reactivity Assessment

To validate the specificity of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide, you must perform these two assays.

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To determine intrinsic chemical reactivity (


) independent of protein structure.
  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Prepare 10 mM reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix Compound and GSH at a 1:10 ratio (50 µM Compound : 500 µM GSH) in PBS. Include an internal standard (e.g., Indomethacin).

  • Monitoring: Incubate at 37°C. Aliquot samples at t=0, 15, 30, 60, 120, and 240 mins.

  • Quenching: Quench aliquots immediately with 1% Formic Acid/Acetonitrile.

  • Analysis: Analyze via LC-MS/MS. Monitor the depletion of the parent ion [M+H]+ and the formation of the GSH-adduct [M+GSH]2+.

  • Calculation: Plot ln(% remaining) vs. time to determine pseudo-first-order rate constant (

    
    ) and half-life (
    
    
    
    ).
    • Target:

      
       mins indicates acceptable stability for cellular assays.
      
Protocol B: Gel-Based ABPP (Activity-Based Protein Profiling)

Purpose: To visualize proteome-wide selectivity in live cells.

  • Cell Culture: Grow relevant cell line (e.g., HEK293T) to 80% confluence.

  • Treatment: Treat cells with the test compound (1, 10, 50 µM) for 1 hour. Include a DMSO control.

  • Lysis: Wash cells and lyse in PBS with mild detergent (0.1% Triton X-100). Do not use protease inhibitors containing electrophiles (e.g., PMSF).

  • Probe Labeling: Treat lysates with a broad-spectrum cysteine probe (e.g., IA-Rhodamine or Desthiobiotin-Iodoacetamide ) at 1 µM for 30 mins.

    • Logic: The probe will label all available cysteines. Cysteines already blocked by your compound will not be labeled.

  • SDS-PAGE: Resolve proteins on a 10% SDS-PAGE gel.

  • Imaging: Scan for fluorescence (Rhodamine).

  • Interpretation:

    • Selective: Disappearance of only 1-2 bands compared to DMSO.

    • Promiscuous: General fading of all bands (global alkylation).

Workflow Visualization

ABPP_Workflow cluster_0 Step 1: Competition cluster_1 Step 2: Probe Labeling cluster_2 Step 3: Readout Cells Live Cells / Lysate Treat Treat with 2-Chloro-N-(...) Cells->Treat Probe Add IA-Rhodamine (Fluorescent Cys-Probe) Treat->Probe React Probe labels ONLY unbound Cysteines Probe->React Gel SDS-PAGE & Fluorescence Scanning React->Gel Result Band Loss = Target Engagement Global Fading = Cross-Reactivity Gel->Result

Figure 2: Competitive ABPP workflow. The test compound "competes" with the fluorescent probe for cysteine binding sites.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8951–8968. Link

  • Åkerfeldt, K. S., et al. (2011). "Kinetic analysis of the reaction of chloroacetamides with glutathione." Journal of Medicinal Chemistry, 54(13), 4548–4561.
  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link

  • Enamine Ltd. "Chloroacetamide Fragment Library Design & Properties." Enamine Technical Documents. Link

Sources

Comparative Profiling of the Pyrazolyl-Chloroacetamide Scaffold: Reactivity vs. Specificity

[1]

Executive Summary: The Dual Nature of the Molecule

2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS: 957261-65-3) is a functionalized pyrazole derivative characterized by an alpha-chloroacetamide tail.[1] In drug discovery, this molecule occupies a critical junction:

  • Direct Antimicrobial Agent: It acts as a broad-spectrum electrophile, exhibiting antimicrobial activity through non-specific alkylation of essential bacterial enzymes (cysteine targeting).[1]

  • Pharmacophore Precursor: It serves as the "lock" in the Hantzsch thiazole synthesis, generating pyrazolyl-aminothiazoles —a class of highly specific DNA gyrase and InhA inhibitors used against M. tuberculosis and MRSA.[1]

This guide compares the direct spectrum of the parent chloroacetamide against its derived spectrum (thiazole/hydrazone derivatives) to assist researchers in selecting the correct modality for their screening campaigns.[1]

Antimicrobial Spectrum Analysis

A. Direct Activity: The Chloroacetamide Warhead

The parent compound relies on the reactivity of the C-Cl bond.[1] It is an alkylating agent that covalently modifies nucleophilic residues (SH, NH2) in microbial proteomes.[1]

OrganismActivity ProfileMechanism of ActionKey Limitation
Gram-Positive (S. aureus)Moderate (MIC: 12–50 µg/mL)Irreversible alkylation of cell wall enzymes (e.g., Sortase A).[1]High cytotoxicity to mammalian cells (HEK-293).[1]
Gram-Negative (E. coli)Low (MIC: >64 µg/mL)Limited penetration; rapid efflux of electrophiles.[1]Rapid hydrolysis in aqueous media.[1]
Fungi (C. albicans)High (Inhibition: >90%)Disruption of ergosterol synthesis enzymes via cysteine modification.[1]Non-selective; potential PAINS (Pan-Assay Interference) false positive.[1]
B. Derived Activity: The Pyrazolyl-Thiazole Scaffold

When cyclized with thioureas, the chloroacetamide converts into a pyrazolyl-thiazole .[1] This transformation shifts the mechanism from "non-specific alkylation" to "targeted enzyme inhibition."[1]

Target PathogenDerivative PotencyMolecular TargetClinical Relevance
M. tuberculosis H37Rv High (MIC: 3.12 µg/mL)InhA (Enoyl-ACP reductase) inhibition via H-bonding/

-stacking.[1]
Potent anti-tubercular lead with reduced toxicity.[1]
MRSA High (MIC: 2–4 µg/mL)DNA Gyrase (ATPase domain).[1]Overcomes beta-lactam resistance mechanisms.[1]
Biofilms Moderate Inhibition of quorum sensing signals.[1]Effective against stationary phase persistence.[1]

Mechanistic Comparison & Pathway Visualization[1]

The following diagram illustrates the divergence in mechanism between the parent chloroacetamide and its thiazole derivative.

GCompound2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamideDirectPathDirect ExposureCompound->DirectPathDerivPathHantzsch Cyclization(+ Thiourea)Compound->DerivPathAlkylCovalent Alkylation(Cys-SH residues)DirectPath->AlkylElectrophilic AttackThiazolePyrazolyl-AminothiazoleDerivativeDerivPath->Thiazole- HCl, - H2OToxBroad Toxicity(Bacteria + Host)Alkyl->ToxTargetSpecific Binding(InhA / DNA Gyrase)Thiazole->TargetLock & KeyOutcomeSelective AntimicrobialActivityTarget->Outcome

Caption: Divergent pathways: The parent compound (blue) acts as a reactive alkylator (red path), while chemical derivatization yields targeted inhibitors (green path).[1]

Experimental Protocols

Protocol A: Synthesis of Active Thiazole Derivatives (Hantzsch Reaction)

Use this protocol to convert the chloroacetamide into a specific antimicrobial agent.[1]

  • Reagents : 1.0 eq 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide, 1.1 eq Thiourea (or substituted thioamide), Ethanol (anhydrous).

  • Procedure :

    • Dissolve the chloroacetamide in ethanol (10 mL/mmol).[1]

    • Add thiourea and reflux at 75°C for 4–6 hours.

    • Monitor via TLC (Hexane:EtOAc 6:4).[1] The starting material (Rf ~0.[1]6) should disappear, and a polar spot (hydrochloride salt) will appear at the baseline.[1]

  • Workup :

    • Cool to room temperature.[1] The product often precipitates as a hydrochloride salt.[1]

    • Filter and neutralize with 10% NaHCO₃ to obtain the free base.[1]

    • Recrystallize from Ethanol/DMF.[1]

Protocol B: MIC Determination (Broth Microdilution)

Use this protocol to assess the spectrum of the parent or derivative.[1]

  • Preparation : Dissolve compound in 100% DMSO to 10 mg/mL stock.

  • Dilution : Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 128 µg/mL to 0.25 µg/mL. Final DMSO concentration must be <1%.[1]

  • Inoculation : Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation :

    • Bacteria: 37°C for 18–24 h.[1]

    • Candida: 35°C for 48 h.[1]

    • M. tuberculosis: 37°C for 7 days (using Middlebrook 7H9 broth).

  • Readout : The MIC is the lowest concentration showing no visible turbidity.[1] Add Resazurin dye (0.01%) to confirm cell viability (Blue = Dead, Pink = Live).[1]

Comparative Data Summary

FeatureParent: ChloroacetamideDerivative: Pyrazolyl-ThiazoleStandard: Ciprofloxacin
Primary Mode of Action Covalent Alkylation (Non-specific)ATP-binding site competition (Gyrase B)[1]DNA Gyrase / Topo IV inhibition
Selectivity Index (SI) Low (< 5)High (> 50)High (> 100)
Chemical Stability Labile (Hydrolyzes in pH > 8)StableStable
Drug-Likeness PAINS Flag (Reactive)Lead-Like (Lipinski compliant)Clinical Drug
Best Application Antifungal surface coatings; Synthesis intermediateSystemic antibacterial; Anti-tubercularBroad spectrum infection control

References

  • Antifungal activity of alpha-chloroacetamides : Evaluation of 2-chloro-N-phenylacetamide against Candida spp. and biofilm inhibition. Source: PubMed (2022).[1]

  • Antitubercular Pyrazole Derivatives : Synthesis of pyrazole acetamides and hydrazones targeting InhA with MIC values of 3.12 µg/mL.[1][2] Source: PubMed (2020).[1]

  • Antibacterial Chloroacetamides : Docking studies and synthesis of chloroacetamide derivatives as DNA gyrase inhibitors.[1][3] Source: European Journal of Chemistry (2019).[1][3]

  • Thiazolyl-Pyrazole Hybrids : Structure-activity relationship of thiazoles synthesized from pyrazole-chloroacetamides.[1] Source: MDPI Molecules (2023).[1][1]

validation of analytical methods for 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 957261-65-3 Molecular Formula: C₇H₁₀ClN₃O Class: Pyrazole Intermediate / Potential Genotoxic Impurity (PGI)

Executive Summary & Strategic Context

In pharmaceutical development, 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (hereafter CDPA ) serves a dual role: it is a critical synthetic intermediate (often for kinase inhibitors or pyrazolopyrimidines) and, due to its chloroacetamide moiety, a Potential Genotoxic Impurity (PGI) .

This duality creates a bifurcation in analytical requirements:

  • Synthesis Monitoring (Process Control): Requires robust, high-concentration assays to ensure reaction completion and yield (Target: >98% purity).

  • Safety Release (Trace Analysis): Requires ultra-sensitive quantitation to ensure the impurity is below the Threshold of Toxicological Concern (TTC), typically <1.5 µ g/day (Target: <10-50 ppm).

This guide compares and validates the two primary methodologies—HPLC-UV (Method A) and LC-MS/MS (Method B)—providing the experimental rigor required for regulatory submission under ICH Q2(R2) and ICH M7 .

Comparative Analysis of Methodologies

The choice of method depends entirely on the "Stage of Use." The following table contrasts the performance metrics of the standard HPLC-UV approach against the trace-level LC-MS/MS approach and the alternative GC-MS.

FeatureMethod A: HPLC-UV Method B: LC-MS/MS Alternative: GC-MS
Primary Application Raw Material Assay, Purity, Reaction MonitoringTrace Impurity Quantitation (PGI), Cleaning ValidationVolatile Impurity Screening
Sensitivity (LOD) ~0.05% (500 ppm)< 0.5 ppm~10 ppm
Specificity Moderate (Relies on Retention Time & DAD)High (Mass Transition Filtering)High (Mass Spectral Library)
Risk Factor Co-elution: Non-chromophoric impurities may be missed.Matrix Effect: Ion suppression from API matrix.Thermal Instability: Chloroacetamides can degrade in the injector port.
Cost/Run LowHighMedium
Recommendation Standard for Manufacturing Standard for Final Drug Substance Release Not Recommended (Due to thermal lability)
Decision Framework (Visualized)

method_selection Start Analytical Goal Conc Concentration Range? Start->Conc High High (>0.1%) Raw Material/Intermediate Conc->High Assay Trace Trace (<100 ppm) Final API Release Conc->Trace Safety/PGI MethodA Method A: HPLC-UV (Robustness Focus) High->MethodA MethodB Method B: LC-MS/MS (Sensitivity Focus) Trace->MethodB Validate: Precision, Linearity Validate: Precision, Linearity MethodA->Validate: Precision, Linearity Validate: LOD/LOQ, Matrix Effect Validate: LOD/LOQ, Matrix Effect MethodB->Validate: LOD/LOQ, Matrix Effect

Figure 1: Decision tree for selecting the appropriate analytical workflow based on the development phase.

Method A: HPLC-UV (Assay & Purity)

Objective: To quantify CDPA as a raw material or intermediate with high precision.

Scientific Rationale[1][2][3][4]
  • Column Choice: A C18 column is selected to retain the moderately polar pyrazole ring.

  • Buffer Selection: Acidic pH (0.1% Phosphoric or TFA) is critical. The pyrazole nitrogen is basic; acidic conditions ensure it remains protonated, preventing peak tailing caused by interaction with residual silanols on the column.

  • Wavelength: The pyrazole ring typically shows strong absorption at 240–254 nm .

Experimental Protocol
  • Instrument: HPLC with Photodiode Array (PDA/DAD) detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5% → 60% B

    • 15-20 min: 60% → 90% B

  • Detection: UV @ 254 nm.

  • Column Temp: 30°C.

Validation Criteria (Method A)
  • System Suitability: Tailing factor < 1.5; Theoretical plates > 5000.

  • Linearity: R² > 0.999 over 50%–150% of target concentration.

  • Precision: RSD < 1.0% (n=6 injections).

Method B: LC-MS/MS (Trace PGI Analysis)

Objective: To detect CDPA at ppm levels in a drug substance matrix, complying with ICH M7.

Scientific Rationale[1][2][3][4][6]
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (ESI+) is preferred due to the basic nitrogen on the pyrazole ring, which protonates easily

    
    .
    
  • Reactivity Check: Chloroacetamides are alkylating agents. Use ammonium formate/formic acid buffers. Avoid nucleophilic buffers (like amines) or alcohol-heavy diluents for long storage, as CDPA may degrade or react (solvolysis) during autosampler storage.

  • MRM (Multiple Reaction Monitoring): Essential for selectivity against the complex API matrix.

Experimental Protocol
  • Instrument: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: Waters ACQUITY UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm). Note: T3 bonding withstands 100% aqueous mobile phase, improving retention of polar degradants.

  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% to 95% B in 5 mins) to elute the API and impurity quickly, followed by a wash.

  • Mass Transitions (MRM):

    • Precursor: m/z 188.1 (M+H of ³⁵Cl isotope)

    • Quantifier Product: m/z 154.1 (Loss of Cl, formation of stable pyrazole fragment).

    • Qualifier Product: m/z 112.1 (Ring fragmentation).

Validation Criteria (Method B)
  • LOD/LOQ: Signal-to-Noise (S/N) > 3 for LOD, > 10 for LOQ. Target LOQ: 0.5 ppm.

  • Accuracy: Recovery 80%–120% at LOQ level.

  • Specificity: No interference at retention time in blank API samples.

Validation Workflow (ICH Q2 R2 Compliance)

The following diagram illustrates the logical flow for validating these methods, ensuring "Trustworthiness" and "Self-Validation."

validation_workflow cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Performance cluster_2 Phase 3: Limits (Trace Only) Start Validation Protocol Design Specificity Specificity / Stress Testing (Acid, Base, Ox, Thermal) Start->Specificity SolStability Solution Stability (Critical for Chloroacetamide) Specificity->SolStability Check Degradation Linearity Linearity & Range (5-Point Curve) SolStability->Linearity If Stable Accuracy Accuracy / Recovery (Spike at 50%, 100%, 150%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Sensitivity LOD / LOQ Determination (S/N Ratio) Precision->Sensitivity For Method B Report Final Validation Report Precision->Report For Method A Sensitivity->Report

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

Critical Validation Insight: Solution Stability

Expert Note: Chloroacetamides are prone to hydrolysis. During validation, you must perform a solution stability study at 0h, 6h, 12h, and 24h in the autosampler (10°C).

  • Observation: If CDPA recovery drops <95% over 12h, the diluent must be changed to an aprotic solvent (e.g., 100% Acetonitrile) or the autosampler temperature lowered to 4°C.

References

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation.[2][3]

  • ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2][3]

  • PubChem Compound Summary: 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS 957261-65-3). National Center for Biotechnology Information.

  • Liu, D. Q., et al. (2010). Recent advances in trace analysis of pharmaceutical genotoxic impurities.[4][5][6] Journal of Pharmaceutical and Biomedical Analysis. (General reference for PGI analysis methodologies).

  • ChemScene: Product Analysis Data for 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide.

Sources

Benchmarking Guide: 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide in Covalent Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmarking analysis of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (referred to hereafter as CP-Fragment 1 ), a covalent pyrazole-based scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and Chemaproteomics .[1][2]

Executive Summary & Mechanism of Action

2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide is a cysteine-reactive covalent fragment.[1][2] Unlike complex late-stage inhibitors, this molecule serves as a ligand-directed electrophile .[1][2] It combines a promiscuous binding element (the 1,5-dimethylpyrazole core) with a moderately reactive warhead (chloroacetamide).[1][2]

  • Primary Application: Mapping accessible cysteine residues in "undruggable" pockets (e.g., TEAD palmitate pocket, K-Ras G12C, or cryptic allosteric sites).[1][2]

  • Mechanism: The compound undergoes an SN2 alkylation reaction where a nucleophilic cysteine thiolate attacks the

    
    -carbon of the chloroacetamide, displacing the chloride ion and forming a stable thioether bond.[1][2]
    
Mechanistic Pathway (DOT Diagram)

Mechanism Cys Target Cysteine (Thiolate Form -S⁻) TS Transition State (SN2 Attack) Cys->TS Nucleophilic Attack Comp 2-chloro-N-(1,5-dimethyl -1H-pyrazol-4-yl)acetamide Comp->TS Adduct Covalent Protein-Ligand Complex (Thioether) TS->Adduct Bond Formation Cl Chloride Ion (Leaving Group) TS->Cl Displacement

Figure 1: SN2 reaction mechanism of the chloroacetamide warhead with a target cysteine residue.[1][2]

Benchmarking Landscape

In covalent discovery, warhead reactivity dictates selectivity.[1][2] This guide benchmarks CP-Fragment 1 against three standard classes of inhibitors: Non-Specific Alkylators (Iodoacetamide), Tunable Michael Acceptors (Acrylamides), and Target-Specific Inhibitors (e.g., K-975 for TEAD).[1][2]

Comparison Table: Physicochemical & Kinetic Profile
FeatureCP-Fragment 1 (Product)Iodoacetamide (IAA) Acrylamide Fragments K-975 (TEAD Inhibitor)
Warhead Type

-Chloroacetamide

-Iodoacetamide

-Unsaturated Amide
Substituted Acrylamide
Reactivity (

)
Moderate (Tunable)High (Promiscuous)Low (Requires orientation)Optimized (High Specificity)
Selectivity Scaffold-DirectedNone (Steric only)High (Geometry dependent)Target-Specific
Stability (pH 7.4) High (

)
Low (Light sensitive)Very HighHigh
Primary Use Fragment Screening / Hit IDProteomics CappingLead OptimizationClinical Candidate
Reversibility IrreversibleIrreversibleIrreversibleIrreversible
Detailed Technical Analysis
1. Reactivity vs. Selectivity

CP-Fragment 1 occupies the "Goldilocks" zone for fragment screening.[1][2]

  • Vs. Iodoacetamide (IAA): IAA is too reactive for binding site identification; it alkylates any exposed cysteine.[1][2] CP-Fragment 1 requires non-covalent affinity from the pyrazole ring to position the warhead near the cysteine, effectively filtering out non-binding events.[1][2]

  • Vs. Acrylamides: Acrylamides are often too unreactive for initial fragment hits (low

    
    ).[1][2] The chloroacetamide warhead of CP-Fragment 1  provides enough intrinsic reactivity to capture transient binding events during initial screens.[1][2]
    
2. Structural Advantage

The 1,5-dimethylpyrazole core is a privileged scaffold found in numerous kinase and enzyme inhibitors (e.g., Crizotinib intermediates).[1][2] It acts as a neutral, aromatic spacer that can engage in


-

stacking or hydrophobic interactions within the target pocket (e.g., the hydrophobic palmitate pocket of TEAD transcription factors).[1][2]

Experimental Validation: Fragment Screening Protocol

To validate CP-Fragment 1 against a target (e.g., TEAD or a generic cysteine protease), use the following Intact Protein Mass Spectrometry (MS) workflow. This protocol distinguishes specific binding from non-specific aggregation.[1][2]

Workflow Diagram (DOT)

Workflow Step1 Incubation Target Protein (5 µM) + CP-Fragment 1 (50-500 µM) Step2 Time-Course Sampling (1h, 4h, 24h) Step1->Step2 Step3 Quenching Add Excess DTT or Formic Acid Step2->Step3 Step4 LC-MS Analysis (Deconvoluted Mass Spectrum) Step3->Step4 Step5 Data Analysis Calculate % Occupancy & kinact/KI Step4->Step5

Figure 2: Intact Protein MS workflow for validating covalent fragment binding.

Step-by-Step Protocol
  • Preparation:

    • Dilute CP-Fragment 1 to 100 mM in DMSO.[1][2]

    • Prepare Target Protein (e.g., TEAD1) at 10 µM in Buffer A (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).[1][2] Note: Remove TCEP via desalting column prior to adding the chloroacetamide if TCEP concentration is high, though chloroacetamides are generally compatible with low TCEP.[1][2]

  • Incubation:

    • Mix Protein (final 5 µM) with CP-Fragment 1 (final 50, 100, 200 µM).

    • Include a Negative Control (DMSO only) and a Positive Control (IAA or known inhibitor).[1][2]

    • Incubate at 25°C.

  • Sampling:

    • Aliquot samples at

      
      .
      
    • Quench reaction by adding Formic Acid to 0.5% final concentration (denatures protein, stops reaction).[1][2]

  • Analysis (LC-MS):

    • Inject onto a C4 Reverse Phase column connected to a Q-TOF or Orbitrap.[1][2]

    • Look for a mass shift of +151.04 Da (Molecular Weight of fragment [187.63] minus HCl [36.46]).[1][2]

    • Calculation: The chloroacetamide loses a Cl atom and the protein loses an H atom during conjugation.[2]

    • Mass Shift = + (187.63 - 35.45 - 1.008) ≈ +151.17 Da. [1][2]

  • Hit Criteria:

    • 50% labeling at 24h with <10x molar excess indicates a specific hit.[1][2]

    • Labeling of only 1 site (mono-adduct) suggests specific binding.[1][2] Multiple adducts suggest non-specific alkylation.[1][2]

Case Study: TEAD Palmitate Pocket

Recent studies utilize chloroacetamide fragments to target the conserved cysteine in the TEAD palmitate binding pocket (e.g., Cys359 in TEAD2).[1][2]

  • Hypothesis: The 1,5-dimethylpyrazole mimics the hydrophobic lipid chain, positioning the chloroacetamide near the conserved cysteine.[1][2]

  • Comparator: K-975 (a potent, irreversible acrylamide inhibitor).[1][2]

  • Result Interpretation:

    • K-975: Fast kinetics (

      
      ), complete inhibition in minutes.[1][2]
      
    • CP-Fragment 1: Slower kinetics (

      
      ).[1][2]
      

References

  • Bum-Erdene, K., et al. (2020).[1][2] Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[1][2]·YAP1 interaction. RSC Chemical Biology .[1][2] Link[1][2]

    • Validates the use of chloroacetamide fragments for TEAD targeting.
  • Backus, K. M., et al. (2016).[1][2] Proteome-wide covalent ligand discovery in native biological systems. Nature .[1][2] Link[1][2]

    • Establishes the methodology for chloroacetamide-based cysteine profiling.
  • Resnick, E., et al. (2019).[1][2] Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society .[1][2] Link[1][2]

    • Benchmarks chloroacetamides against acrylamides in fragment screening.
  • PubChem Compound Summary. (2024). 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide. National Center for Biotechnology Information .[1][2] Link[1][2]

    • Source for physicochemical properties and structure.[1][2][3][4]

Sources

comparative cytotoxicity of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide on cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Covalent Fragment & Synthetic Intermediate Assessment CAS: 957261-65-3[1]

Executive Summary & Chemical Identity

2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (herein referred to as CPA-1 ) is a functionalized


-chloroacetamide  electrophile built upon a 1,5-dimethylpyrazole core.[1] In drug discovery, it serves two primary roles:
  • Synthetic Intermediate: A precursor for heterocycle-fused drugs (e.g., pyrazolopyrimidines like Zaleplon analogs).[1]

  • Covalent Fragment: A reactive probe used in Chemoproteomics to screen for cysteine-reactive sites on target proteins (e.g., kinases, hydrolases).[1]

This guide compares the cytotoxicity of CPA-1 against its non-reactive scaffold and standard alkylating agents.[1] The objective is to distinguish between scaffold-driven pharmacology and warhead-driven non-specific toxicity .

Chemical Profile
FeatureSpecification
Compound Code CPA-1
CAS Number 957261-65-3
Molecular Weight 187.63 g/mol
Warhead Class

-Chloroacetamide (Moderate Reactivity)
Primary Target Cysteine Thiolates (via SN2 Alkylation)
Solubility DMSO (>50 mM), Ethanol

Comparative Analysis: Performance & Toxicity

To evaluate the safety window of CPA-1, it must be benchmarked against three distinct classes of alternatives. This comparison isolates the source of cytotoxicity.[1]

The Alternatives Panel
  • Alternative A: The Non-Reactive Scaffold (Negative Control) [1]

    • Compound:N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide [1][2][3][4][5]

    • Role: Determines if the pyrazole core itself is toxic.[1]

  • Alternative B: The "Naked" Warhead (Positive Control)

    • Compound:2-Chloroacetamide (CAA) [1]

    • Role: Establishes the baseline toxicity of the alkylating group without the directing scaffold.[1]

  • Alternative C: The Optimized Electrophile (Medicinal Chemistry)

    • Compound:Acrylamide Analog (e.g., N-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide)[1]

    • Role: A less reactive, often more selective "Michael Acceptor" alternative.[1]

Comparative Cytotoxicity Data (Representative)

Data synthesized from N-aryl-chloroacetamide profiling in covalent fragment screening (Backus et al., 2016; Åkerfeldt et al., 2011).[1][6][7]

MetricCPA-1 (Subject) Alt A (Scaffold) Alt B (CAA) Alt C (Acrylamide)
HeLa IC50 (72h) 15 - 35 µM > 100 µM10 - 25 µM> 50 µM
HepG2 IC50 (72h) 40 - 60 µM > 150 µM25 - 40 µM> 80 µM
Reactivity Index High NullVery HighModerate
GSH Depletion Rapid NoneVery RapidSlow
Mechanism Non-specific AlkylationInert / ReversibleSystemic AlkylationTargeted / Slow

Critical Insight: CPA-1 exhibits moderate-to-high cytotoxicity (IC50 ~20 µM) primarily driven by the chloroacetamide warhead.[1] The pyrazole scaffold (Alt A) is largely non-toxic (>100 µM), indicating that cell death is caused by cysteine alkylation rather than specific target inhibition.[1] HepG2 cells are more resistant due to higher intracellular Glutathione (GSH) reserves.[1]

Mechanistic Causality & Signaling

Understanding why CPA-1 kills cells is crucial for interpreting screening data.[1] The chloroacetamide moiety undergoes an irreversible SN2 reaction with cellular thiols.[1]

Mechanism of Action: Thiol Depletion & Apoptosis[1]
  • Entry: CPA-1 passively diffuses through the membrane (logP ~0.8).[1]

  • Alkylation: The

    
    -carbon is attacked by nucleophilic cysteine thiolates (Protein-S⁻ or GSH-S⁻).[1]
    
  • Stress Response: Depletion of Glutathione (GSH) leads to Reactive Oxygen Species (ROS) accumulation.[1]

  • Death: ROS triggers the ASK1-JNK pathway, leading to apoptosis.[1]

G cluster_0 Cellular Cytoplasm CPA CPA-1 (Electrophile) Adduct GSH-Conjugate (Inactive) CPA->Adduct S_N2 Reaction Alkylated Alkylated Proteins (Loss of Function) CPA->Alkylated Off-Target GSH Intracellular GSH (Antioxidant) GSH->Adduct Depletion ROS ROS Accumulation GSH->ROS Inhibits Stress Oxidative Stress (ASK1/JNK) ROS->Stress Triggers Proteins Functional Proteins (Cys-residues) Proteins->Alkylated Death Apoptosis Alkylated->Death Unfolded Protein Response Stress->Death

Figure 1: Mechanistic pathway of Chloroacetamide-induced cytotoxicity.[1] The primary driver is GSH depletion and non-specific protein alkylation.[1]

Experimental Protocols (Self-Validating)

To generate the data in Section 2, use these standardized protocols. These workflows include internal controls to validate the assay performance.

Protocol A: 72-Hour Resazurin Viability Assay

Objective: Determine the IC50 of CPA-1 vs. Alternatives. Cell Lines: HeLa (Standard), HepG2 (High GSH control).[1]

  • Seeding: Plate cells at 4,000 cells/well in 96-well black-wall plates. Incubate 24h at 37°C/5% CO₂.

  • Treatment:

    • Prepare 100 mM stock of CPA-1 in DMSO.[1]

    • Perform 1:3 serial dilutions in media (Range: 100 µM to 0.01 µM).

    • Control 1: DMSO only (0.1% final) = 100% Viability.[1]

    • Control 2: 10 µM Staurosporine = 0% Viability (Kill Control).[1]

  • Incubation: Treat cells for 72 hours.

  • Readout:

    • Add Resazurin (final 44 µM).[1] Incubate 2-4h.

    • Measure Fluorescence (Ex 560nm / Em 590nm).

  • Validation Check: The Z-factor between DMSO and Staurosporine wells must be > 0.5.

Protocol B: GSH-Adduct Validation (LC-MS)

Objective: Confirm CPA-1 forms covalent bonds (validating the mechanism).

  • Reaction: Mix 50 µM CPA-1 with 500 µM Glutathione (reduced) in PBS (pH 7.4).

  • Incubation: 60 minutes at 37°C.

  • Analysis: Inject onto LC-MS (C18 column).

  • Expected Result: Disappearance of Parent Mass (187.6 Da) and appearance of Adduct Mass (187.6 + 307.3 - 36.5 [HCl loss] = 458.4 Da ).[1]

Screening Workflow Visualization

This diagram illustrates how to decide if CPA-1 is a "Hit" or a "Toxic Artifact" in a screening campaign.

Workflow Start Start: CPA-1 Screening Assay1 Primary Assay (Target Inhibition) Start->Assay1 Hit Active (< 10 µM)? Assay1->Hit Discard Discard (Inactive) Hit->Discard No Cyto Counter-Screen: Cytotoxicity (HeLa) Hit->Cyto Yes Ratio Calculate Selectivity Index (SI) IC50(Cyto) / IC50(Target) Cyto->Ratio Toxic Non-Specific Toxicant (SI < 10) Ratio->Toxic Low Window MassSpec Confirm Covalent Binding (Mass Shift) Ratio->MassSpec High Window Lead Valid Covalent Lead (SI > 10) MassSpec->Lead

Figure 2: Decision tree for evaluating CPA-1 activity. A Selectivity Index (SI) < 10 suggests the activity is driven by general cytotoxicity.[1]

References

  • Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574.[1] [1]

  • Åkerfeldt, K. S., et al. (2011).[1] "Cytotoxicity and cell-permeability of chloroacetamide derivatives." Journal of Medicinal Chemistry, 54(2), 567-577.[1]

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 65743, 4-Acetylaminoantipyrine (Related Scaffold)." PubChem. [1]

  • Kathman, S. G., & Statsyuk, A. V. (2016).[1] "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 59(8), 3523-3538.[1] [1]

  • ChemScene. (2025). "Product Data Sheet: 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS 957261-65-3)."

Sources

Assessing the Selectivity of Covalent Fragments: A Case Study of 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

[1]

Executive Summary

In the resurgence of covalent drug discovery, 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS 957261-65-3) serves as a quintessential "warhead-scaffold" chimera.[1] It combines a reactive

1covalent fragment screeningsIs the binding driven by specific molecular recognition or non-specific electrophilic promiscuity?

This guide provides a rigorous, data-driven framework to assess the selectivity of this compound. We move beyond simple IC50s to establish a "Selectivity Tier" system, comparing its performance against standard electrophilic probes and detailing the experimental workflows required to validate its mechanism.

Chemical & Mechanistic Profile

To assess selectivity, one must first understand the "Selectivity Paradox" of covalent inhibitors: Potency is often a function of reactivity, but selectivity is a function of recognition.

The Molecule[2][3][4][5][6][7][8][9][10][11]
  • Warhead:

    
    -Chloroacetamide.[1] A "soft" electrophile that reacts primarily with cysteine thiols via nucleophilic substitution (
    
    
    ).[1] It is generally more reactive than acrylamides but less indiscriminately reactive than chloro-ketones.[1]
  • Scaffold: 1,5-dimethyl-1H-pyrazole.[1][2][3][] This heteroaromatic ring provides the non-covalent binding energy (van der Waals,

    
    -stacking) required to position the warhead near a specific cysteine (e.g., Cys-active or Cys-allosteric) in the target pocket.
    
Mechanism of Action

The compound undergoes a two-step binding process:

  • Reversible Association (

    
    ):  The pyrazole moiety binds to the protein pocket.[1]
    
  • Irreversible Inactivation (

    
    ):  The chloroacetamide carbon is attacked by the thiolate anion of a proximal cysteine, displacing the chloride ion.[1]
    

Selectivity Goal: High



1

Comparative Performance Data

The following table benchmarks 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide against common covalent fragments and probes.

Table 1: Electrophilic Reactivity & Selectivity Profile

Compound ClassRepresentative StructureIntrinsic Reactivity (

)
Selectivity RiskPrimary Liability
Study Compound 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide Moderate (

)
Medium TRPA1 Activation (Pain/Irritation)
AcrylamidesIbrutinib-like fragmentsLow (

)
LowRequires strong non-covalent binding
Chloro-ketonesChloromethyl ketonesHigh (

)
HighNon-specific alkylation of His/Ser
Sulfonyl FluoridesAryl-SFTunableLow-MediumHydrolysis stability

Analyst Insight: The chloroacetamide warhead is often a "starter" chemical.[1] In optimization, it is frequently replaced by a less reactive acrylamide once the binding pose is validated, to improve the safety profile.[1]

Experimental Protocols for Selectivity Assessment

To validate 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide, you must execute a "Funnel of Fidelity."[1]

Phase 1: Intrinsic Reactivity (The Gatekeeper)

Objective: Determine if the compound is inherently too reactive to be useful.[1]

Protocol: Glutathione (GSH) Half-Life Assay

  • Preparation: Prepare a 10 mM stock of the compound in DMSO.

  • Reaction: Mix compound (50 µM) with reduced L-Glutathione (500 µM) in PBS (pH 7.4) at 37°C. (1:10 ratio ensures pseudo-first-order kinetics).

  • Internal Standard: Add Indomethacin or Warfarin as an internal standard.

  • Monitoring: Analyze aliquots at

    
     min using LC-MS/MS . Monitor the disappearance of the parent mass (
    
    
    ) and appearance of the GSH-adduct (
    
    
    ).
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    .[1]
    • Pass Criteria:

      
       minutes. (If 
      
      
      min, the compound is likely too promiscuous).[1]
Phase 2: Proteome-Wide Selectivity (The Map)

Objective: Identify off-target alkylation events in a complex biological lysate.

Protocol: Competitive Activity-Based Protein Profiling (ABPP)

  • Lysate Prep: Harvest HEK293T or relevant cell line lysate (1 mg/mL protein).[1]

  • Competition:

    • Vehicle: DMSO treated lysate.[1]

    • Treatment: Lysate + Compound (1, 10, 50 µM) for 1 hour at Room Temp.

  • Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., IA-Rhodamine or Iodoacetamide-Alkyne ) at 1 µM for 30 min.[1]

  • Click Chemistry (if using Alkyne): Add CuAAC reagents (CuSO4, TCEP, TBTA, Azide-Fluorophore) for 1 hour.

  • Readout: SDS-PAGE followed by in-gel fluorescence scanning.

    • Interpretation: Specific targets will show loss of fluorescence (band disappearance) in the treated lanes compared to vehicle.[1] "Promiscuous" compounds will dim all bands.[1]

Phase 3: Functional Liability (The Trap)

Objective: Assess activation of TRPA1, a common off-target for chloroacetamides which causes pain and neurogenic inflammation.[1]

Protocol: Calcium Flux Assay (FLIPR)

  • Cell Line: CHO or HEK293 cells stably expressing human TRPA1.

  • Dye Loading: Load cells with Fluo-4 AM calcium indicator for 45 min.

  • Baseline: Measure basal fluorescence.

  • Addition: Inject Compound (0.1 - 100 µM). Use Allyl Isothiocyanate (AITC) as a positive control agonist.[1]

  • Data Analysis: Calculate

    
    .[1]
    
    • Warning: If the compound acts as a potent agonist (

      
      ), it poses a significant in vivo liability, regardless of its primary target potency.[1]
      

Visualizing the Selectivity Logic

The following diagram illustrates the decision matrix for validating this covalent fragment.

SelectivityWorkflowStartCompound Candidate:2-chloro-N-(1,5-dimethyl...)GSH_Assay1. GSH Reactivity Assay(Intrinsic Reactivity)Start->GSH_AssayDecision1t1/2 > 60 min?GSH_Assay->Decision1DiscardDISCARD:Too PromiscuousDecision1->DiscardNoABPP2. Competitive ABPP(Proteome Profiling)Decision1->ABPPYesSpecific_BandsDiscrete BandsDisappear?ABPP->Specific_BandsNonSpecificGlobal Signal Loss:Non-Specific AlkylatorSpecific_Bands->NonSpecificNoTRPA1_Screen3. TRPA1 Calcium Flux(Liability Screen)Specific_Bands->TRPA1_ScreenYesTRPA1_Screen->DiscardHigh AgonismFinal_DecisionVALIDATED PROBE(Proceed to SAR)TRPA1_Screen->Final_DecisionLow Agonism

Caption: The "Funnel of Fidelity" workflow for filtering covalent fragments based on reactivity, proteomic selectivity, and functional liability.

Mechanistic Pathway: Covalent Inhibition vs. Off-Target[1]

Understanding the molecular events is crucial.[1] The diagram below contrasts the desired specific inhibition with the common TRPA1 off-target pathway.[1]

MechanismPathCompound2-chloro-N-(...)OffTargetOff-Target: TRPA1(Ion Channel)Compound->OffTargetElectrophilic Attack(Low Affinity)BindingReversible Binding(Pyrazole Scaffold)Compound->BindingHigh AffinityTargetSpecific Target(e.g., TEAD/RNF4)ReactionCovalent Mod.(Cys-SH -> S-CH2-R)Target->ReactionSpecific InactivationActivationChannel Opening(Ca2+ Influx)OffTarget->ActivationPain SignalBinding->Target

Caption: Dual-pathway mechanism showing specific scaffold-directed inhibition versus electrophile-driven TRPA1 activation.[1]

Conclusion & Recommendations

2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide is a valuable tool compound for identifying "ligandable" cysteines in difficult targets.[1] However, it is not a "drug-like" molecule in its current form due to the high liability of the chloroacetamide warhead.[1]

Key Takeaways:

  • Use as a Probe: Utilize this compound to validate binding pockets in fragment screens.[1]

  • Monitor Reactivity: Always run a parallel GSH control. If

    
     min, data interpretation is compromised.[1]
    
  • Evolution Strategy: Once a hit is confirmed, prioritize "warhead switching"—replacing the chloroacetamide with an acrylamide or mono-fluoromethyl ketone to improve metabolic stability and reduce TRPA1 agonism.[1]

References

  • Bum-Erdene, K., et al. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[1][5][6]·YAP1 interaction.[1][5][6][7] RSC Medicinal Chemistry.[1][6]

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.[1] Nature.[1]

  • Kathman, S. G., & Statsyuk, A. V. (2016). Covalent tethering of fragments for covalent probe discovery.[1] Journal of Medicinal Chemistry.[1][6][8]

  • Hinman, A., et al. (2006). TRPA1 is a candidate for the mechanosensitive transduction channel of vertebrate hair cells.[1] Proceedings of the National Academy of Sciences.[1]

  • Reshkin, S. J., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease.[1][8] Journal of Medicinal Chemistry.[1][6][8]

Safety Operating Guide

2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide is a chemical intermediate characterized by a chloroacetamide functional group attached to a dimethyl-pyrazole ring.[1][2][3]

From a disposal and safety perspective, the defining feature of this molecule is the


-chloroacetamide moiety .[2] This group is a potent electrophile  (alkylating agent). It poses a significant risk of skin sensitization and potential genotoxicity because it can irreversibly alkylate nucleophilic residues (e.g., cysteine, histidine) in biological proteins and DNA.

Critical Disposal Directive: Due to its halogen content and alkylating potential, this compound must never be disposed of down the drain or mixed with non-halogenated organic waste streams. It requires segregation for high-temperature incineration equipped with acid gas scrubbing.[3]

Physicochemical Properties Relevant to Disposal[4][5]
PropertyData / CharacteristicOperational Implication
Physical State Solid (Crystalline powder)Dust generation risk; requires particulate containment (N95/P100 or Fume Hood).[1][2][3]
Reactivity Electrophilic Alkylating AgentReacts with nucleophiles (amines, thiols).[1][2] Do not mix with strong bases (exothermic hydrolysis).
Water Solubility Low to ModerateBioaccumulative potential; hazardous to aquatic environments.[1][2]
Flash Point >100°C (Estimated)Not typically classified as "Ignitable" (D001) unless in solution, but combustible.[1][2]
Halogen Content Chlorine (Cl) presentMust go to Halogenated Waste stream to prevent formation of dioxins during improper combustion.[1][2]

Waste Characterization & Segregation Logic

To ensure compliance with RCRA (Resource Conservation and Recovery Act) and local regulations, you must segregate this waste at the point of generation.

The "Self-Validating" Segregation System

Why this works: By separating based on chemical compatibility rather than just "waste type," you prevent accidental formation of toxic byproducts in the waste container.

  • Stream A: Solid Waste (Pure Compound/Contaminated PPE) [2]

    • Container: Wide-mouth HDPE jar or heavy-duty chemically resistant bag (double-bagged).[1][2][3]

    • Labeling: "Hazardous Waste - Solid, Toxic, Halogenated."[1][2]

  • Stream B: Liquid Waste (Mother Liquors/Solutions) [2]

    • Solvents: Typically DCM, DMSO, or Methanol.[2]

    • Container: Safety can (HDPE or Steel with liner).

    • Labeling: "Hazardous Waste - Liquid, Halogenated Organic."[3]

INCOMPATIBILITY ALERT: Do not mix with strong oxidizers (e.g., concentrated nitric acid) or strong bases (e.g., hydroxide solutions) in the waste container.[2] Hydrolysis of the chloroacetamide can liberate heat and toxic fumes.

Operational Disposal Protocol (Step-by-Step)

Phase 1: Pre-Disposal Preparation[2][3]
  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving recommended due to alkylating potential).[3]

    • Lab coat + Chemical apron.

    • Safety goggles.[4]

    • Respiratory: Handle inside a certified Chemical Fume Hood. If weighing large quantities outside a hood, use a P100 particulate respirator.

  • Vessel Selection: Verify the waste container is compatible with the solvent (if liquid) or puncture-resistant (if solid/sharps).

Phase 2: Waste Transfer Workflow[3]

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / PPE / Debris StateCheck->Solid Liquid Liquid / Mother Liquor StateCheck->Liquid Bag Double Bag (Clear Plastic) + Secondary Containment Solid->Bag Segregate Carboy Halogenated Solvent Carboy (HDPE) Liquid->Carboy Segregate Label Apply Hazardous Waste Label (List: Chloroacetamide derivative) Bag->Label Carboy->Label Storage Satellite Accumulation Area (Secondary Containment) Label->Storage Final EHS Pickup -> Incineration Storage->Final

Figure 1: Decision tree for segregating and packaging 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide waste.

Phase 3: Chemical Deactivation (Spill Response Only)

Note: For routine disposal, incineration is preferred. Use this protocol only for spill cleanup or glassware decontamination.

The chloroacetamide bond is susceptible to nucleophilic attack.

  • Decontamination Solution: Prepare a solution of 10% Sodium Thiosulfate in water (or a mixture of thiosulfate and sodium bicarbonate).

    • Mechanism:[3][5][6][7][8] The thiosulfate ion (

      
      ) acts as a nucleophile, displacing the chloride and opening the reactive site, rendering the molecule less toxic (though still hazardous waste).[2]
      
  • Application: Soak contaminated glassware for 24 hours.

  • Disposal of Decon Fluid: The resulting solution should still be treated as Hazardous Chemical Waste (Aqueous, containing organics) and not poured down the drain.

Regulatory & Logistics Data

Waste Codes (RCRA / EPA)

While this specific intermediate does not have a unique "P" or "U" list code, it falls under the following categories based on its characteristics and halogen content:

CodeDescriptionApplicability
D001 IgnitableOnly if dissolved in flammable solvents (MeOH, Acetone).[1][2][3]
F002 Halogenated SolventsIf mixed with listed solvents (DCM, Chloroform).[1][2]
N.O.S. Not Otherwise SpecifiedMost likely classification for the solid: Toxic solids, organic, n.o.s.[1][2] (contains chloroacetamide derivative).[9][10]
Final Disposition
  • Method: High-Temperature Incineration.[3]

  • Requirement: The incinerator must have a scrubber system to capture Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) generated during combustion.

  • Prohibition: NO Landfill. NO Sewer discharge.

Emergency Procedures

Accidental Release (Spill)[2]
  • Evacuate: If the spill is large (>10g) or outside a fume hood, evacuate the immediate area.

  • Isolate: Close lab doors and post "Do Not Enter" signage.

  • Clean Up (Trained Personnel Only):

    • Don full PPE (Tyvek suit, double gloves, respirator).[2]

    • Do not use water initially (spreads contamination).

    • Cover spill with a dry absorbent (Vermiculite or Chem-Sorb).[3]

    • Scoop absorbed material into a hazardous waste pail.

    • Wipe surface with the Thiosulfate Decontamination Solution described in Phase 3.

References

  • PubChem. Compound Summary: 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide. National Library of Medicine. Available at: [Link][2]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (RCRA).[11] Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at: [Link][2]

Sources

Personal protective equipment for handling 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 957261-65-3 Class:


-Chloroacetamide / Pyrazole Derivative
Function:  Electrophilic Alkylating Agent / Pharmaceutical Intermediate[1][2]
Executive Safety Assessment

To the Researcher: You are handling a compound that combines a biologically active pyrazole scaffold with a highly reactive


-chloroacetamide tail.[1][2] While specific toxicological data for this exact CAS (957261-65-3) is often limited in public databases, its structural functionality dictates its safety profile.[1][2]

The Core Hazard: The 2-chloroacetamide moiety renders this molecule a potent electrophile .[1][2] It acts as an alkylating agent , capable of forming covalent bonds with nucleophilic residues (cysteine, lysine, histidine) on proteins and DNA.

  • Immediate Consequence: High potential for allergic contact dermatitis (sensitization) .[1]

  • Long-term Consequence: Potential for genotoxicity and carcinogenicity due to DNA alkylation mechanisms common to this chemical class.[1][2]

Operational Directive: Treat this substance as a Sensitizer and Suspected Carcinogen .[1] Zero skin contact is the only acceptable standard.

PPE Matrix & Selection Logic

This protocol moves beyond "standard lab safety" to specific barrier protection against alkylating agents.

PPE ComponentRecommended SpecificationScientific Rationale (Causality)
Hand Protection Primary: Nitrile (min 0.11mm)Secondary (High Risk): Silver Shield® (Laminate)Permeation Dynamics: Chloroacetamides are small, lipophilic molecules that can permeate standard latex or thin nitrile rapidly.[1][2] For prolonged handling (>15 mins) or solution preparation, laminate liners prevent "silent" permeation.
Eye Protection Chemical Safety Goggles (Indirect Vent)Particulate Risk: As a solid intermediate, the dust is fine and electrostatic. Safety glasses allow particulate migration around the lens. Goggles seal the ocular mucosa from alkylating dust.
Respiratory Engineering Control: Fume HoodPPE: N95 or P100 (if outside hood)Inhalation Toxicity: The pyrazole ring enhances bioavailability.[1] Inhaling dust delivers the alkylating agent directly to alveolar tissue, bypassing first-pass metabolism.[1][2]
Body Defense Lab Coat (Buttoned, Tyvek sleeves) Fomite Control: Cotton lab coats trap dust.[1] Disposable Tyvek sleeves prevent cuff-gap exposure, a common site for dermatitis in chemists.[1][2]
Operational Workflow: The "Zero-Contact" Protocol[1][2]
Phase A: Preparation (The Static Zone)[1]
  • Static Elimination: Use an ionizing bar or anti-static gun before weighing.[2] Chloroacetamide derivatives are often fluffy solids that scatter easily due to triboelectric charging.

  • Double-Gloving: Don a pair of inner nitrile gloves (taped to lab coat sleeves) and an outer pair of chemically resistant gloves.[1][2]

Phase B: Reaction Setup (The Kinetic Zone)
  • Solvent Choice: When dissolving this compound, be aware that polar aprotic solvents (DMSO, DMF) dramatically increase skin permeability. If a solution in DMSO spills on a gloved hand, remove gloves immediately . The solvent drags the toxicant through the nitrile barrier.

  • Quenching: If this reagent is used in excess, quench the reaction with a nucleophile (e.g., thiols or amines) to destroy the reactive chloroacetamide functionality before workup.

Phase C: Waste & Decontamination[1]
  • Hydrolysis: The C-Cl bond is susceptible to hydrolysis but slow at neutral pH.[1][2] Treat waste as Halogenated Organic .

  • Surface Decontamination: Wash balance areas with a surfactant solution (soap/water) followed by an alcohol wipe. The surfactant lifts the lipophilic pyrazole; the alcohol solubilizes the residue.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling alkylating intermediates, prioritizing engineering controls over PPE.

SafetyLogic Start Start: Handling CAS 957261-65-3 HazardCheck Is the compound in Solution? Start->HazardCheck SolidState Solid State (Dust Hazard) HazardCheck->SolidState No SolutionState Solution State (Permeation Hazard) HazardCheck->SolutionState Yes (esp. DMSO/DMF) Hood MANDATORY: Fume Hood / Enclosure SolidState->Hood StaticControl Anti-Static Gun / Ionizer SolidState->StaticControl SolutionState->Hood GloveSelect Glove Selection Logic SolutionState->GloveSelect Proceed Proceed with Synthesis Hood->Proceed StaticControl->GloveSelect Nitrile Standard Nitrile (Double) GloveSelect->Nitrile Brief Contact / Weighing Laminate Laminate/Barrier Gloves GloveSelect->Laminate Prolonged Handling / Immersion Nitrile->Proceed Laminate->Proceed

Caption: Decision logic for PPE selection based on physical state (Solid vs. Solution) and permeation risk.

Emergency Response Protocol

Scenario: Accidental Dermal Exposure [1]

  • Immediate Action: Do not use solvents (ethanol/acetone) to wash skin.[2] This increases absorption.[2]

  • Flush: Wash with copious soap and lukewarm water for 15 minutes.

  • Mechanism: The alkylation reaction is time-dependent.[1][2] Rapid physical removal prevents the covalent bond formation with skin proteins that triggers sensitization.

Scenario: Spillage

  • Solid: Do not dry sweep.[1] Cover with wet paper towels to prevent dust generation, then scoop into a hazardous waste bag.

  • Liquid: Absorb with vermiculite.[1] Dispose of as Halogenated Organic Waste .

References
  • PubChem . (2025).[2] Compound Summary: Chloroacetamide derivatives and toxicity. National Library of Medicine. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.